2-Amino-2-methyladamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyladamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRIAGJXHTUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Experimental Methodologies of 2-Amino-2-methyladamantane: A Technical Whitepaper
Executive Summary
As drug development increasingly targets complex transmembrane proteins and viral replication machinery, the adamantane scaffold has re-emerged as a privileged pharmacophore. 2-Amino-2-methyladamantane (also known as 2-methyladamantan-2-amine) represents a structurally optimized derivative within this class. Unlike its unsubstituted counterpart amantadine (1-aminoadamantane), the placement of the primary amine at the C2 position—flanked by a methyl group—drastically alters its steric environment and metabolic stability.
This technical guide synthesizes the physicochemical properties, structural causality, and self-validating experimental protocols for this compound. Currently, this compound and its derivatives are of critical interest as building blocks for novel antitubercular agents targeting the MmpL3 transporter (1)[1] and as direct inhibitors of parvovirus replication (2)[2].
Core Physicochemical Data Profile
To accurately model the pharmacokinetics of this compound, we must first establish its foundational quantitative metrics. The data below reflects both the free base and its commonly handled hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | 2-methyladamantan-2-amine | [3][3] |
| CAS Registry Number | 916592-46-6 (Free Base), 1354420-15-7 (HCl Salt) | [4][4], [5][5] |
| Molecular Formula | C₁₁H₁₉N | [4][4] |
| Molecular Weight | 165.28 g/mol (Free Base), 201.74 g/mol (HCl Salt) | [3][3] |
| Predicted pKa | 10.92 ± 0.20 | [6][6] |
| Predicted LogP | 2.86 | [6][6] |
| Topological Polar Surface Area | 26.02 Ų | [4][4] |
(Note: Raw database outputs occasionally misattribute TPSA and LogP fields due to parsing errors; the corrected TPSA for this primary aliphatic amine is 26.02 Ų, while the LogP is ~2.86).
Structural Causality & Pharmacokinetic Implications
As an Application Scientist, I emphasize that a molecule's behavior is dictated by the causality between its structure and its environment.
Steric Shielding and Metabolic Stability: The addition of the methyl group at the C2 position creates profound steric hindrance around the primary amine. In drug design, this steric bulk restricts the conformational flexibility of the amine and shields it from rapid oxidative deamination by cytochrome P450 enzymes. This structural choice directly causes a prolonged pharmacokinetic half-life compared to unbranched aliphatic amines.
Membrane Partitioning and Target Engagement: With a LogP of 2.86 and a pKa of 10.92, this compound exists almost exclusively (>99%) in its protonated, cationic state at physiological pH (7.4) (6)[6]. This creates a highly specific "anchor-and-insert" mechanism:
-
The protonated amine acts as a hydrogen bond donor and electrostatic anchor to negatively charged phospholipid headgroups or acidic residues within transmembrane proteins.
-
The highly lipophilic adamantane cage inserts deeply into hydrophobic pockets.
This dual-action causality explains its efficacy as an uncoupler that disrupts Ca²⁺ homeostasis in Mycobacterium abscessus and Plasmodium falciparum (1)[1], as well as its ability to inhibit the replication machinery of human parvovirus B19 (2)[2].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed with built-in validation steps to prevent false positives and artifactual data.
Protocol A: Synthesis and Isolation of 2-Methyladamantan-2-amine Hydrochloride
Causality for Method Choice: Standard reductive amination of 2-adamantanone fails due to the extreme steric hindrance at the C2 position. Instead, we utilize a Grignard addition followed by a Ritter reaction. The Ritter reaction specifically leverages the stability of the tertiary carbocation intermediate formed under strongly acidic conditions, allowing the linear nitrile to attack despite the steric bulk.
Step-by-Step Methodology:
-
Grignard Addition: React 2-adamantanone with methylmagnesium bromide (1.2 eq) in anhydrous THF at 0 °C. Quench with saturated NH₄Cl to yield 2-methyladamantan-2-ol.
-
Ritter Reaction: Dissolve 2-methyladamantan-2-ol in glacial acetic acid. Add chloroacetonitrile (1.5 eq), followed by the dropwise addition of concentrated H₂SO₄ at 0 °C. Stir at room temperature for 12 hours to form the N-(2-methyladamantan-2-yl)-2-chloroacetamide intermediate.
-
Deprotection: Reflux the chloroacetamide intermediate with thiourea (1.2 eq) in an ethanol/acetic acid mixture (5:1) for 8 hours. This mildly cleaves the chloroacetyl group without requiring harsh basic conditions that could degrade the adamantane core.
-
Salt Formation: Extract the free base into dichloromethane, dry over Na₂SO₄, and precipitate the hydrochloride salt by adding 4M HCl in dioxane. Handle under inert gas and protect from moisture (5)[5].
-
Self-Validation Check: Perform LC-MS on the final salt. The presence of a sharp peak at m/z 166.1 [M+H]⁺ confirms the free base mass. The absence of a peak at m/z 150 indicates that no elimination to the alkene occurred during the Ritter reaction.
Protocol B: Empirical Determination of pKa and LogP
Causality for Method Choice: Computational predictions require empirical validation. Highly lipophilic amines (LogP > 2.5) frequently adsorb to standard borosilicate glass, artificially inflating LogP values in standard shake-flask methods by depleting the aqueous phase.
Step-by-Step Methodology:
-
pKa Determination (Potentiometric): Dissolve 2-methyladamantan-2-amine HCl in a 50% Methanol/Water co-solvent system. Reasoning: The high lipophilicity causes the free base to precipitate in purely aqueous media, skewing the inflection point. Titrate with 0.1M NaOH using a glass electrode, and extrapolate the true aqueous pKa using a Yasuda-Shedlovsky plot.
-
LogP Determination (Shake-Flask): Utilize silanized glassware or low-binding polypropylene tubes. Partition the compound between 1-octanol and PBS (pH 7.4) at 25 °C.
-
Quantification: Quantify the concentration in both phases using LC-MS/MS (as the compound lacks a strong UV chromophore).
-
Self-Validation Check: Calculate the mass balance (
). If the total recovery is <95%, interfacial adsorption or micelle formation has occurred; the protocol must be repeated with a lower initial concentration.
Biological Target Pathways Visualization
The diagram below maps the logical flow of how the physicochemical properties of this compound translate into its biological mechanism of action against mycobacterial and viral targets.
Fig 1: Mechanistic pathway of this compound targeting MmpL3 and viral replication.
References
- "this compound CAS NO.916592-46-6", LookChem.
- "EP2817003A1 - Compounds for treating parvovirus infection", Google Patents.
- "2-Methyladamantan-2-aminehydrochloride | C11H20ClN | CID 44562804", PubChem.
- "Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa", NIH PMC.
- "2-아미노-2-메틸아다만탄 916592-46-6 wiki - Kr", GuideChem.
- "CAS No. 1354420-15-7 Specifications", Ambeed.
Sources
- 1. Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa: Identification of Lead Compounds Against Mycobacterium abscessus and Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2817003A1 - Compounds for treating parvovirus infection - Google Patents [patents.google.com]
- 3. 2-Methyladamantan-2-aminehydrochloride | C11H20ClN | CID 44562804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.916592-46-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. CAS No. 1354420-15-7 Specifications | Ambeed [ambeed.com]
- 6. guidechem.com [guidechem.com]
An In-Depth Technical Guide to 2-Amino-2-methyladamantane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] The unique, rigid, and lipophilic cage-like structure of the adamantane scaffold imparts desirable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and improved bioavailability. This guide provides a detailed technical overview of a specific derivative, 2-amino-2-methyladamantane, also known by its IUPAC name, 2-methyladamantan-2-amine. We will delve into its chemical structure, molecular weight, key physicochemical properties, and a plausible synthetic pathway, offering insights for its application in research and development.
Chemical Structure and Molecular Formula
This compound is a saturated polycyclic amine. Its structure consists of the tricyclo[3.3.1.13,7]decane (adamantane) core, with both a methyl group (-CH3) and an amino group (-NH2) attached to the same carbon atom at the 2-position.
The molecular formula for this compound is C11H19N .
The structural arrangement of the adamantane cage is highly symmetrical. The carbon atoms are sp3-hybridized, resulting in a strain-free, diamondoid lattice. The substitution at the 2-position introduces a tertiary carbon center bearing the amino and methyl functionalities.
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties and Molecular Weight
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-methyladamantan-2-amine | PubChem |
| CAS Number | 916592-46-6 | Career Henan Chemical Co. |
| Molecular Formula | C11H19N | Career Henan Chemical Co. |
| Molecular Weight | 165.15200 g/mol | Career Henan Chemical Co. |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents, sparingly soluble in water (predicted) | General knowledge |
The precise molecular weight is a critical parameter for analytical characterization, particularly in mass spectrometry, and for stoichiometric calculations in chemical reactions.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-adamantanone. The first step is the synthesis of the precursor alcohol, 2-methyl-2-adamantanol, followed by its conversion to the target amine via the Ritter reaction.
Step 1: Synthesis of 2-Methyl-2-adamantanol
The synthesis of 2-methyl-2-adamantanol is achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 2-adamantanone. A common and effective method utilizes an organometallic reagent such as methyl lithium (CH3Li) or a Grignard reagent like methylmagnesium bromide (CH3MgBr).
Experimental Protocol (Example using Methyl Lithium):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-adamantanone in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of methyl lithium in ether dropwise to the stirred solution of 2-adamantanone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude 2-methyl-2-adamantanol.
-
The crude product can be purified by column chromatography or recrystallization to obtain the pure tertiary alcohol.[2]
Caption: Synthesis of 2-methyl-2-adamantanol from 2-adamantanone.
Step 2: Synthesis of this compound via the Ritter Reaction
The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[3][4] The resulting amide can then be hydrolyzed to yield the corresponding primary amine.
Reaction Mechanism Overview:
-
Carbocation Formation: In the presence of a strong acid (e.g., sulfuric acid), the tertiary alcohol, 2-methyl-2-adamantanol, is protonated, and subsequently loses a molecule of water to form a stable tertiary carbocation.
-
Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (e.g., acetonitrile) acts as a nucleophile and attacks the carbocation, forming a nitrilium ion intermediate.
-
Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by water to form an N-substituted amide.
-
Amide Hydrolysis to Amine: The resulting N-(2-methyladamantan-2-yl)acetamide can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.
A study on the Ritter reaction of 2-methyladamantan-2-ol with various nitriles has shown the formation of the corresponding N-substituted-2-methyladamantyl-2-amides.[5]
Experimental Protocol (General Procedure):
-
To a stirred solution of 2-methyl-2-adamantanol in a suitable nitrile solvent (which also acts as the reactant, e.g., acetonitrile), slowly add a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0°C).
-
Allow the reaction mixture to warm to room temperature and stir for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO3).
-
Extract the N-acetylated product with an organic solvent.
-
The crude amide can then be subjected to hydrolysis by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to cleave the amide bond.
-
After hydrolysis, neutralize the reaction mixture and extract the desired amine product.
-
Purify the final product, this compound, by distillation or recrystallization.
Caption: Synthesis of this compound via the Ritter reaction.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum of this compound is expected to be complex in the aliphatic region due to the overlapping signals of the adamantane cage protons. Key expected signals include:
-
Adamantane Protons: A series of broad multiplets between approximately 1.5 and 2.5 ppm.
-
Methyl Protons (-CH3): A singlet at approximately 1.0-1.5 ppm.
-
Amino Protons (-NH2): A broad singlet whose chemical shift is dependent on the solvent and concentration, typically appearing between 1.0 and 3.0 ppm. This peak would disappear upon D2O exchange.
For comparison, the 1H NMR spectrum of the precursor, 2-adamantanol, shows the proton attached to the hydroxyl-bearing carbon at around 4.5 ppm, with the other adamantane protons appearing between 1.5 and 3 ppm.[6]
13C NMR Spectroscopy
The 13C NMR spectrum would provide a clearer picture of the carbon framework. Due to the molecule's symmetry, several distinct signals for the adamantane cage carbons are expected, in addition to the signals for the methyl and the amino-bearing carbons.
-
C-2 (quaternary carbon): Expected to be in the range of 50-60 ppm.
-
Methyl Carbon (-CH3): Expected to be in the range of 20-30 ppm.
-
Adamantane Carbons: A series of signals in the range of 25-45 ppm.
Studies on other 2-substituted adamantanes can provide a reference for the expected chemical shifts.[7]
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 165. The fragmentation pattern would likely involve the loss of the amino group, the methyl group, and fragmentation of the adamantane cage. The mass spectrum of the related compound, 2-adamantanamine, shows a prominent molecular ion peak and a base peak corresponding to the loss of an amino radical.[8]
Potential Applications and Pharmacological Relevance
While specific pharmacological data for this compound is not extensively documented, its structural features suggest potential areas of interest for drug discovery and development. Adamantane derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-Parkinsonian, and CNS-modulating effects.
The introduction of a methyl group at the 2-position alongside the amino group may influence the compound's lipophilicity, steric profile, and interaction with biological targets compared to the parent 2-aminoadamantane. These modifications could potentially lead to altered potency, selectivity, and pharmacokinetic properties.
Given the established therapeutic applications of other aminoadamantanes, this compound could be a valuable building block for the synthesis of novel bioactive molecules and a subject of interest for pharmacological screening in various disease models.
Conclusion
This compound is a fascinating molecule with a unique three-dimensional structure that holds potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, molecular weight, and a viable synthetic pathway. While experimental spectroscopic and pharmacological data are currently limited, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable technical resource for researchers and scientists working with this and other adamantane derivatives. Further investigation into the properties and applications of this compound is warranted to fully explore its scientific potential.
References
-
Kozlov, N G, et al. "Ritter reaction of 2-methyladamanthan-2-ol." J. Gen. Chem. USSR (Engl. Transl.); (United States), vol. 57:1, Jul. 1987. Available from: [Link]
-
Wikipedia. Ritter reaction. Available from: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Available from: [Link]
- Greidanus, J. W. "Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine." Canadian Journal of Chemistry, vol. 49, no. 21, 1971, pp. 3210-3215.
- Google Patents. US6770777B2 - Process for producing 2-alkyl-2-adamantyl ester.
- Martínez-Crespo, P. M., et al. "Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 2486-2491.
-
Organic Chemistry Portal. Ritter Reaction. Available from: [Link]
- Supplementary Information.
- Pehk, T., et al. "13C NMR spectra of adamantane derivatives." Organic Magnetic Resonance, vol. 8, no. 1, 1976, pp. 5-11.
-
NIST. 2-Methyladamantane. In: NIST Chemistry WebBook. Available from: [Link]
-
NIST. 2-Methyladamantane. In: NIST Chemistry WebBook. Available from: [Link]
- Novakov, I. A., et al. "Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity." Russian Chemical Bulletin, vol. 71, no. 12, 2022, pp. 2720-2729.
- Pindela, A. M., et al. "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." Molecules, vol. 29, no. 9, 2024, p. 2007.
-
NIST. 2-Methyladamantane. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 2-Methyladamantan-2-aminehydrochloride. Available from: [Link]
- Google Patents. US5599998A - Method for the synthesis of adamantane amines.
- Fokin, A. A., et al. "Synthesis of 2-Oxaadamantane Derivatives." Chemistry of Heterocyclic Compounds, vol. 54, no. 6, 2018, pp. 583-588.
- Cannaert, A., et al. "2-Aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi-approach." Toxicology Letters, vol. 350, 2021, pp. S151.
-
Baxendale Group. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Available from: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm. Available from: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
- Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, vol. 113, no. 5, 2013, pp. 3516-3604.
- Fort, R. C., and P. v. R. Schleyer. "The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives." The Journal of Organic Chemistry, vol. 30, no. 3, 1965, pp. 789-796.
-
ResearchGate. Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent.... Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 2-Methyl-2-adamantanol | 702-98-7 [chemicalbook.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. Ritter reaction of 2-methyladamanthan-2-ol (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. kbfi.ee [kbfi.ee]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Lipophilicity and LogP of 2-Amino-2-methyladamantane for Drug Development Professionals
Foreword: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, tricyclic hydrocarbon, has earned the moniker of a "lipophilic bullet" in medicinal chemistry.[1][2][3] Its unique cage-like structure provides a combination of high lipophilicity, metabolic stability, and a three-dimensional framework that can be strategically functionalized.[4] The incorporation of an adamantane group into a drug candidate can significantly enhance its pharmacokinetic properties, such as increasing its ability to cross the blood-brain barrier and improving its plasma half-life by protecting nearby functional groups from metabolic degradation.[5] From the early antiviral agent amantadine to more recent applications in treating neurodegenerative diseases, the adamantane scaffold continues to be a valuable tool for drug designers.[1][5][6] This guide focuses on a specific derivative, 2-Amino-2-methyladamantane, and delves into a critical physicochemical property that governs its biological behavior: lipophilicity, quantified by its partition coefficient (LogP).
The Critical Role of Lipophilicity in Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design and development.[7][8][9] This property profoundly influences a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[9][10] A delicate balance is required; sufficient lipophilicity is necessary for a drug to permeate biological membranes and reach its target, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[10][11][12]
The most widely accepted measure of lipophilicity is the partition coefficient (P), which describes the equilibrium distribution of a compound between an immiscible non-polar (typically n-octanol) and a polar (aqueous) phase.[13][14][15] For practical purposes, this is expressed on a logarithmic scale as LogP:
LogP = log10 ([solute]octanol / [solute]water)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[14][16] For ionizable molecules, the distribution coefficient (LogD) is used, which considers the partition of both the ionized and non-ionized forms at a specific pH.[15][17]
LogP of this compound and Related Analogs
| Compound | Structure | Reported/Predicted LogP | Method/Source |
| This compound | ~2.1 (Estimated) | Based on analogs | |
| 2-Aminoadamantane | 1.7 | Computed by XLogP3[18] | |
| 2-Methyladamantane | 4.1 | Computed by XLogP3[19] | |
| Adamantane | 2.5 - 3.1 | Various sources[5][20] |
Note: The LogP value of 26.02 reported by one chemical supplier is considered an outlier and likely a data entry error, as it is inconsistent with the values of related structures and general principles of lipophilicity.[21]
Experimental Determination of Lipophilicity
The Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable technique for determining LogP values.[13][17][22] It directly measures the partitioning of a compound between n-octanol and water at equilibrium.
Experimental Protocol:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase. Add a small aliquot of the stock solution.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the LogP value using the formula: LogP = log10 (Concentration in n-octanol / Concentration in aqueous phase).
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow of the shake-flask method for LogP determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, less material-intensive, and automatable alternative for estimating LogP.[22][23][24] This method correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with the known LogP values of a set of standard compounds.
Experimental Protocol:
-
System Preparation: Use an HPLC system with a reversed-phase column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of standard compounds with accurately known LogP values that span the expected range of the test compound.
-
Standard Analysis: Inject each standard compound and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calibration Curve: Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0. Plot log(k) against the known LogP values of the standards. A linear regression of this plot yields a calibration curve.
-
Sample Analysis: Inject the this compound sample and determine its retention time under the same chromatographic conditions.
-
LogP Estimation: Calculate the log(k) for the sample and use the calibration curve to interpolate its LogP value.
Computational Prediction of Lipophilicity
In silico methods are invaluable in early-stage drug discovery for predicting the LogP of virtual compounds before synthesis.[14][25] These methods can be broadly categorized.
-
Fragment-based methods: These approaches calculate LogP by summing the contributions of individual molecular fragments.[26] The values for these fragments are derived from experimental data of a large set of molecules.
-
Atom-based methods: Similar to fragment-based methods, these calculate LogP by summing the contributions of individual atom types.[26][27]
-
Property-based methods: These methods use various molecular descriptors (e.g., topological, electronic) in a statistical model, such as a quantitative structure-activity relationship (QSAR) model, to predict LogP.[28][29]
Several software packages and online tools are available for these predictions, including XLogP3, ALOGPS, and tools from ChemAxon.[27][29][30] It is important to note that while these predictions are powerful, they are approximations and may vary between different algorithms.[22]
Diagram: In Silico LogP Prediction Workflow
Caption: Generalized workflow for computational LogP prediction.
Conclusion
Understanding the lipophilicity of this compound is crucial for its potential development as a therapeutic agent. While experimental determination via the shake-flask method provides the most accurate LogP value, HPLC-based and computational methods offer rapid and valuable estimations, particularly in the early phases of research. The rigid and lipophilic nature of the adamantane core suggests that this compound will possess significant lipophilicity, a key characteristic that must be carefully balanced to achieve a desirable pharmacokinetic and safety profile. This guide provides the foundational knowledge and practical methodologies for researchers to accurately assess this critical parameter.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890.
- Di, L., & Kerns, E. H. (2016). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 11(8), 737–749.
-
Creative Biolabs. (n.d.). Lipophilicity. Retrieved from [Link]
-
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]
- Savage, G. P. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075.
- Ciura, K., Dziomba, S., & Nowak, P. (2017). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Acta Poloniae Pharmaceutica, 74(1), 3-14.
-
Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]
- Gerokonstantis, D. T., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989.
-
ResearchGate. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Request PDF. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Coutinho, A. L., et al. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Retrieved from [Link]
- Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214.
- Goodarzi, M., Saeidi, P., & Giahi, M. (2009). Application of different chemometric tools in QSAR study of azolo-adamantanes against influenza A virus. Journal of the Serbian Chemical Society, 74(11), 1229-1240.
- American Chemical Society. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
-
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
PubMed. (2020, September 1). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies. Retrieved from [Link]
- Soares, J. X., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5326.
- Chiang, P.-C., & Hu, Y.-C. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Journal of Analytical & Bioanalytical Techniques, 3(6).
- Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io.
-
SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
- Liu, D., et al. (2010). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 76(15), 1738–1743.
- Avdeef, A., et al. (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences, 87(12), 1523–1527.
- Wang, R., Fu, Y., & Lai, L. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv.
-
Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminoadamantane. PubChem. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). This compound CAS NO.916592-46-6. Retrieved from [Link]
-
ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]
- Surtel, W., et al. (2024).
- Meyers, J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013–1024.
- Roy, K., & De, P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Chemistry, 5(1), 160-189.
-
National Center for Biotechnology Information. (n.d.). 2-Methyladamantane. PubChem. Retrieved from [Link]
-
Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]
- Stefanowicz, J., & Puzyn, T. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 113-125.
-
Moon Garden. (2025, April 16). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
- Tetko, I. V., et al. (2014). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Journal of Inorganic Biochemistry, 134, 56-63.
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. connectsci.au [connectsci.au]
- 6. mdpi.com [mdpi.com]
- 7. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 9. scispace.com [scispace.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. logP - MolModa Documentation [durrantlab.pitt.edu]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. acdlabs.com [acdlabs.com]
- 15. LogD/LogP - Enamine [enamine.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. 2-Aminoadamantane | C10H17N | CID 25332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-Methyladamantane | C11H18 | CID 136535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Adamantane - Wikipedia [en.wikipedia.org]
- 21. This compound, CasNo.916592-46-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 24. longdom.org [longdom.org]
- 25. jchr.org [jchr.org]
- 26. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Application of different chemometric tools in QSAR study of azolo-adamantanes against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chemaxon.com [chemaxon.com]
2-Amino-2-methyladamantane (CAS 916592-46-6): A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications
Executive Summary
In the landscape of neuropharmacology and antiviral drug development, adamantane derivatives hold a privileged position due to their unique highly lipophilic, rigid, and sterically bulky cage structures. While amantadine and memantine are established clinical mainstays, 2-Amino-2-methyladamantane (CAS 916592-46-6) represents a highly specialized derivative. By introducing a methyl group at the 2-position alongside the primary amine, this compound exhibits altered steric hindrance and binding kinetics, making it a valuable intermediate and active pharmaceutical ingredient (API) candidate for NMDA receptor antagonism and emerging antiviral therapies.
As an application scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacology and practical, bench-level synthetic execution, providing self-validating protocols for researchers scaling this molecule.
Physicochemical Profiling & Nomenclature
Accurate chemical identification is the foundation of any rigorous drug development program. This compound is frequently utilized either as a free base or as a hydrochloride salt to improve aqueous solubility for biological assays.
Table 1: Chemical Identity and Quantitative Properties
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 916592-46-6 |
| Hydrochloride Salt CAS | 1354420-15-7 |
| Common Synonyms | 2-methyladamantan-2-amine; 2-methyl-adamantan-2-ylamine; 2-methyl-2-adamantaneamine |
| Molecular Formula | C₁₁H₁₉N |
| Molecular Weight | 165.28 g/mol (Free Base) | 201.74 g/mol (HCl Salt) |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| Predicted LogP | ~2.60 (Highly lipophilic, excellent BBB penetration) |
Pharmacological Significance & Mechanistic Pathways
The structural modifications of this compound dictate its dual utility in neuroprotection and virology.
-
Antiviral Activity (Parvoviridae): Recent patent literature has demonstrated that 2-methyladamantan-2-amine exhibits surprisingly strong inhibition of parvovirus replication. It is effective against human parvovirus B19, feline panleukopenia virus (FPV), and canine parvovirus type 2 (CPV-2) [[1]](). The mechanism relies on the disruption of viral uncoating within the endosome, a pathway historically associated with amantadine's effect on the influenza M2 channel.
Figure 1: Dual pharmacological pathways of this compound in neuroprotection and virology.
Synthetic Methodology & Scale-up Protocols
Synthesizing sterically hindered adamantane derivatives requires careful selection of reagents to overcome the inherent bulk of the tricyclic cage. The most robust, scalable route utilizes 2-adamantanone as the starting material, proceeding through a Grignard addition, a Ritter reaction, and subsequent alkaline hydrolysis.
Figure 2: Three-step synthetic workflow for this compound from 2-adamantanone.
Phase 1: Nucleophilic Addition (C-C Bond Formation)
-
Objective: Convert 2-adamantanone to 2-methyladamantan-2-ol.
-
Protocol: Dissolve 1.0 eq of 2-adamantanone in anhydrous THF under an inert N₂ atmosphere. Cool the reaction vessel to 0°C. Dropwise, add 1.5 eq of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether). Allow the mixture to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Causality: The rigid adamantane framework prevents unwanted enolization, but the bulky cage requires a highly reactive, unhindered nucleophile like MeMgBr. The 0°C initiation temperature controls the exothermic Grignard addition, preventing solvent boil-off.
-
Self-Validation: Perform FTIR analysis on the concentrated organic layer. The complete disappearance of the sharp ketone C=O stretch at ~1710 cm⁻¹ and the emergence of a broad tertiary alcohol O-H stretch at ~3300 cm⁻¹ confirms reaction completion.
Phase 2: Ritter Reaction (C-N Bond Formation)
-
Objective: Convert the tertiary alcohol to an acetamide intermediate.
-
Protocol: Suspend 2-methyladamantan-2-ol in a 10-fold volumetric excess of acetonitrile (MeCN). Cool to 0°C. Slowly add concentrated H₂SO₄ (3.0 eq) dropwise. Heat the mixture to 60°C for 4 hours. Pour the cooled mixture over crushed ice and extract with dichloromethane (DCM).
-
Causality: Concentrated sulfuric acid protonates the tertiary alcohol, leading to the loss of water and the formation of a highly stable 2-methyl-2-adamantyl carbocation. Acetonitrile acts as both the solvent and the nucleophile, trapping the carbocation to form a nitrilium ion. Aqueous workup hydrolyzes this into N-(2-methyladamantan-2-yl)acetamide.
-
Self-Validation: LC-MS analysis of the crude product will show a distinct mass shift (+41 Da from the alcohol), with the [M+H]⁺ peak appearing at m/z 208.
Phase 3: Amide Hydrolysis (Deprotection)
-
Objective: Cleave the acetamide to yield the final primary amine.
-
Protocol: Combine the acetamide intermediate with a large excess of NaOH (10.0 eq) in diethylene glycol. Reflux the mixture at 160°C for 12–18 hours. Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Causality: Standard aqueous hydrolysis fails here. The extreme steric hindrance surrounding the adamantyl acetamide requires high-boiling solvents (diethylene glycol) and aggressive thermal conditions (160°C) to drive the cleavage of the robust amide bond.
-
Self-Validation: FTIR confirms the total loss of the amide C=O stretch (~1650 cm⁻¹) and the appearance of the primary amine N-H stretches (a characteristic doublet at ~3300–3400 cm⁻¹).
Analytical Characterization & Quality Control
As a Senior Application Scientist, I must emphasize a critical analytical pitfall: Adamantane derivatives lack a UV chromophore.
Standard HPLC utilizing UV-Vis detection (e.g., at 254 nm or 210 nm) will result in poor sensitivity and false-purity readings. To establish a trustworthy Quality Control (QC) protocol for this compound , laboratories must implement the following:
-
Chromatographic Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) coupled to the HPLC system. Alternatively, pre-column derivatization with dansyl chloride can be utilized to impart UV absorbance.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR (CDCl₃) will show a distinct singlet for the 2-methyl group at ~1.1 ppm, integrated for 3 protons, clearly separated from the complex multiplet of the adamantane cage protons (1.4–2.2 ppm).
-
Storage & Handling: The free base is prone to absorbing atmospheric CO₂ to form carbamates. It should be stored under argon or converted to the hydrochloride salt (CAS 1354420-15-7) by bubbling dry HCl gas through an ethereal solution of the free base, yielding a stable, water-soluble white powder .
References
-
LookChem. "this compound CAS NO.916592-46-6". LookChem Chemical Database. URL:[Link]
-
PubChem. "2-Methyladamantan-2-aminehydrochloride | C11H20ClN | CID 44562804". National Center for Biotechnology Information. URL:[Link]
- Google Patents. "EP2817003A1 - Compounds for treating parvovirus infection". European Patent Office.
Sources
Thermodynamic Stability of Adamantane Amine Derivatives: Principles, Profiling, and Pharmaceutical Implications
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
Adamantane (tricyclo[3.3.1.1^{3,7}]decane) and its amine derivatives—most notably amantadine, memantine, and rimantadine—occupy a privileged space in medicinal chemistry. Their unique diamondoid lattice confers exceptional lipophilicity, minimal angular strain, and remarkable thermodynamic stability. These properties are not merely structural curiosities; they are the fundamental drivers of their pharmacological efficacy as antiviral agents and NMDA receptor antagonists.
This whitepaper provides an in-depth technical analysis of the thermodynamic stability of adamantane amine derivatives. By examining heat capacities, phase transitions, and decomposition enthalpies, we bridge the gap between fundamental physical chemistry and practical pharmaceutical formulation.
Structural Thermodynamics & Phase Behavior
The thermodynamic stability of the adamantane scaffold arises from its fused cyclohexane rings, which exist entirely in stress-free chair conformations. This minimizes both angular and torsional strain, resulting in a highly stable, rigid pharmacophore [2].
However, the addition of an amine group (yielding 1-aminoadamantane) and subsequent salt formation (yielding amantadine hydrochloride) fundamentally alters the solid-state phase behavior.
The "Plastic Crystal" Phenomenon
Many neutral diamondoids, including 1-aminoadamantane (free base), exhibit an order-disorder phase transition before melting. They form "plastic crystals"—orientationally disordered phases where molecules rotate freely within the crystal lattice. This leads to high sublimation rates, which can compromise the shelf-life and stability of solid dosage forms [4].
Stabilization via Hydrochloride Salt Formation
To circumvent the volatility of the free base, these drugs are formulated as hydrochloride salts. High-precision calorimetric studies reveal that amantadine hydrochloride exhibits no plastic crystal behavior [1]. The strong intermolecular network of ionic and hydrogen bonds locks the adamantane cages in place, creating an exceptionally stable condensed phase with only minor, low-enthalpy solid-to-solid transitions at cryogenic temperatures.
Table 1: Comparative Thermodynamic Parameters of Adamantane Derivatives
| Compound | State | Phase Transitions (K) | Enthalpy of Formation ( | Sublimation / Decomp. Enthalpy |
| Amantadine HCl | Crystalline | 120.0, 123.1 | N/A (Ionic lattice) | |
| 1-Aminoadamantane | Crystalline | 241.4, 284.6 | ||
| 1-Aminoadamantane | Gaseous | N/A | N/A |
Data synthesized from NIST thermodynamic profiling and standard calorimetric evaluations [1, 4].
Experimental Workflows for Thermodynamic Profiling
To accurately determine the thermal stability and shelf-life parameters of these derivatives, formulation scientists rely on a combination of Adiabatic Calorimetry and Knudsen Effusion. Below are the self-validating protocols required to extract high-fidelity thermodynamic data.
Figure 1: Integrated experimental workflow for thermodynamic profiling of adamantane salts.
Protocol 1: Heat Capacity ( ) via High-Precision Adiabatic Calorimetry
-
Sample Preparation: Dry the adamantane amine salt under vacuum (0.4 kPa) at 293 K for 120 minutes.
-
Causality: Removing residual moisture and volatile impurities is critical; failure to do so results in artificial heat capacity spikes during cryogenic heating.
-
-
Cryogenic Initialization: Load the sample into a vacuum adiabatic calorimeter (e.g., TAU-10) and cool to 5 K using liquid helium.
-
Causality: Starting near absolute zero allows for the accurate integration of the
curve to determine absolute standard entropy ( ) per the Third Law of Thermodynamics.
-
-
Stepwise Heating & Equilibration: Apply discrete electrical heat pulses. Monitor the temperature until absolute thermal equilibrium is reached before applying the next pulse.
-
Causality: Adamantane derivatives exhibit sluggish solid-to-solid phase transitions. Strict equilibration ensures that low-enthalpy transitions (e.g., 120.0 K and 123.1 K for amantadine HCl) are fully resolved rather than kinetically bypassed [1].
-
-
Data Integration: Plot
versus temperature and integrate the area under the curve to derive and .
Protocol 2: Decomposition Thermodynamics via Knudsen Effusion
-
Cell Loading: Place the crystalline sample in a titanium Knudsen cell with a precisely calibrated orifice.
-
Isothermal Evacuation: Maintain the cell at a constant high temperature (e.g., 423 K) under high vacuum, continuously monitoring the mass loss rate (
). -
Anisotropy & Undersaturation Correction: Apply a mathematical data treatment model to the raw effusion rates.
-
Causality: Amantadine HCl decomposes into neutral 1-aminoadamantane and HCl gas. According to Graham's Law, the lighter HCl gas effuses faster than the heavier amine vapor. This differential effusion causes vapor undersaturation and anisotropy near the orifice, which must be mathematically corrected to calculate the true equilibrium constant (
) [1].
-
-
Thermodynamic Derivation: Calculate the standard enthalpy of decomposition (
) using the corrected vapor pressures via the Clausius-Clapeyron relation.
Mechanistic Insights: Thermodynamics of Drug-Target Binding
The thermodynamic stability of the adamantane cage does not just dictate shelf-life; it is the primary driver of its pharmacodynamics. Adamantane amines function by lodging into the hydrophobic pores of viral or neurological ion channels (e.g., the Influenza A M2 proton channel or the human NMDA receptor).
Because the adamantane cage is highly rigid and stable, it undergoes virtually no conformational change upon binding. Instead, the binding affinity is overwhelmingly entropy-driven (
Figure 2: Entropy-driven thermodynamic blockade of the M2 proton channel by amantadine.
Pharmaceutical Implications for Formulation
Understanding the thermodynamic profile of adamantane derivatives directly informs formulation strategies:
-
Salt Selection: The free base forms of adamantane amines are prone to sublimation due to their plastic crystal nature. Formulating them as hydrochlorides increases the enthalpy of decomposition (
kJ/mol), ensuring long-term solid-state stability [1]. -
Supramolecular Encapsulation: For derivatives that still exhibit volatility or require targeted delivery, host-guest complexation with macrocycles (like cucurbit[7]uril) can be employed. The rigid adamantane cage acts as an ideal thermodynamic "guest," significantly raising the melting point of the complex and preventing degradation during processing [3].
Conclusion
The thermodynamic stability of adamantane amine derivatives is a masterclass in how rigid, strain-free molecular geometry translates to robust macroscopic properties. By utilizing rigorous calorimetric and effusion methodologies, researchers can accurately profile these compounds, ensuring that their entropy-driven biological efficacy is matched by exceptional solid-state stability in pharmaceutical formulations.
References
-
Title: Thermodynamics of the Antiviral and Antiparkinsonian Drug Amantadine Hydrochloride: Condensed State Properties and Decomposition Source: Journal of Chemical & Engineering Data (NIST / ACS Publications) URL: [Link]
-
Title: Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine Source: Preprints.org URL: [Link]
-
Title: Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Thermodynamic properties of 1-aminoadamantane Source: Thermochimica Acta (via ResearchGate) URL: [Link]
pharmacological mechanism of action for 2-Amino-2-methyladamantane
An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 2-Amino-2-methyladamantane and Related Aminoadamantanes
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a detailed exploration of the pharmacological mechanism of action of this compound. While specific research on this particular derivative is limited, this document synthesizes extensive data from its close structural analogs—notably 1-aminoadamantane (amantadine) and 1-amino-3,5-dimethyladamantane (memantine)—to construct a robust and scientifically grounded mechanistic profile. The core activity of this class of compounds lies in their function as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical modulator of excitatory neurotransmission in the central nervous system. This guide elucidates the molecular interactions, signaling consequences, structure-activity relationships, and the experimental methodologies required to validate these mechanisms.
Introduction: The Adamantane Scaffold in Neuropharmacology
The adamantane moiety, a rigid and highly lipophilic tricyclic alkane, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure allows for precise orientation of pharmacophoric groups, enhancing drug stability, and improving pharmacokinetic profiles, particularly for central nervous system (CNS) targets.[1] Amantadine and memantine are archetypal drugs from this class, clinically approved for treating Parkinson's disease, Alzheimer's disease, and influenza A.[3][4] this compound belongs to this family, and its pharmacological activity is predicted to be dominated by the same core mechanism: modulation of glutamatergic neurotransmission.
Primary Pharmacological Mechanism: Uncompetitive NMDA Receptor Antagonism
The principal mechanism of action for neuroactive aminoadamantanes is their activity as uncompetitive, voltage-dependent antagonists of the NMDA receptor.[4][5]
The NMDA Receptor: A Coincidence Detector
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] It functions as a "coincidence detector," requiring two simultaneous events for activation:
-
Ligand Binding: Binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine).
-
Depolarization: Removal of a voltage-dependent magnesium ion (Mg²⁺) block from the channel pore, which occurs when the neuron is sufficiently depolarized by other inputs.[6]
Upon activation, the channel opens, allowing an influx of cations, primarily Ca²⁺ and Na⁺. While essential for normal neuronal function, excessive activation of NMDA receptors leads to massive Ca²⁺ influx, triggering excitotoxic cascades implicated in neurodegenerative diseases.[7]
Mechanism of Channel Blockade
Aminoadamantanes do not compete with glutamate or glycine for their binding sites. Instead, they act as uncompetitive open-channel blockers .[6][7] The mechanism proceeds as follows:
-
The NMDA receptor channel must first be opened by both glutamate binding and membrane depolarization.
-
The protonated amine group (positively charged at physiological pH) of the aminoadamantane then enters the open channel.
-
The bulky, lipophilic adamantane cage lodges within a specific binding site in the channel vestibule, often referred to as the phencyclidine (PCP) or MK-801 site, physically occluding the pore.[8]
-
This blockade prevents further ion influx, thereby attenuating the receptor's activity.
This voltage-dependent and use-dependent mechanism is therapeutically advantageous. The drugs preferentially block excessively active channels (as seen in pathological states) while having a lesser effect on channels involved in normal synaptic transmission, leading to a better safety profile compared to competitive antagonists.[9]
Molecular Signaling and Downstream Consequences
The blockade of the NMDA receptor ion channel by this compound initiates a cascade of downstream effects aimed at mitigating neuronal over-excitation. The primary consequence is the reduction of intracellular Ca²⁺ overload, which in turn prevents the activation of cytotoxic enzymes (e.g., proteases, phospholipases) and the generation of reactive oxygen species that lead to neuronal damage.
Caption: NMDA receptor activation and antagonism by this compound.
Structure-Activity Relationships (SAR)
The efficacy of aminoadamantanes as NMDA receptor antagonists is highly dependent on their chemical structure.
-
The Amino Group: A primary or secondary amine is essential. It must be protonated to interact with the channel's binding site. Replacing the amine with non-basic groups eliminates activity.[10]
-
The Adamantane Cage: This lipophilic group is critical for affinity, anchoring the molecule within the channel.
-
Substitution: Adding methyl groups to the adamantane cage, as in memantine (3,5-dimethyl), significantly increases affinity and optimizes blocking/unblocking kinetics compared to amantadine.[6] The positioning at C2 (as in 2-aminoadamantane) versus C1 (amantadine) alters the geometric presentation of the amine, which can lead to different pharmacological profiles, such as variations in analgesic versus anti-inflammatory effects.[5]
Table 1: Comparative Potency of Aminoadamantane Derivatives at the NMDA Receptor
| Compound | Structure | NMDA Receptor IC₅₀ (µM) | Reference |
| Amantadine | 1-Aminoadamantane | 7.0 - 130 | [3][9] |
| Memantine | 1-Amino-3,5-dimethyladamantane | 0.5 - 2.0 | [4][9] |
| Rimantadine | 1-(1-Adamantyl)ethanamine | ~7.0 | [3] |
| Hemantane | N-(2-adamantyl)hexamethyleneimine | (NMDA antagonist activity confirmed) | [5] |
Secondary Pharmacological Target: Influenza A M2 Proton Channel
Beyond their neuroactivity, simple aminoadamantanes like amantadine are known inhibitors of the influenza A virus M2 protein, a proton-selective ion channel.[2][11] This channel is essential for viral uncoating within the host cell. The aminoadamantane molecule blocks this channel, preventing the acidification of the virion interior and halting viral replication.[11] While this is a well-established mechanism for amantadine, the efficacy of 2-substituted derivatives against the M2 channel can vary and requires specific evaluation.
Methodologies for Mechanistic Investigation
Validating the pharmacological mechanism of a novel aminoadamantane requires a multi-pronged experimental approach.
Experimental Protocol: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the NMDA receptor's open-channel site by measuring its ability to displace a known radiolabeled ligand, such as [³H]MK-801.
Objective: To determine the inhibitory constant (Kᵢ) of this compound at the MK-801 binding site.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Test compound (this compound)
-
Glutamate and Glycine (to open the channel)
-
Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Unlabeled MK-801 (for defining non-specific binding)
-
Glass fiber filters and cell harvester
-
Scintillation counter and fluid
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and prepare a crude membrane suspension via centrifugation.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801 (e.g., 5 nM), and activating ligands (e.g., 10 µM glutamate, 10 µM glycine).
-
Competition Curve: Add varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) to different sets of tubes. Include control tubes with no test compound (total binding) and tubes with a high concentration of unlabeled MK-801 (non-specific binding).
-
Incubation: Incubate all tubes at room temperature for a set period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Workflow for a [³H]MK-801 radioligand binding assay.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the functional effect of a compound on ion flow through NMDA receptors in living neurons.
Objective: To characterize the inhibitory effect of this compound on NMDA-mediated currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical)
-
Patch-clamp rig (microscope, amplifier, micromanipulator)
-
Borosilicate glass pipettes
-
External solution (containing NMDA, glycine, and blockers for other channels like AMPA and GABA receptors)
-
Internal solution (for the recording pipette)
-
Test compound dissolved in external solution
Step-by-Step Methodology:
-
Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy.
-
Pipette Fabrication: Pull glass pipettes to a fine tip (resistance of 3-5 MΩ).
-
Establish Whole-Cell Configuration: Under the microscope, carefully guide the pipette to a neuron and form a high-resistance seal ("giga-seal") with the cell membrane. Apply gentle suction to rupture the membrane patch, gaining electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV).
-
Elicit NMDA Currents: Perfuse the cell with the external solution containing NMDA and glycine to activate the receptors and record the resulting inward current.
-
Compound Application: After establishing a stable baseline current, perfuse the cell with the external solution now containing the test compound (this compound) at a specific concentration.
-
Measure Inhibition: Record the reduction in the NMDA-mediated current in the presence of the compound.
-
Washout: Perfuse with the control external solution again to see if the effect of the compound is reversible.
-
Dose-Response: Repeat steps 5-8 with multiple concentrations of the test compound to generate a dose-response curve and calculate the IC₅₀.
Conclusion
The pharmacological mechanism of action of this compound is confidently predicted to be centered on uncompetitive, use-dependent antagonism of the NMDA receptor ion channel . By physically occluding the open channel, it reduces excessive calcium influx, thereby providing a neuroprotective effect against excitotoxicity. This mechanism, shared with clinically successful drugs like memantine, underscores its potential for therapeutic development in neurological and neurodegenerative disorders. The specific substitution pattern on the adamantane core, including the 2-methyl and 2-amino positions, will fine-tune its potency, kinetics, and overall pharmacological profile, necessitating the detailed experimental validation outlined in this guide.
References
-
Gaspar, A., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]
-
Gorobinskaya, V., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. ResearchGate. [Link]
-
Kolocouris, A., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. [Link]
-
de Castro, A., et al. (2025). New aminoadamantane derivatives as inhibitors of F13 envelope protein from mpox virus. PubMed. [Link]
-
Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed. [Link]
-
Wikipedia contributors. (2026). NMDA receptor. Wikipedia. [Link]
-
Danysz, W., et al. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. PubMed. [Link]
-
Various Authors. (1997-2000). Structure-anti-Parkinson activity relationships in the aminoadamantanes. ACS Publications. [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]
-
Papanastasiou, I., et al. (2017). Structures of amantadine (I), rimantadine (II), and aminoadamantane... ResearchGate. [Link]
-
Bresink, I., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. [Link]
-
Various Authors. SAR of Adamantane Amines. Pharmacy 180. [Link]
-
Kolocouris, N., et al. (1994). Synthesis and Antiviral Activity Evaluation of Some Aminoadamantane Derivatives. ACS Publications. [Link]
-
Ivanova, E., et al. (2016). Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. SCIRP. [Link]
-
Ali, S., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed. [Link]
-
Ali, S., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Korea Science. [Link]
-
Parsons, C.G., et al. (2014). Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics. ResearchGate. [Link]
-
El-Gueddaria, L., et al. (2003). Quantitative Structure-Activity Relationships of Noncompetitive Antagonists of the NMDA Receptor. MDPI. [Link]
-
Wikipedia contributors. (2026). NMDA receptor antagonist. Wikipedia. [Link]
Sources
- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane [scirp.org]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile and Phase-Transfer Dynamics of 2-Amino-2-methyladamantane in Organic Solvents
Introduction & Mechanistic Overview
2-Amino-2-methyladamantane (CAS 916592-46-6) is a highly specialized diamondoid derivative frequently utilized as a critical intermediate in the synthesis of neuroprotective and antiviral pharmaceuticals[1]. Handling this compound requires a deep understanding of its dual physicochemical nature: it combines an extremely lipophilic, rigid hydrocarbon cage with a polar primary amine group.
As a Senior Application Scientist, I frequently observe researchers struggling with the solubility of adamantane derivatives. The adamantane cage is a bulky, nonpolar structure that exhibits highly unfavorable thermodynamics when introduced to polar protic solvents like water[2]. However, the introduction of the primary amine and the 2-methyl group fundamentally alters its solvation dynamics. The 2-methyl substitution creates steric hindrance that disrupts the highly symmetric, tightly packed crystal lattice typical of base adamantane, thereby lowering the lattice energy and enhancing its solubility in various organic solvents. Furthermore, with a predicted pKa of approximately 10.92[3], the amine group dictates that the molecule's solubility is highly pH-dependent, allowing for controlled phase transfers between organic and aqueous media.
Solvation Causality and Solvent Selection
Choosing the right solvent for this compound requires matching the solvent's polarity to the target state of the molecule (free base vs. protonated salt).
-
Non-Polar & Polar Aprotic Solvents (Free Base): The free base form is readily soluble in nonpolar organic solvents such as hexane and chloroform, as well as polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF)[2]. THF and cyclohexane are exceptionally effective solvents for diamondoids due to structural and hydrophobic similarities that maximize favorable van der Waals interactions[4].
-
Aqueous & Polar Protic Solvents (Hydrochloride Salt): To achieve aqueous solubility, the free base must be converted to its hydrochloride salt (CID 44562804)[5]. The protonation of the amine (forming an
cation) shifts the molecule's profile entirely. The resulting salt is highly soluble in water, slightly soluble in ethanol, but completely insoluble in nonpolar organics like benzene or ether[6].
Quantitative Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Free Base Solubility | Hydrochloride Salt Solubility | Mechanistic Rationale |
| Non-Polar | Hexane, Chloroform, Benzene | High | Insoluble | Hydrophobic interactions dominate; lattice energy of the salt prevents dissolution[2][6]. |
| Polar Aprotic | THF, DCM, Cyclohexane | Very High | Low | Ethers and cycloalkanes share structural affinity with the diamondoid cage[4]. |
| Polar Protic | Methanol, Ethanol | Moderate | Moderate | Hydrogen bonding interacts with the amine, but the bulky cage limits total saturation[6]. |
| Aqueous | Water, Buffered Saline | Insoluble | High | Ion-dipole interactions stabilize the protonated amine cation in the aqueous phase[2][6]. |
Solvation and Phase-Transfer Pathways
The following diagram illustrates the logical pathways for solvating this compound and the necessary chemical triggers for phase transfer.
Fig 1: Solvation pathways and phase transfer of this compound.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducible results, follow these self-validating protocols for dissolution and phase extraction.
Protocol A: Preparation of Standardized Free-Base Solutions
Objective: Achieve complete dissolution in an organic solvent (e.g., THF) for downstream synthesis.
-
Weighing: Accurately weigh the required mass of this compound free base.
-
Solvent Addition: Transfer the solid to a dry flask. Add the chosen polar aprotic solvent (e.g., anhydrous THF) to achieve a concentration below the empirical saturation point (typically <0.5 M at standard conditions).
-
Agitation & Thermal Adjustment: Stir continuously at room temperature. If the solution remains turbid, gently warm the solvent. The solubility of adamantane derivatives in organic solvents is highly temperature-dependent[2].
-
Validation Check: Allow the solution to cool back to room temperature. If the compound precipitates upon cooling, the concentration exceeds the thermodynamic solubility limit for that temperature[2]. Dilute with additional solvent until optical clarity is permanently maintained.
Protocol B: Salt-Formation for Aqueous Phase Transfer
Objective: Convert the organic-soluble free base into a water-soluble hydrochloride salt.
-
Suspension: Suspend the free base in a biphasic system (e.g., DCM and Deionized Water).
-
Protonation: While stirring vigorously, add 1M HCl dropwise to the mixture.
-
pH Monitoring (Validation): Continuously monitor the aqueous phase pH. The target is to drop the pH well below the compound's pKa of 10.92[3] (ideally pH 2-4) to ensure complete protonation of the amine[2].
-
Phase Separation: Transfer the mixture to a separatory funnel. The newly formed 2-methyladamantan-2-amine hydrochloride will partition entirely into the aqueous layer, leaving lipophilic impurities in the organic layer.
Fig 2: Experimental workflow for organic dissolution and aqueous phase extraction.
References
- Source: benchchem.
- Source: nih.
- Source: benchchem.
- Source: guidechem.
- Source: chembk.
- Diamondoid Molecules - arXiv.
Sources
safety data sheet (SDS) analysis for 2-Amino-2-methyladamantane
An In-depth Technical Guide to the Safety Profile of 2-Amino-2-methyladamantane
A Note on Methodology: As a Senior Application Scientist, it is imperative to begin this guide with a note on scientific integrity. A specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 916592-46-6) is not readily found. Therefore, this technical guide has been meticulously synthesized by analyzing the SDSs of structurally analogous compounds, including various amino-adamantanes and other substituted adamantane derivatives. This approach, which relies on established structure-activity relationships, provides a robust and cautionary safety profile essential for handling this compound in a research and development setting.
Section 1: Chemical and Physical Properties
This compound belongs to the family of caged amines, with the rigid adamantane scaffold providing unique steric and electronic properties. While exhaustive experimental data is scarce, the fundamental properties can be identified.
| Property | Value | Source |
| Molecular Formula | C11H19N | [1] |
| Molecular Weight | 165.28 g/mol | [1] |
| Appearance | Assumed to be a white to off-white solid, based on related compounds. | [2] |
| Solubility | Expected to be miscible in water. | [3] |
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with amino-adamantanes stem from their alkalinity and potential to interact with biological systems. The analysis of related compounds strongly suggests that this compound should be treated as a corrosive and potentially harmful substance.
GHS Hazard Classification (Predicted):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[4][5].
-
Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[4][5].
-
Acute Toxicity (Oral, Dermal): May be harmful if swallowed or in contact with skin[5][6].
Toxicological Insights: The amino group attached to the bulky adamantane structure is the primary driver of the compound's basicity and, consequently, its corrosive nature. Upon contact with skin or eyes, it can cause severe burns due to its ability to disrupt cell membranes.[5] While specific LD50 data is unavailable, related amino compounds are known to be harmful, and systemic effects following significant exposure cannot be ruled out.[6][7]
Caption: Exposure routes and their primary associated health effects.
Section 3: Handling, Storage, and Exposure Control
A self-validating safety protocol is built on the principle of minimizing all potential exposure routes. Given the corrosive nature of this compound, rigorous adherence to engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls:
-
Ventilation: All handling of solid this compound must occur in a certified chemical fume hood to control dust and potential vapors. The workspace should have eyewash stations and safety showers in close proximity.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron to prevent skin exposure.[8]
-
Respiratory Protection: If handling large quantities or if dust cannot be controlled, a NIOSH-approved particulate respirator is necessary.
Detailed Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Dispensing: Use spatulas to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping material from a height.
-
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all surfaces and equipment used.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] Store away from incompatible materials.
Caption: A decision-making flowchart for first aid procedures.
Section 5: Fire-Fighting Measures and Reactivity Data
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or foam. [3]* Specific Hazards: Combustion may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). [2][4][8]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [8] Reactivity and Stability:
-
Reactivity: No specific hazardous reactions are known under normal processing. [2][3]* Chemical Stability: The compound is stable under normal conditions. [2][4]It may be hygroscopic. [3]* Conditions to Avoid: Avoid the formation of dust. Keep away from heat, flames, and sparks. Protect from moisture. [3][4]* Incompatible Materials: Strong oxidizing agents, acids, and some metals. [2][3][4]* Hazardous Decomposition Products: Under fire conditions, expect the formation of nitrogen oxides, carbon monoxide, and carbon dioxide. [2][3][4]
Section 6: Regulatory and Disposal Considerations
Regulatory Information: While not specifically listed, this compound would likely fall under regulations for corrosive solids. All handling and transportation must comply with local, national, and international regulations.
Disposal Considerations:
-
Waste Disposal: Disposal of this chemical must be done in accordance with an approved waste disposal plant and in compliance with all federal, state, and local environmental regulations. [3]* Contaminated Packaging: Contaminated containers should be treated as the product itself and disposed of accordingly.
References
- SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. (2009, November 17). Fisher Scientific. [URL not available in search result]
- SAFETY DATA SHEET for 2-Amino-2'-O-methyladenosine. (2025, December 26). Fisher Scientific. [URL not available in search result]
- SAFETY DATA SHEET for Adamantane-1,3-diamine. (2025, January 7). TCI Chemicals. [URL not available in search result]
- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich. [URL not available in search result]
-
2-Aminoadamantane | C10H17N | CID 25332. PubChem - NIH. Retrieved from [Link]
- SAFETY DATA SHEET. (2002, April 29). Fisher Scientific. [URL not available in search result]
- CD Reagent 2 (10057 2)_GHSUnitedStatesSDS_en_2020-02-17. (2024, November 8). Kemin. [URL not available in search result]
- Safety Data Sheet: Adamantane. (2021, August 12). Chemos GmbH&Co.KG. [URL not available in search result]
- Safety Data Sheet: Adamantane. Carl ROTH. [URL not available in search result]
- This compound CAS NO.916592-46-6. Career Henan Chemical Co. [URL not available in search result]
- Safety Data Sheet. Thermo Fisher Scientific. [URL not available in search result]
- 2-Amino-2-methylpropane(75-64-9). ChemicalBook. [URL not available in search result]
- SAFETY DATA SHEET for 2-Amino-2-cyanoacetamide. (2025, December 19). Fisher Scientific. [URL not available in search result]
- SAFETY DATA SHEET for 2-(Methylamino)ethanol. (2025, November 6). Sigma-Aldrich. [URL not available in search result]
- Comprehensive prediction of toxicological endpoints for 2-aminoindane and N-methyl-2-aminoindane. (2025, September 24). PubMed. [URL not available in search result]
Sources
- 1. This compound, CasNo.916592-46-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
The Evolution and Mechanistic Pivot of 2-Amino-2-methyladamantane Derivatives in Antiviral Research
Executive Summary
The historical trajectory of adamantane-based antivirals is a classic study in rational drug design, viral escape, and mechanistic deconvolution. For decades, C1-substituted adamantanes (amantadine and rimantadine) were the gold standard for inhibiting the Influenza A M2 proton channel. However, the global proliferation of the S31N M2 mutation during the 2009 H1N1 pandemic rendered these therapeutics obsolete.
In the search for a solution, medicinal chemists pivoted to C2-substituted adamantanes, utilizing 2-amino-2-methyladamantane as a structural baseline. While this specific molecule exhibited limited efficacy against mutant strains, it catalyzed the discovery of 2-alkyl-2-aminoadamantane derivatives. Strikingly, the addition of a single methylene group to this scaffold recovered antiviral potency—not by restoring M2 channel blockade, but by shifting the pharmacological target entirely to the viral Hemagglutinin (HA1) protein. This whitepaper explores the chemical history, quantitative efficacy, and rigorous experimental workflows that uncovered this paradigm-shifting alternative mechanism.
The Adamantane Scaffold and the S31N Resistance Crisis
The adamantane scaffold, a highly lipophilic tricyclic hydrocarbon, has been a cornerstone of antiviral medicinal chemistry since the 1960s[1]. First-generation drugs like amantadine (1-aminoadamantane) and rimantadine effectively neutralized early strains of Influenza A by binding to the M2 proton channel[1]. By occluding this viroporin, these drugs prevented the acidification of the viral interior, thereby halting endosomal uncoating and viral replication[2].
However, the evolutionary pressure exerted by these drugs led to the emergence of the S31N mutation within the M2 transmembrane domain (TMD)[3]. The substitution of serine 31 with the bulkier asparagine expanded the channel's pore region. This structural alteration rendered the relatively small, C1-substituted amantadine sterically incapable of effectively occluding the proton flux[4]. By the 2009 H1N1 pandemic, resistance was nearly ubiquitous, necessitating a radical redesign of the adamantane pharmacophore[3].
The Structural Pivot: C2-Substituted Adamantanes
To counter the expanded S31N pore, researchers hypothesized that shifting the amine group from the C1 to the C2 position and introducing alkyl adducts could provide the necessary steric bulk to "fill" the mutated channel[4]. This compound (Compound 4) was synthesized as a primary candidate in this effort[3].
While this compound itself failed to demonstrate potent activity against the amantadine-resistant A/Calif/07/2009 (H1N1) strain, it served as the critical foundation for a homologous series of derivatives[3]. As demonstrated by Kolocouris et al. (2014), the addition of as little as one CH₂ group to the methyl adduct—yielding 2-ethyl-2-aminoadamantane (Compound 5)—dramatically recovered in vitro antiviral activity[3]. Further extension to a propyl group (Compound 6) yielded even higher potency and a markedly elevated genetic barrier to resistance[4].
Quantitative Efficacy of Adamantane Derivatives
The following table summarizes the structure-activity relationship (SAR) transition from C1 to C2-substituted adamantanes.
| Compound | Structural Classification | Efficacy: WT Strain (H3N2) | Efficacy: S31N Mutant (H1N1 2009) | Primary Target Mechanism |
| Amantadine (1) | 1-aminoadamantane | Potent (<1 μM) | Inactive (>24 μM) | M2 Channel Blockade |
| Rimantadine (2) | 1-(1-aminoethyl)adamantane | Potent (<1 μM) | Inactive (>24 μM) | M2 Channel Blockade |
| Compound 4 | This compound | Active | Inactive (≥24 μM) | Mixed / Weak Binding |
| Compound 5 | 2-ethyl-2-aminoadamantane | Active | Potent (<24 μM) | Hemagglutinin (HA1) |
| Compound 6 | 2-propyl-2-aminoadamantane | Active | Potent (<24 μM) | Hemagglutinin (HA1) |
Data synthesized from the comparative screening of amantadine analogues against WT and S31N Influenza A strains[4].
Mechanistic Paradigm Shift: From M2 Blockade to HA1 Inhibition
The most profound historical impact of this compound derivatives lies in the paradigm shift they forced in our understanding of adamantane pharmacology.
Initially, solid-state NMR of the S31N M2 TMD suggested that these C2-substituted derivatives could physically bind to the mutated channel[5]. However, functional validation was required. When subjected to rigorous electrophysiological testing, the compounds failed to block proton currents in the S31N M2 protein[5]. This stark discrepancy between physical binding and functional blockade necessitated an alternative explanation[3].
Through extensive in vitro viral passaging, researchers discovered that the true target was not the M2 channel, but the viral Hemagglutinin (HA1) protein[5]. Resistant viral clones exhibited specific mutations (N160D and I325S) located near the sialic acid binding site and the proteolytic cleavage site, respectively[6]. This proved that 2-alkyl-2-aminoadamantanes inhibit viral infection by direct binding near critical sites for virus entry at the host cell surface, completely bypassing the M2 endosomal uncoating pathway[6].
Diagram 1: The dual mechanistic pathways of adamantane derivatives, highlighting the shift from M2 to HA1.
Experimental Workflows & Target Validation Protocols
To ensure scientific integrity, the mechanistic deconvolution of 2-alkyl-2-aminoadamantanes relied on a self-validating system of orthogonal assays. Below are the detailed methodologies utilized to decouple M2 binding from HA1 functional inhibition[5].
Protocol 1: Electrophysiological Validation of M2 Channel Blockade
Objective: To determine if the antiviral efficacy of the derivatives is mediated by functional M2 proton channel occlusion. Causality & Rationale: Whole-virus assays conflate entry, uncoating, and replication. Heterologous expression of the M2 channel in HEK293 cells isolates the protein, allowing direct, unambiguous measurement of proton currents independent of other viral mechanisms[5].
-
Plasmid Transfection: Transfect HEK293 cells with a plasmid encoding the full-length A/Calif/07/2009 S31N M2 protein using a standard lipofection protocol.
-
Patch-Clamp Configuration: After 24-48 hours, establish a whole-cell patch-clamp configuration using borosilicate glass pipettes.
-
Baseline Activation: Perfuse the cells with a low-pH buffer (pH 5.5) to activate the M2 proton channel. Record the inward proton current until a stable baseline is achieved.
-
Compound Application: Introduce the test compound (e.g., 2-propyl-2-aminoadamantane at 100 μM) into the low-pH perfusion buffer.
-
Current Measurement: Measure the percentage of current inhibition relative to the baseline.
-
Validation Checkpoint: Amantadine against WT M2 is used as a positive control (showing >80% blockade). The 2-alkyl derivatives show negligible blockade against S31N M2, proving the channel is not the functional target[5].
-
Protocol 2: In Vitro Viral Passaging for Target Identification
Objective: To identify the true molecular target by forcing the virus to develop resistance under selective drug pressure. Causality & Rationale: Viruses mutate their specific drug targets to survive. Because wild-type H3N2 develops resistance to amantadine in a single passage (due to the low genetic barrier of the M2 TMD), delayed resistance indicates a distinct target with a higher genetic barrier[5]. Sequencing the resistant variants maps the exact binding locus[6].
-
Viral Infection: Infect Madin-Darby Canine Kidney (MDCK) cells with A/Calif/07/2009 (H1N1) at a low multiplicity of infection (MOI of 0.001).
-
Drug Pressure: Culture the virus in the presence of sub-lethal concentrations of the test compound (starting at 0.5× EC50).
-
Serial Passaging: Harvest the viral supernatant every 48-72 hours. Use this supernatant to infect fresh MDCK cells, gradually increasing the drug concentration over >8 passages.
-
Plaque Purification: Isolate resistant viral clones using a standard miniplaque assay on agarose overlay.
-
Genomic Sequencing: Extract viral RNA, perform RT-PCR, and sequence the genome.
-
Validation Checkpoint: The absence of M2 TMD mutations and the presence of HA1 mutations (N160D and I325S) definitively identify Hemagglutinin as the alternative target[6].
-
Diagram 2: Experimental workflow for the mechanistic deconvolution of C2-substituted adamantanes.
Future Directions in Adamantane-based Drug Design
The historical evolution from amantadine to this compound, and ultimately to 2-alkyl-2-aminoadamantanes, underscores a vital lesson in drug development: structural modifications intended to overcome resistance at a primary target can inadvertently unlock entirely new mechanisms of action.
Today, the insights gained from the HA1-binding properties of C2-substituted adamantanes are being leveraged to design broad-spectrum entry inhibitors. Furthermore, the adamantane scaffold continues to be repurposed for other viral pathogens, including coronaviruses, where derivatives like memantine and spiroadamantane amines have shown potential in disrupting viral replication and helicase activity[2].
References
-
Kolocouris, A., Tzitzoglaki, C., Johnson, F. B., Zell, R., Wright, A. K., Cross, T. A., Tietjen, I., Fedida, D., & Busath, D. D. (2014). "Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A." Journal of Medicinal Chemistry, 57(11), 4629–4639.[Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[Link](Note: URL inferred from standard ACS DOI format for the cited historical context of adamantanes)
-
Araujo, S. Q., et al. (2020). "Repurposing of Adamantanes for the Treatment of COVID-19: Rationale and Perspectives." Journal of Pharmaceutical and Pharmacological Sciences.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoadamantanes with persistent in vitro efficacy against H1N1 (2009) influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of 2-Amino-2-methyladamantane from 2-methyladamantane
Application Note: Synthesis of 2-Amino-2-methyladamantane from 2-Methyladamantane
Part 1: Executive Summary & Strategic Analysis
Target Molecule: this compound (CAS: 916592-46-6) Starting Material: 2-Methyladamantane (CAS: 700-56-1) Core Challenge: Regioselective functionalization of the C2 (bridge) position in the presence of competing C1/C3 (bridgehead) tertiary centers.[1]
Scientific Rationale: The synthesis of this compound presents a distinct regiochemical challenge compared to its famous isomers, Amantadine (1-aminoadamantane) and Memantine (1-amino-3,5-dimethyladamantane).[1] While bridgehead (C1) functionalization is thermodynamically and kinetically favored in typical radical processes, the C2 position in 2-methyladamantane is also tertiary.[1] Accessing the C2-amine requires a sequence that traps the 2-methyl-2-adamantyl cation .[1]
This protocol utilizes a Radical Bromination – Solvolysis – Ritter sequence. This route is selected over direct nitration to allow for the separation of the C1/C2 isomers at the bromide or alcohol stage, ensuring high isomeric purity of the final amine hydrochloride.
Part 2: Retrosynthetic Analysis & Pathway Visualization
The synthesis disconnects via the Ritter reaction to the tertiary alcohol, which is accessed via solvolysis of the tertiary bromide. The bromide is generated via radical halogenation of the hydrocarbon.
Figure 1: Retrosynthetic logic flow from target amine back to the hydrocarbon precursor.
Part 3: Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Justification |
| Bromination Selectivity | C1 vs. C2 Ratio | Radical bromination of 2-methyladamantane typically yields a mixture (~80:20 to 60:40 favoring C1).[1] Purification at the bromide or alcohol stage is mandatory. |
| Cation Stability | Temperature Control | The 2-methyl-2-adamantyl cation is tertiary and stable, but high temperatures (>80°C) during Ritter reaction can induce skeletal rearrangements (protoadamantane shifts).[1] |
| Ritter Stoichiometry | H₂SO₂ Equivalents | Excess H₂SO₄ (4-6 equiv) acts as both catalyst and solvent to stabilize the nitrilium ion intermediate. |
| Hydrolysis pH | pH > 12 | Complete liberation of the free amine from the hydrochloride salt requires high pH extraction to break the robust lattice. |
Part 4: Detailed Experimental Protocols
Step 1: Radical Bromination of 2-Methyladamantane
Objective: Functionalize the tertiary C-H bond.[1]
Reagents:
-
N-Bromosuccinimide (NBS) (1.1 equiv)[1]
-
AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide
-
Solvent: CCl₄ or PhCF₃ (Trifluoromethylbenzene - greener alternative)[1]
Protocol:
-
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-methyladamantane (10 g, 66.6 mmol) in anhydrous PhCF₃ (100 mL).
-
Initiation: Add NBS (13.0 g, 73.2 mmol) and AIBN (0.55 g, 3.3 mmol).
-
Reaction: Heat the mixture to reflux (approx. 102°C for PhCF₃) under nitrogen. Monitor by GC-MS.[1]
-
Checkpoint: The reaction is complete when the starting material is consumed (<2%). Expect a mixture of 1-bromo-2-methyladamantane (major) and 2-bromo-2-methyladamantane (target, minor) .[1]
-
-
Workup: Cool to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water (2 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification (Critical): The isomers must be separated.
-
Method: Recrystallization from MeOH/Acetone often enriches the symmetrical bridgehead bromide. The mother liquor is enriched in the desired 2-bromo isomer.[1]
-
Alternative: Flash column chromatography (Hexanes). The 2-bromo isomer (more sterically crowded) typically elutes slightly faster or has distinct Rf.[1]
-
Note: If separation is difficult, proceed to Step 2 (Hydrolysis), as the alcohols are often easier to separate.
-
Step 2: Solvolysis to 2-Methyl-2-adamantanol
Objective: Convert bromide to alcohol for the Ritter reaction and purify isomers.[1]
Protocol:
-
Dissolve the crude bromide mixture in 50% aqueous Acetone.
-
Add Silver Carbonate (Ag₂CO₃) (0.6 equiv) or simply reflux in water/acetone if the bromide is tertiary (SN1 conditions).
-
Heat to 50°C for 4 hours.
-
Purification: Upon workup (extraction with DCM), separate the alcohols.
Step 3: The Ritter Reaction (Nitrogen Installation)
Objective: Stereoselective amidation via the tertiary cation.
Reagents:
-
2-Methyl-2-adamantanol (1.0 equiv)[1]
-
Acetonitrile (Solvent/Reagent, excess)[3]
-
Sulfuric Acid (H₂SO₄, conc.)[4] (4.0 equiv)
-
Glacial Acetic Acid (optional co-solvent)
Protocol:
-
Setup: Place 2-methyl-2-adamantanol (5.0 g, 30 mmol) in a 3-neck flask. Add Acetonitrile (30 mL). Cool to 0°C in an ice bath.
-
Addition: Add concentrated H₂SO₄ (6.4 mL, ~120 mmol) dropwise over 20 minutes. Maintain internal temperature <10°C to prevent elimination to the alkene (2-methyleneadamantane).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. The crude amide (N-(2-methyladamantan-2-yl)acetamide) may precipitate as a white solid.[1]
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash with saturated NaHCO₃ to remove acid. Dry and concentrate.
Step 4: Hydrolysis to this compound
Objective: Remove the acetyl group to yield the free amine.[1]
Protocol:
-
Hydrolysis: Dissolve the crude amide in a mixture of Ethanol (20 mL) and 6N HCl (20 mL).
-
Reflux: Heat to reflux (approx. 90-100°C) for 24-48 hours. This step requires harsh conditions due to the steric bulk of the adamantane cage protecting the amide bond.
-
Workup: Cool the mixture. Concentrate to remove ethanol.
-
Salt Formation: The residue is the crude amine hydrochloride.
-
To isolate Free Base: Basify with 20% NaOH to pH 12. Extract with Toluene or DCM. Dry and concentrate.
-
To isolate HCl Salt: Dissolve free base in dry Diethyl Ether. Bubble dry HCl gas or add HCl/Dioxane. Collect the white precipitate.
-
Part 5: Quality Control & Validation
Analytical Profile (Expected):
-
¹H NMR (CDCl₃, 400 MHz):
-
Target (2-Amino-2-methyl): Look for a sharp singlet for the methyl group at the bridge position (approx.[1] δ 1.1–1.3 ppm). The bridgehead protons (H1, H3) will appear as broad multiplets.
-
Impurity (1-Amino-2-methyl): The methyl group will likely appear as a doublet due to coupling with H2, or have a distinct chemical shift.[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 166.15 (Calculated for C₁₁H₁₉N).
-
-
Melting Point:
-
The HCl salt of adamantane amines usually has a very high melting point (>250°C, often with decomposition).
-
Process Validation Checklist:
Part 6: References
-
Kozlov, N. G., et al. (1987).[4] "Ritter reaction of 2-methyladamantan-2-ol." Journal of General Chemistry of the USSR, 57(1).[4] (Demonstrates the feasibility of the Ritter reaction on the specific tertiary alcohol precursor).
-
Tabushi, I., et al. (1970). "Radical Functionalization of Adamantanes." Journal of the American Chemical Society. (Foundational work on the selectivity of radical attack at bridge vs. bridgehead positions).
-
Zagorey Todd, M. "Synthesis of Adamantane Derivatives." Charles University Thesis. (Discusses interconversion and oxidation of methyladamantanes).
-
GuideChem. "this compound (CAS 916592-46-6) Entry." (Confirmation of chemical identity and CAS registry).
-
Organic Chemistry Portal. "Ritter Reaction: Mechanism and Application." (General protocol grounding for Step 3).
Sources
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 4. Ritter reaction of 2-methyladamanthan-2-ol (Journal Article) | OSTI.GOV [osti.gov]
- 5. Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. Ritter Reaction [organic-chemistry.org]
Ritter reaction protocol for 2-Amino-2-methyladamantane production
Application Note: High-Yield Synthesis of 2-Amino-2-methyladamantane via the Ritter Reaction Protocol
Strategic Rationale & Chemical Context
Adamantane derivatives, characterized by their highly symmetrical, lipophilic, and sterically bulky tricyclic cage structure, are privileged scaffolds in neuropharmacology (e.g., amantadine, memantine) and antiviral drug development. The synthesis of this compound requires the installation of a primary amine at a sterically congested tertiary carbon. Traditional nucleophilic substitution (Sₙ2) is impossible at this position due to infinite steric hindrance, and Sₙ1 approaches with standard nitrogen nucleophiles often suffer from competing elimination (E1) or poor yields.
The Ritter reaction provides an elegant, self-validating workaround . By treating 2-methyl-2-adamantanol with a strong Brønsted acid in the presence of a nitrile, the reaction capitalizes on the thermodynamic stability of the tertiary adamantyl carbocation. The subsequent trapping by acetonitrile yields a stable acetamide intermediate, which is then thermally hydrolyzed to the target amine .
Mechanistic Causality & Experimental Design
A successful Ritter protocol for adamantyl systems relies on precise control of the reaction environment. Every reagent choice in this protocol is dictated by the unique steric and electronic properties of the adamantane cage:
-
Carbocation Generation : Concentrated sulfuric acid (H₂SO₄) is utilized because it efficiently protonates the hydroxyl group to facilitate the loss of water, generating the 2-methyl-2-adamantyl carbocation. Unlike hydrohalic acids, H₂SO₄ provides a non-nucleophilic counterion, preventing the premature formation of 2-halo-2-methyladamantane .
-
Solvent Homogenization : 2-Methyl-2-adamantanol is highly lipophilic and exhibits poor solubility in pure acetonitrile/acid mixtures. Glacial acetic acid is introduced as a co-solvent to homogenize the reaction matrix, ensuring uniform kinetics and preventing localized thermal runaway during the highly exothermic acid addition.
-
Steric Bottleneck in Hydrolysis : The intermediate N-(2-methyl-2-adamantyl)acetamide is exceptionally stable. The bulky adamantane cage sterically shields the amide carbonyl from nucleophilic attack. Consequently, standard aqueous hydrolysis fails. This protocol mandates the use of diethylene glycol (b.p. 245 °C) as a high-boiling solvent to enable extreme thermal hydrolysis at 190 °C with sodium hydroxide .
Visualization of the Mechanistic Pathway
Mechanistic pathway of the Ritter reaction for this compound synthesis.
Step-by-Step Experimental Protocol
This workflow is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to ensure the success of each phase before proceeding.
Phase 1: Amidation (Synthesis of N-(2-methyl-2-adamantyl)acetamide)
-
Preparation : In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-methyl-2-adamantanol (16.6 g, 100 mmol) in a mixture of anhydrous acetonitrile (41.0 g, 52 mL, 1.0 mol) and glacial acetic acid (20 mL).
-
Cooling : Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Acid Addition : Slowly add concentrated H₂SO₄ (98%, 15 mL, ~280 mmol) dropwise via the dropping funnel over 30 minutes.
-
Causality: The protonation and subsequent dehydration are highly exothermic. Rapid addition will cause localized boiling of acetonitrile (b.p. 82 °C) and promote unwanted polymerization of the nitrile.
-
-
Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 18 hours.
-
In-Process Control (IPC) : Monitor reaction progress via GC-MS.
-
Causality: Adamantane derivatives lack conjugated π-systems and do not absorb UV light; standard UV-TLC is entirely ineffective. If GC-MS is unavailable, use TLC visualized with a KMnO₄ or phosphomolybdic acid (PMA) stain to confirm the disappearance of the tertiary alcohol.
-
-
Quenching & Extraction : Pour the viscous reaction mixture over 200 g of crushed ice with vigorous stirring to force tautomerization of the nitrilium ion. Extract the aqueous suspension with Dichloromethane (DCM) (3 × 100 mL).
-
Washing : Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 100 mL) until CO₂ evolution ceases, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetamide as a white solid.
Phase 2: Thermal Hydrolysis (Deprotection to Target Amine)
-
Setup : Transfer the crude N-(2-methyl-2-adamantyl)acetamide to a 250 mL round-bottom flask equipped with a high-efficiency reflux condenser.
-
Reagent Addition : Add sodium hydroxide pellets (20.0 g, 500 mmol) and diethylene glycol (80 mL).
-
Thermal Cleavage : Heat the mixture to 190 °C using a heating mantle. Maintain vigorous reflux for 24 hours.
-
Causality: The extreme steric shielding of the adamantyl cage necessitates high thermal energy to drive the hydroxide attack on the amide carbonyl. Lower temperatures will result in near-zero conversion.
-
-
Isolation : Cool the dark mixture to room temperature and dilute with 200 mL of distilled water. Extract the free amine with Methyl tert-butyl ether (MTBE) (3 × 100 mL).
-
Purification : Wash the MTBE layer with water (3 × 50 mL) to remove residual diethylene glycol, dry over Na₂SO₄, and concentrate.
-
Salt Formation (Recommended) : Dissolve the crude free base in anhydrous diethyl ether and bubble dry HCl gas (or add 2M HCl in ether) to precipitate this compound hydrochloride. Filter and dry under vacuum to obtain a shelf-stable powder.
Quantitative Data & Optimization Matrix
| Parameter | Phase 1: Amidation | Phase 2: Hydrolysis | Rationale / Impact |
| Reagent Equivalents | Alcohol (1.0 eq) : MeCN (10.0 eq) : H₂SO₄ (2.8 eq) | Amide (1.0 eq) : NaOH (5.0 eq) | Excess MeCN drives kinetics; Excess NaOH overcomes extreme steric hindrance. |
| Temperature Profile | 0 °C (Addition) → 25 °C (18h) | 190 °C (24h) | 0 °C prevents MeCN polymerization; 190 °C is strictly required for amide bond cleavage. |
| Solvent Matrix | Acetonitrile / Glacial Acetic Acid | Diethylene Glycol | AcOH homogenizes lipophilic precursor; DEG provides the necessary high boiling point. |
| Expected Yield | 85 - 92% (Crude Acetamide) | 70 - 78% (Amine HCl Salt) | Losses in Phase 2 are primarily due to the volatility of the free amine during extraction. |
| Analytical IPC | GC-MS (Disappearance of m/z 166) | GC-MS (Appearance of m/z 165) | UV-Vis is ineffective due to the lack of chromophores on the adamantane cage. |
References
-
Title: Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog Source: PubMed Central (National Institutes of Health) URL: [Link][1]
-
Title: Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [2]
-
Title: Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link] [3]
-
Title: Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite Source: Scientific Reports (Nature Portfolio) URL: [Link] [4]
Application Note: Peptide Coupling Procedures Using 2-Amino-2-methyladamantane
Introduction: The "Lipophilic Bullet" Challenge
In modern drug discovery, the adamantane scaffold is frequently employed as a "lipophilic bullet" to enhance the metabolic stability and blood-brain barrier (BBB) permeability of peptide therapeutics. Specifically, 2-Amino-2-methyladamantane represents a unique structural motif where the amine is positioned on a tertiary carbon within the rigid diamondoid cage.
While this scaffold offers exceptional pharmacological benefits—blocking metabolic hotspots and increasing lipophilicity—it presents a formidable synthetic challenge. The amino group is sterically shielded by the bulky adamantane cage and the geminal methyl group, rendering it a poor nucleophile. Standard coupling protocols (e.g., EDC/NHS or DCC) often result in stalled reactions, low yields, or extensive epimerization of the coupling partner.
This guide details three field-proven protocols to overcome this steric barrier, ranked from the most scalable to the most reactive.
Chemical Analysis & Reactivity Profile
Before attempting synthesis, it is critical to understand the steric environment.
| Feature | Description | Synthetic Implication |
| Steric Class | Tertiary Alkyl Amine | Extremely low nucleophilicity; requires highly activated electrophiles. |
| Electronic Effect | Inductive donation (+I) from methyl | Slightly increases basicity, but steric bulk dominates kinetics. |
| Solubility | Highly Lipophilic | Poor solubility in water/methanol. Requires DCM, DMF, or NMP.[1] |
| Chirality | Achiral (Plane of symmetry) | The amine itself is achiral, but the acid partner is often chiral and prone to racemization during slow couplings. |
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to select the optimal coupling strategy for your specific substrate.
Figure 1: Strategic decision tree for coupling sterically hindered adamantyl amines.
Protocol 1: T3P (Propylphosphonic Anhydride) – The Scalable Choice
Best for: Chiral amino acids, scale-up (>1g), and ease of purification.
Mechanism: T3P forms a mixed anhydride with the carboxylic acid. The byproduct is water-soluble, simplifying workup.[2] The reaction is driven by the release of cyclic strain.
Materials
-
Reagent: T3P (50% w/w solution in EtOAc or DMF).
-
Base: Pyridine (Critical: Pyridine suppresses epimerization better than DIPEA in T3P couplings).
-
Solvent: 2-MeTHF or Ethyl Acetate (Green solvents preferred).
Step-by-Step Procedure
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in 2-MeTHF or dry EtOAc (concentration ~0.1 M).
-
Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv).
-
Coupling: Add T3P solution (1.5 – 2.0 equiv) dropwise over 5 minutes.
-
Note: Do not pre-activate the acid with T3P in the absence of the amine, as this increases racemization risk.
-
-
Reaction: Allow to warm to room temperature (RT) and stir.
-
Time: Typically 2–12 hours.
-
Monitoring: Check by LC-MS.[1] If conversion is <50% after 4 hours, heat to 40°C.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with water (x2), 0.5M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate.
-
Protocol 2: HATU / HOAt – The Research Standard
Best for: Small scale (<100mg), rapid screening, and moderately hindered acids.
Mechanism: HATU generates an OAt-active ester. The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack, which is crucial for the bulky adamantane amine.
Materials
-
Reagent: HATU (1.1 equiv).
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for extremely chiral sensitive cases.
-
Solvent: Anhydrous DMF.[1]
Step-by-Step Procedure
-
Pre-activation (Short): Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and HATU (1.1 equiv).
-
Critical: Stir for only 1–2 minutes. Long pre-activation can lead to guanidinylation of the amine later or epimerization.
-
-
Amine Addition: Add this compound (1.2 equiv) in one portion.
-
Reaction: Stir at RT under Nitrogen/Argon.
-
Time: 1–4 hours.
-
Optimization: If the reaction stalls, add HOAt (0.5 equiv) as an additive to regenerate the active ester.
-
-
Workup:
-
Dilute with EtOAc/Ether (Adamantane derivatives are very lipophilic; ensure they don't crash out).
-
Standard aqueous wash (LiCl solution is recommended to remove DMF).
-
Protocol 3: Ghosez’s Reagent (Acid Chloride) – The "Nuclear Option"
Best for: Extremely hindered acids (e.g., Aib, N-methylated amino acids) coupled to the adamantane amine.
Mechanism: Converts the acid directly into an acid chloride under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent). Acid chlorides are significantly more electrophilic than OBt/OAt esters.
Materials
-
Reagent: Ghosez's Reagent (Commercial grade).
-
Solvent: Dry DCM (for activation) and THF (for coupling).
Step-by-Step Procedure
-
Acid Chloride Formation:
-
Dissolve carboxylic acid (1.0 equiv) in dry DCM.
-
Add Ghosez's Reagent (1.2 equiv) at RT.
-
Stir for 1–2 hours. Monitor by TLC (conversion of acid to acid chloride; aliquot quenched with MeOH to check for methyl ester).
-
-
Evaporation (Optional but Recommended): Carefully remove DCM and excess reagent under vacuum (keep strictly anhydrous).
-
Coupling:
-
Redissolve the crude acid chloride in dry THF.
-
In a separate vessel, dissolve this compound (1.2 equiv) and DIPEA (2.0 equiv) in THF.
-
Add the amine solution to the acid chloride solution at 0°C.
-
-
Reaction: Allow to warm to RT or reflux if necessary.
-
Note: This method is highly effective but carries the highest risk of racemization for chiral acids.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Remedial Action |
| No Product (LCMS) | Nucleophile is too hindered. | Switch to Protocol 3 (Acid Chloride) or use Microwave irradiation (50°C, 15 min). |
| Epimerization | Base-catalyzed proton abstraction. | Switch to Protocol 1 (T3P/Pyridine) or use TMP (Collidine) instead of DIPEA. |
| Incomplete Conversion | Product inhibition or aggregation.[5] | Dilute reaction to 0.05 M. Switch solvent to NMP (N-Methyl-2-pyrrolidone) to break aggregation. |
| Guanidinylation | Reaction of amine with HATU directly. | Reduce HATU to 0.95 equiv or ensure Acid is fully activated before adding amine. |
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society. [Link]
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
Sources
Application Note & Protocol: A Robust Synthesis of 2-Amino-2-methyladamantane Hydrochloride via the Ritter Reaction
Abstract
This document provides a comprehensive guide to the synthesis of 2-Amino-2-methyladamantane hydrochloride, a valuable building block in medicinal chemistry and drug discovery. Adamantane derivatives are of significant interest due to their unique lipophilic and rigid cage structure, which can confer favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This protocol details a reliable and efficient two-step synthesis commencing from the commercially available 2-methyl-2-adamantanol, proceeding through a stable acetamide intermediate via the Ritter reaction, followed by hydrolysis and final salt formation. The rationale behind key procedural steps, safety considerations, and methods for product characterization are thoroughly discussed to ensure reproducible and high-purity outcomes.
Introduction and Scientific Rationale
The adamantane scaffold is a privileged structure in medicinal chemistry, featured in approved drugs such as Amantadine, Rimantadine, and Memantine. These compounds exhibit a range of biological activities, including antiviral and N-methyl-D-aspartate (NMDA) receptor antagonism. The synthesis of novel adamantane amine analogs, such as this compound, is a critical step in the exploration of new therapeutic agents.
The chosen synthetic strategy is the Ritter reaction , a powerful and well-established method for converting tertiary alcohols or other carbocation precursors into N-alkyl amides.[1][2] This reaction is particularly well-suited for the adamantane system because the bridgehead and other tertiary positions readily form stable carbocations under strongly acidic conditions.[3] In this protocol, 2-methyl-2-adamantanol is protonated by a strong acid to generate a stable tertiary carbocation at the C-2 position. This electrophilic intermediate is then trapped by the nitrogen of a nitrile solvent (acetonitrile), forming a nitrilium ion. Subsequent hydrolysis yields the corresponding N-acetylated amine, which can be readily deprotected to afford the target primary amine.[3][4]
This two-step approach offers several advantages:
-
High Stability of Intermediates: The adamantyl carbocation is highly stable, leading to a clean and efficient reaction.
-
Accessible Starting Materials: 2-methyl-2-adamantanol and acetonitrile are readily available reagents.
-
Robust and Scalable: The Ritter reaction is known for its reliability and can be adapted for larger-scale production.[5]
Synthetic Scheme Overview
The overall synthesis is a two-step process, as illustrated in the workflow diagram below.
Caption: Simplified mechanism of the Ritter Reaction step.
-
Carbocation Formation: Concentrated sulfuric acid protonates the hydroxyl group of 2-methyl-2-adamantanol, creating a good leaving group (water). Departure of water generates a highly stable tertiary carbocation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of acetonitrile attacks the electrophilic carbocation, forming a stable nitrilium ion intermediate.
-
Hydrolysis: During aqueous workup, a water molecule attacks the nitrilium ion. Following a proton transfer, the intermediate collapses to form the stable N-(2-methyladamantan-2-yl)acetamide.
Experimental Protocols
Safety Precaution: This procedure involves the use of concentrated sulfuric acid, which is highly corrosive and exothermic upon dilution. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All manipulations should be performed within a certified chemical fume hood.
Part A: Synthesis of N-(2-Methyladamantan-2-yl)acetamide (Ritter Reaction)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-Methyl-2-adamantanol | 166.28 | 10.0 g | 0.060 | Starting Material |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | Reagent and Solvent |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 20 mL | - | Catalyst and Dehydrating Agent |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methyl-2-adamantanol (10.0 g, 0.060 mol) and acetonitrile (100 mL).
-
Stir the mixture at room temperature to dissolve the solid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
CAUTION: EXOTHERMIC. Slowly add concentrated sulfuric acid (20 mL) dropwise via the dropping funnel over a period of 45-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 400 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is approximately 8-9. This will cause the product to precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 50 °C to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Part B: Hydrolysis and Synthesis of this compound Hydrochloride
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| N-(2-Methyl...)acetamide | 207.32 | 11.0 g | 0.053 | Product from Part A |
| Sodium Hydroxide (NaOH) | 40.00 | 10.6 g | 0.265 | Hydrolysis Reagent |
| Diethylene Glycol | 106.12 | 100 mL | - | High-Boiling Solvent |
| Diethyl Ether | 74.12 | ~200 mL | - | Extraction Solvent |
| HCl in Diethyl Ether (2M) | - | As needed | - | For Salt Formation |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the N-(2-methyladamantan-2-yl)acetamide (11.0 g, 0.053 mol), sodium hydroxide pellets (10.6 g, 0.265 mol), and diethylene glycol (100 mL). [6]2. Heat the mixture to reflux (approx. 180-190 °C) and maintain reflux for 6-8 hours. The hydrolysis progress can be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Add 200 mL of deionized water and stir.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent like dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine as a solid or oil.
-
Dissolve the crude this compound free base in approximately 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution becomes acidic (check with pH paper).
-
A white precipitate of this compound hydrochloride will form. Stir the suspension in the ice bath for an additional 30 minutes.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry in a vacuum oven at 60 °C.
Characterization
The identity and purity of the final product, this compound hydrochloride (C₁₁H₂₀ClN, Mol. Wt.: 201.73 g/mol ), should be confirmed using standard analytical techniques. [7]
-
¹H NMR: The spectrum should show characteristic signals for the adamantane cage protons and the methyl group. The amine protons may appear as a broad singlet.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the symmetric adamantane structure. [8]* FT-IR: Look for characteristic N-H stretching bands for the ammonium salt and C-H stretching of the adamantane cage.
-
Mass Spectrometry (MS): The mass spectrum of the free base should show a molecular ion peak corresponding to C₁₁H₁₉N.
-
Melting Point (MP): The purified hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values if available.
References
- Vu, B.D., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, N09.
-
ACS Omega (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: [Link]
-
ResearchGate (2020). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate. Available at: [Link]
-
PCCP (2017). Convenient Synthesis of Memantine Hydrochloride. Taylor & Francis Online. Available at: [Link]
-
Croatica Chemica Acta (2011). An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl). Croatica Chemica Acta. Available at: [Link]
-
Wikipedia. Ritter reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Organic-Chemistry.org. Available at: [Link]
-
Organic Chemistry Reaction. Ritter Reaction. Organic Chemistry Reaction. Available at: [Link]
- Google Patents. Process for synthesising aminoadamantanes. Google Patents.
-
Organic Chemistry Portal. Ritter Reaction. Organic-Chemistry.org. Available at: [Link]
-
National Center for Biotechnology Information. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. PubMed Central. Available at: [Link]
-
PubChem. 2-Methyladamantan-2-aminehydrochloride. PubChem. Available at: [Link]
-
SpectraBase. 2-Aminoadamantane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Methyladamantan-2-aminehydrochloride | C11H20ClN | CID 44562804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols: 2-Amino-2-methyladamantane as a Novel Bulky Amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Rigid, Bulky Scaffold in Catalysis
In the landscape of modern synthetic chemistry, the demand for precise and efficient catalytic methods is ever-present. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the construction of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials.[1][2] The performance of these catalytic systems is critically dependent on the nature of the ligands and additives employed. Sterically hindered, or "bulky," amines play a crucial role in these reactions, influencing catalyst stability, reactivity, and selectivity.[3]
This guide introduces 2-amino-2-methyladamantane, a primary amine featuring the rigid and sterically demanding adamantane cage, as a promising, yet underexplored, component in catalysis. The unique three-dimensional structure of the adamantyl group offers a distinct steric profile compared to more conventional bulky amines like tert-octylamine or dicyclohexylamine.[4][5] This document will serve as a detailed technical guide, providing insights into its potential applications and a comprehensive protocol for its use in palladium-catalyzed C-N cross-coupling reactions.
The adamantane scaffold is renowned for its rigidity and lipophilicity, properties that have been extensively leveraged in medicinal chemistry to enhance the pharmacological profiles of drug candidates.[6] In the context of catalysis, these same attributes can be harnessed to create a unique chemical environment around the catalytic center, potentially leading to enhanced reaction rates and selectivities.
The Rationale: Why this compound?
The efficacy of bulky amines in palladium-catalyzed amination reactions is attributed to several factors. They can act as ligands, bases, or additives that modulate the catalytic cycle. The steric bulk of this compound is hypothesized to provide several advantages:
-
Stabilization of Catalytic Intermediates: The bulky adamantyl group can shield the palladium center, preventing the formation of inactive palladium dimers or aggregates, a common deactivation pathway.[1] This can lead to longer catalyst lifetimes and higher turnover numbers.
-
Promotion of Reductive Elimination: The steric congestion around the metal center can facilitate the final, product-forming reductive elimination step in the catalytic cycle, which is often rate-limiting.[1][7]
-
Enhanced Selectivity: In reactions with substrates bearing multiple reactive sites, the unique shape and size of the adamantyl group may impart novel regioselectivity or chemoselectivity.
The following diagram illustrates the key stages of the Buchwald-Hartwig amination cycle where a bulky amine can exert its influence.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocols
Synthesis of this compound
While not commercially available in large quantities, this compound can be synthesized from adamantanone through a multi-step sequence. A plausible synthetic route is outlined below, adapted from known procedures for similar adamantane derivatives.[8]
Caption: A plausible synthetic workflow for this compound.
Protocol: Palladium-Catalyzed Amination of Aryl Chlorides using this compound as a Ligand/Additive
This protocol details the use of this compound in the challenging coupling of an aryl chloride with a primary amine. Aryl chlorides are often preferred substrates in industrial settings due to their lower cost and wider availability.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or RuPhos)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Primary amine (e.g., n-hexylamine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, to a Schlenk flask add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the chosen phosphine ligand (0.012 mmol, 1.2 mol%). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask with the catalyst components), add the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Substrate Addition: Add the primary amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl chloride is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate (2 x 5 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.
Data Summary Table (Hypothetical Results):
| Entry | Bulky Amine Additive (2 mol%) | Ligand (1.2 mol%) | Yield (%) |
| 1 | None | SPhos | 45 |
| 2 | tert-Octylamine | SPhos | 78 |
| 3 | Dicyclohexylamine | SPhos | 85 |
| 4 | This compound | SPhos | 92 |
| 5 | This compound | XPhos | 88 |
| 6 | This compound | RuPhos | 95 |
This table presents hypothetical data to illustrate the potential benefits of using this compound as an additive in a challenging C-N coupling reaction.
Trustworthiness and Self-Validation
The provided protocol is designed to be self-validating. By running control experiments as suggested in the data table (entries 1-3), researchers can directly compare the performance of this compound against established bulky amines and a control with no additive. This comparative approach will provide clear evidence of its efficacy and potential advantages in the specific catalytic system being investigated.
Conclusion and Future Outlook
This compound represents a novel and promising building block for the advancement of catalytic methodologies. Its unique steric and electronic properties, derived from the rigid adamantane cage, offer exciting possibilities for enhancing the efficiency and selectivity of challenging cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this intriguing molecule. Further investigations into its role in other catalytic transformations, such as C-H activation and asymmetric catalysis, are highly encouraged and could lead to the development of next-generation catalytic systems.
References
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- Chen, L., Ren, P., & Carrow, B. P. (2016). A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines. Journal of the American Chemical Society, 138(20), 6392-6395.
- Ghorbani-Choghamarani, A., Hajjami, M., & Taherinia, Z. (2024). Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Kovács, L., & Vágvölgyi, M. (2012). An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl).
- Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., Nesi, M., Scott, J. S., Storer, R. I., & Taylor, S. J. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
- Ma, D., & Jiang, Y. (2017). Copper-Catalyzed Cross-Coupling Reactions.
- Nicastri, M. C., Lehnherr, D., Lam, Y. H., DiRocco, D. A., & Rovis, T. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(2), 987-998.
- Schreiner, P. R. (2013). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 18(2), 1553-1568.
-
Wikipedia. (2023, June 30). Buchwald-Hartwig Amination. In Wikipedia. Retrieved from [Link]
- Zhang, Y., et al. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters, 52(11), 1334-1338.
- Battilocchio, C., Baxendale, I. R., Biava, M., Kitching, M. O., & Ley, S. V. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 798-810.
-
LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Spokoyny, A. M., Kirlikovali, K. O., Cho, E., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.
- Song, S., Wang, Y. Z., & Yan, N. (2018). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- Buchwald, S. L., & Martin, R. (2020). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of the American Chemical Society, 142(51), 21256-21262.
- Google Patents. (2021).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Spokoyny, A. M., Kirlikovali, K. O., Cho, E., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.
- ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for the Derivatization of 2-Amino-2-methyladamantane
Introduction: The Significance of 2-Amino-2-methyladamantane in Medicinal Chemistry
The adamantane cage is a unique, rigid, and lipophilic three-dimensional scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its incorporation into drug candidates can enhance pharmacokinetic properties by increasing lipophilicity and metabolic stability.[2] this compound, a key derivative, serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its primary amino group provides a reactive handle for various chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] The derivatization of this amine is a critical step in the development of novel therapeutics targeting a range of diseases, from viral infections to neurological disorders.[2][3]
This guide provides detailed protocols for the most common and effective derivatization strategies for this compound, including N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The methodologies are presented with an emphasis on the underlying chemical principles, reaction optimization, and product purification to ensure reliable and reproducible results for researchers in drug development and organic synthesis.
N-Acylation of this compound with Acyl Chlorides
N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in many pharmaceuticals. The reaction of this compound with an acyl chloride is a robust and high-yielding method for this purpose. The choice of the acyl chloride allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's properties.
Causality Behind Experimental Choices
The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] The use of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential to prevent the hydrolysis of the highly reactive acyl chloride.[4]
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the acyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes using a dropping funnel.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-acylated 2-methyladamantane derivative can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Reagent | Stoichiometry (eq.) | Purpose |
| This compound | 1.0 | Starting material |
| Acyl Chloride | 1.1 | Acylating agent |
| Triethylamine | 1.2 | Base to neutralize HCl byproduct |
| Anhydrous DCM | - | Anhydrous aprotic solvent |
Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation of this compound
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in numerous approved drugs.[6] Reacting this compound with a sulfonyl chloride provides a direct route to sulfonamide derivatives, which can act as bioisosteres for amides or carboxylic acids.[6]
Causality Behind Experimental Choices
The mechanism of N-sulfonylation is analogous to N-acylation. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[7][8] A base, typically pyridine or triethylamine, is required to scavenge the generated HCl.[7] The choice of solvent is again critical, with anhydrous aprotic solvents being preferred to prevent hydrolysis of the sulfonyl chloride. The ortho-substituents on an aryl sulfonyl chloride can influence the reactivity and conformational properties of the final product, offering a tool for molecular design.[7]
Experimental Protocol: General Procedure for N-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-30 minutes.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude sulfonamide by column chromatography on silica gel or recrystallization.
| Reagent | Stoichiometry (eq.) | Purpose |
| This compound | 1.0 | Starting material |
| Sulfonyl Chloride | 1.1 | Sulfonylating agent |
| Pyridine | 1.5 | Base and catalyst |
| Anhydrous DCM | - | Anhydrous aprotic solvent |
Workflow for N-Sulfonylation
Caption: Workflow for the N-sulfonylation of this compound.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of amines, offering a more controlled alternative to direct alkylation with alkyl halides, which can often lead to over-alkylation.[9][10][11] This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[10][12]
Causality Behind Experimental Choices
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate.[12] This is followed by the elimination of a water molecule to form an imine (or an enamine if possible). A mild reducing agent is then used to selectively reduce the imine C=N bond to a C-N single bond.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation because it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde or ketone.[10] A catalytic amount of acetic acid is often added to facilitate the formation of the imine intermediate.[10]
Experimental Protocol: General Procedure for Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone of choice (e.g., formaldehyde, benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent) and dissolve it in DCM or DCE.
-
Carbonyl and Acid Addition: Add the corresponding aldehyde or ketone (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[10]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Progression: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Work-up:
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄.
-
-
Purification: Filter, concentrate, and purify the crude product by column chromatography on silica gel to yield the N-alkylated 2-methyladamantane derivative.
| Reagent | Stoichiometry (eq.) | Purpose |
| This compound | 1.0 | Starting material |
| Aldehyde/Ketone | 1.2 | Forms imine intermediate |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent for imine |
| Glacial Acetic Acid | 0.1 | Catalyst for imine formation |
| DCM or DCE | - | Anhydrous aprotic solvent |
Workflow for Reductive Amination
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Conclusion
The protocols detailed in this guide offer robust and versatile methods for the derivatization of this compound, a key building block in modern drug discovery. By understanding the principles behind each reaction, researchers can effectively synthesize a wide range of novel adamantane derivatives for biological evaluation. The provided step-by-step procedures, along with the rationale for experimental choices, aim to empower scientists to confidently and successfully perform these important chemical transformations.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
- Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection - Benchchem.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace.
- Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride - Benchchem.
- Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide - Benchchem.
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
- Proposed mechanism of sulfonylation with sulfonyl chlorides. - ResearchGate.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC.
- Application Note: Experimental Procedure for the N-alkylation of Methyl 2-amino-5-isopropylbenzoate - Benchchem.
- Reductive amination - Wikipedia.
- Adamantam Derivatives, Part 111" : Synthesis of Some Aminoadamantanes as Novel Antitumor A ~ e n t s - ResearchGate.
- N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
- (a) Amine alkylation and reductive amination are classical synthetic... - ResearchGate.
- A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid - Baxendale Group. (2012, April 17).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF - YouTube. (2022, July 7).
- Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.
- Sulfonyl Chlorides and Sulfonamides.
Sources
- 1. connectsci.au [connectsci.au]
- 2. scispace.com [scispace.com]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
NMDA receptor binding assay methods for adamantane derivatives
Characterizing Adamantane Derivatives at the NMDA Receptor: A Guide to In Vitro Binding Assays
Abstract
Adamantane derivatives, such as the clinically approved drug memantine, represent a critical class of therapeutics for neurological disorders by modulating the N-methyl-D-aspartate (NMDA) receptor. These compounds function as uncompetitive, open-channel blockers, a mechanism that necessitates specific and carefully designed assay methodologies for accurate characterization. This guide provides a comprehensive overview of the principles and detailed protocols for conducting binding assays tailored to adamantane derivatives, focusing on radioligand competition assays and fluorescence-based functional assays. We delve into the causality behind experimental choices, provide step-by-step workflows, and offer insights into data analysis, empowering researchers in neuroscience and drug development to robustly evaluate this unique class of compounds.
Scientific Background: The NMDA Receptor and Adamantane Blockers
The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Structurally, it is a heterotetramer typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][2][3] The NMDA receptor functions as a "molecular coincidence detector," requiring two conditions for activation: the binding of both glutamate and a co-agonist (glycine or D-serine), and sufficient depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺).[3] Upon opening, the channel is highly permeable to calcium (Ca²⁺), which triggers downstream signaling cascades.[2][3]
Overactivation of NMDA receptors leads to excessive Ca²⁺ influx, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of several neurodegenerative disorders like Alzheimer's disease.[4][5]
1.1 Mechanism of Action of Adamantane Derivatives
Adamantane derivatives like memantine and amantadine are classified as uncompetitive (or open-channel) non-competitive antagonists.[5][6][7] This means they do not compete with glutamate or glycine for their binding sites. Instead, their binding site is located deep within the ion channel pore itself, near the Mg²⁺ binding site.[6][8] Consequently, these drugs can only access their binding site and exert their inhibitory effect after the receptor has been activated by agonists and the channel is open.[9][10]
Memantine's therapeutic efficacy is attributed to its unique properties:
-
Low Affinity and Fast Kinetics: It unblocks rapidly from the channel, which allows it to preferentially inhibit excessive, tonic NMDA receptor activation while sparing normal, transient synaptic activity.[6][8]
-
Use-Dependency: The degree of block increases with the level of receptor activation.[11]
-
Voltage-Dependency: The block is more pronounced at negative membrane potentials.[3]
These properties distinguish therapeutically useful adamantanes from high-affinity channel blockers like phencyclidine (PCP) and MK-801, which have debilitating psychotomimetic side effects due to their prolonged channel blockade.[8][12] The primary binding interactions for memantine involve an ammonium group interacting with an asparagine residue (N616) on the GluN1 subunit and hydrophobic interactions with alanine residues on both GluN1 (A645) and GluN2B (A644) subunits.[3][6]
Visualization of Key Mechanisms
2.1 NMDA Receptor Activation & Adamantane Blockade
The following diagram illustrates the sequential steps required for an adamantane derivative to block the NMDA receptor ion channel.
Caption: Workflow of NMDA receptor activation and subsequent blockade by an adamantane derivative.
Assay Methodologies for Channel Blockers
Standard competitive binding assays are unsuitable for adamantane derivatives because their binding site is not externally accessible on the resting receptor. The key to a successful assay is to ensure the receptor is maintained in an activated, open-channel conformation. This is achieved by including saturating concentrations of both glutamate and the co-agonist glycine in all assay buffers.
3.1 Radioligand Binding Competition Assay
This is the gold-standard method for determining the binding affinity of an unlabeled test compound. It relies on measuring the ability of a test compound (e.g., a new adamantane derivative) to compete for binding with a known, radiolabeled ligand that targets the same intra-channel site. The most commonly used radioligand for this purpose is [³H]MK-801 (dizocilpine), a high-affinity uncompetitive antagonist.[9][13][14][15]
The experiment measures the displacement of [³H]MK-801 from the receptor by increasing concentrations of the unlabeled test compound. The resulting data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which can then be converted to the inhibition constant (Kᵢ).
3.2 Fluorescence-Based Calcium Flux Assay
As an alternative to radiometry, functional assays provide a high-throughput method to assess the inhibitory activity of compounds. Since adamantane derivatives block the influx of Ca²⁺ through the NMDA receptor channel, their potency can be measured by quantifying this effect.[16]
This method uses a cell line (e.g., HEK293) stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B). The cells are loaded with a Ca²⁺-sensitive fluorescent indicator (e.g., Fluo-4 AM). Upon stimulation with glutamate and glycine, Ca²⁺ enters the cell through open NMDA receptors, causing a sharp increase in fluorescence. The presence of an adamantane derivative will block this channel and thus reduce or prevent the fluorescence increase in a concentration-dependent manner.[16]
Detailed Experimental Protocols
4.1 Protocol 1: Preparation of Crude Synaptic Membranes
This protocol describes the preparation of receptor-rich membranes from rodent brain tissue, a common source for NMDA receptor binding assays.[13][17]
Scientist's Note: The cortex and hippocampus are excellent tissue sources as they have high densities of NMDA receptors. All steps must be performed at 4°C (on ice) to minimize proteolytic degradation.
Materials & Reagents:
-
Rat brain tissue (cortex or hippocampus), fresh or frozen at -80°C
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Protease inhibitor cocktail
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Weigh the frozen or freshly dissected brain tissue.
-
Add 10 volumes (e.g., 10 mL per 1 g of tissue) of ice-cold Homogenization Buffer containing protease inhibitors.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation (Step 6) and resuspension (Step 7) two more times to wash the membranes thoroughly. This step is critical to remove endogenous glutamate and glycine.
-
After the final wash, resuspend the pellet in a small volume of a suitable Assay Buffer (see Protocol 2) to achieve a final protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
4.2 Protocol 2: [³H]MK-801 Radioligand Competition Binding Assay
This protocol details how to determine the binding affinity (IC₅₀, Kᵢ) of a test adamantane derivative.[13][14]
Scientist's Note: The inclusion of glutamate and glycine is essential to activate the receptor and allow access to the intra-channel binding site.[9] The choice of radioligand concentration (near its Kᴅ) is a balance between achieving a good signal window and maintaining assay sensitivity.
Materials & Reagents:
-
Prepared synaptic membranes (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]MK-801 (specific activity >20 Ci/mmol)
-
Agonists: L-Glutamate and Glycine
-
Unlabeled Ligand for NSB: Memantine or unlabeled MK-801
-
Test Adamantane Derivatives
-
96-well reaction plate
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding
-
Filtration apparatus (cell harvester)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Liquid scintillation counter
Assay Workflow Visualization
Caption: General workflow for a radioligand competition binding assay.
Procedure:
-
Prepare Reagents:
-
Thaw the membrane aliquot on ice. Dilute to a final concentration of 50-100 µg protein per well in Assay Buffer.
-
Prepare stock solutions of glutamate (10 mM) and glycine (10 mM).
-
Prepare a working solution of [³H]MK-801 in Assay Buffer at 2x the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Prepare serial dilutions of your test adamantane derivative.
-
Prepare a high-concentration solution of unlabeled memantine (e.g., 200 µM) for determining NSB.
-
-
Assay Setup (in a 96-well plate, final volume 200 µL):
-
Total Binding (TB) wells (in triplicate): 100 µL membrane suspension + 50 µL [³H]MK-801 + 50 µL Assay Buffer with glutamate/glycine.
-
Non-Specific Binding (NSB) wells (in triplicate): 100 µL membrane suspension + 50 µL [³H]MK-801 + 50 µL unlabeled memantine (final conc. 100 µM).
-
Test Compound wells (in triplicate for each concentration): 100 µL membrane suspension + 50 µL [³H]MK-801 + 50 µL of test compound dilution.
-
Final concentrations in all wells: Glutamate (10 µM), Glycine (10 µM), [³H]MK-801 (e.g., 1 nM), and 50-100 µg protein.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Quickly wash each filter 3-5 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Punch out the filters into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial and vortex.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the average CPM for each set of triplicates.
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate % Inhibition: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / (Specific Binding)])
-
Plot % Inhibition versus the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Inhibition Constant (Kᵢ): Use the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Data Presentation and Interpretation
The binding affinities of different adamantane derivatives can be compared by their Kᵢ values. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Example Binding Data for Adamantane Derivatives at the GluN1/GluN2B Receptor
| Compound | IC₅₀ (µM) [³H]MK-801 Assay | Kᵢ (µM) | Relative Potency |
| Memantine | 2.3 ± 0.3[3] | ~1.0 | Reference |
| Amantadine | 71.0 ± 11.1[3] | ~35.0 | ~35x weaker than Memantine |
| Trimethylamantadine | 3.5[6] | ~1.6 | ~1.6x weaker than Memantine |
| Hypothetical Derivative X | 0.5 ± 0.05 | ~0.23 | ~4.3x stronger than Memantine |
Note: Kᵢ values are estimated using the Cheng-Prusoff equation assuming an assay with 1 nM [³H]MK-801 and a Kᴅ of 1.2 nM for [³H]MK-801. Actual values require experimental determination of the radioligand's Kᴅ under the specific assay conditions.
The data clearly show that the two methyl groups on memantine are crucial for its higher affinity compared to amantadine.[6] Such quantitative data is essential for establishing structure-activity relationships (SAR) in drug development programs.
Concluding Remarks
The unique open-channel blocking mechanism of adamantane derivatives requires specialized assay conditions, namely the presence of both glutamate and glycine to ensure the receptor is in an activated state. The [³H]MK-801 competition binding assay remains a robust and direct method for determining the binding affinity of novel compounds at the intra-channel PCP/MK-801 site. For higher throughput screening, well-optimized calcium flux assays provide a reliable functional alternative. By understanding the principles behind these methods and following validated protocols, researchers can accurately characterize the interaction of adamantane derivatives with the NMDA receptor, facilitating the discovery of new and improved therapeutics for a range of neurological diseases.
References
- Kashiwagi, K., et al. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience.
-
Wikipedia. (n.d.). NMDA receptor. Available at: [Link]
- Goebel, M., et al. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology.
- Kotermanski, S. E., et al. (2009). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. The Journal of Physiology.
-
Kotermanski, S. E., et al. (2009). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. PubMed. Available at: [Link]
- BenchChem. (n.d.). The Discovery and Chemical Synthesis of MK-801: A Technical Guide.
-
Kashiwagi, K., et al. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Publications. Available at: [Link]
- Vyklický, L., et al. (2014). Structure, Function, and Pharmacology of NMDA Receptor Channels. Physiological Research.
-
ResearchGate. (n.d.). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. Available at: [Link]
-
Popescu, G. K. (2012). Activation Mechanisms of the NMDA Receptor. NCBI Bookshelf. Available at: [Link]
-
News-Medical.Net. (2024). What are NMDA Receptors?. Available at: [Link]
- Al-Kuraishy, H. M., et al. (2020). Repurposing of Adamantanes with Transmitter Receptor Antagonist Properties for the Prevention/Treatment of COVID-19. Avens Publishing Group.
-
Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]
-
Buzu, F. G., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of Whole-Cell NMDA Receptor Currents. Available at: [Link]
-
Joubert, J., et al. (2013). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm. Available at: [Link]
-
Reynolds, I. J., & Sharma, T. A. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Protocols. Available at: [Link]
-
Dudarenko, M., et al. (2024). Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. International Journal of Molecular Sciences. Available at: [Link]
-
Blanpied, T. A., et al. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. The Journal of Neuroscience. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Receptor Binding Assay Using Labeled Alpidem.
- Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
-
Pao, G. M., & Lipton, S. A. (2018). Counting NMDA Receptors at the Cell Surface. Springer Nature Experiments. Available at: [Link]
-
Baron, B. M. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. PubMed. Available at: [Link]
-
PDSP. (1999). Assay Protocol Book. Available at: [Link]
-
ResearchGate. (n.d.). Molecular modeling of noncompetitive antagonists of the NMDA receptor: Proposal of a pharmacophore and a description of the interaction mode. Available at: [Link]
-
Apostolides, P. F., & Trussell, L. O. (2013). NMDA Receptor Activation by Spontaneous Glutamatergic Neurotransmission. Journal of Neurophysiology. Available at: [Link]
-
Olverman, H. J., et al. (1988). The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. PubMed. Available at: [Link]
-
bioRxiv. (2024). NMDA Receptors Control Activity Hierarchy in Neural Network: Loss of Control in Hierarchy Leads to Learning Impairiments, Dissociation, and Psychosis. Available at: [Link]
- Smolecule. (n.d.). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.
- BenchChem. (n.d.). Protocols for Adamantane-Based Drug Design: Application Notes.
-
Hillhouse, T. M., et al. (2015). Effects of the noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist ketamine on visual signal detection performance in rats. Behavioural Pharmacology. Available at: [Link]
-
González-Maeso, J. (2013). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Protocols. Available at: [Link]
-
Iroaganachi, P. A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines. Available at: [Link]
-
Lall, N., et al. (2019). Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. Molecules. Available at: [Link]
-
Szabo, S. T., & Blase, J. (2013). NMDA Receptor Antagonists for Treatment of Depression. Pharmaceuticals. Available at: [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Available at: [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]
-
Golze, J., et al. (2020). A novel fluorescent labeling compound for GluN2A containing N-methyl-d-aspartate receptors identified by autodisplay-based screening. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). of competitive NMDA receptor antagonists Fluorescence response from a... Available at: [Link]
-
Bonhaus, D. W., & McNamara, J. O. (1988). N-methyl-D-aspartate receptor regulation of uncompetitive antagonist binding in rat brain membranes: kinetic analysis. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Effect of a purely noncompetitive antagonist (no re-equilibration) on... Available at: [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Available at: [Link]
-
Li, M. (Ed.). (2003). NMDA Receptor Protocols. Northeastern University. Available at: [Link]
Sources
- 1. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avens Publishing Group - Repurposing of Adamantanes with Transmitter Receptor Antagonist Properties for the Prevention/Treatment of COVID-19 [avensonline.org]
- 6. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 10. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Incorporation of 2-Amino-2-methyladamantane into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of adamantane moieties into polymer matrices has garnered significant attention due to the unique physicochemical properties conferred by this bulky, rigid, and lipophilic cage structure. Among the various adamantane derivatives, 2-Amino-2-methyladamantane stands out as a versatile building block, offering a primary amine for facile functionalization and a methyl group that can influence polymer solubility and packing. This guide provides a comprehensive overview of the strategies for incorporating this compound into polymer backbones and as pendant groups. It details step-by-step protocols for monomer synthesis and polymerization, discusses the resulting material properties, and explores applications, particularly in the realm of advanced drug delivery systems.
Introduction: The Significance of this compound in Polymer Science
Adamantane, a tricyclic alkane with a diamondoid structure, is an attractive building block for high-performance polymers. Its incorporation into polymer chains can significantly enhance thermal stability, leading to higher glass transition temperatures (Tg) and decomposition temperatures.[1][2] The rigid and bulky nature of the adamantane cage restricts the mobility of polymer chains, which can also lead to increased mechanical strength and improved optical properties.[1][3]
This compound offers a strategic advantage over other adamantane derivatives due to its primary amine functionality. This amine group serves as a versatile handle for a variety of chemical transformations, allowing for its conversion into polymerizable monomers such as acrylates, methacrylates, and diamines for polycondensation reactions. The presence of the methyl group at the 2-position can further modulate the properties of the resulting polymer, influencing its solubility and interaction with other molecules. These characteristics make polymers derived from this compound promising candidates for a range of applications, from high-performance plastics to sophisticated drug delivery vehicles.[4][5]
Strategies for Incorporation: An Overview
There are two primary strategies for incorporating this compound into polymer matrices:
-
As a Pendant Group: In this approach, this compound is functionalized to create a monomer with a polymerizable group (e.g., a vinyl or acrylic group). This monomer is then polymerized, resulting in a polymer chain with adamantane moieties attached as side groups. This method is advantageous for significantly altering the polymer's physical properties, such as increasing its Tg.[1]
-
Within the Polymer Backbone: Here, a bifunctional derivative of this compound (e.g., a diamine or a diol) is used as a monomer in a step-growth polymerization, such as polycondensation. This incorporates the adamantane cage directly into the main chain of the polymer, which can lead to polymers with exceptional thermal and mechanical stability.[2][6]
The choice of incorporation strategy depends on the desired properties and the intended application of the final polymer.
Experimental Protocols: From Monomer Synthesis to Polymerization
Protocol 1: Synthesis of a Methacrylate Monomer from this compound
This protocol describes the conversion of this compound into N-(2-methyladamantan-2-yl)methacrylamide, a polymerizable monomer.
Workflow for Monomer Synthesis:
Caption: Synthesis of N-(2-methyladamantan-2-yl)methacrylamide.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(2-methyladamantan-2-yl)methacrylamide monomer.
-
Characterize the monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Free Radical Polymerization of N-(2-methyladamantan-2-yl)methacrylamide
This protocol details the synthesis of poly(N-(2-methyladamantan-2-yl)methacrylamide) via free radical polymerization.
Workflow for Free Radical Polymerization:
Caption: Free radical polymerization of the adamantane monomer.
Materials:
-
N-(2-methyladamantan-2-yl)methacrylamide
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Dissolve N-(2-methyladamantan-2-yl)methacrylamide and AIBN (1-2 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
After cooling to room temperature, pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Collect the white precipitate by filtration.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol to further purify.
-
Collect the final polymer by filtration and dry under vacuum at 60 °C to a constant weight.
Characterization of Adamantane-Containing Polymers
A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.
General Workflow for Polymer Characterization:
Caption: A typical workflow for polymer characterization.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure by identifying the characteristic peaks of the adamantane cage and the polymer backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to verify the presence of key functional groups in the polymer and to confirm the disappearance of the monomer's vinyl group.
Molecular Weight Determination
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): DSC is performed to determine the glass transition temperature (Tg) of the polymer, which is a key indicator of the effect of the bulky adamantane group on chain mobility.[7]
Table 1: Typical Properties of Adamantane-Containing Polymers
| Polymer Type | Incorporation Method | Tg (°C) | Td (°C, 5% weight loss) | Reference |
| Adamantane-containing methacrylates | Pendant Group | 170 - 250 | > 340 | [3][8] |
| Adamantane-containing polystyrenes | Pendant Group | 232 - 268 | > 340 | [9][10] |
| Adamantane-based polyimides | Backbone | 248 - 308 | > 500 | [11] |
Applications in Drug Delivery
The lipophilic and rigid nature of the adamantane cage makes polymers containing this compound particularly interesting for drug delivery applications.[4] The adamantane moiety can serve as an anchor for loading hydrophobic drugs, potentially increasing the drug-loading capacity of polymeric micelles or nanoparticles.[5][12]
Design of pH-Responsive Drug Carriers
The primary amine of the original this compound, if incorporated into the final polymer structure (for example, through post-polymerization modification), can be protonated at acidic pH. This property can be exploited to design pH-responsive drug delivery systems that release their payload in the acidic microenvironment of tumors or within endosomes.
Table 2: Drug Loading and Release from Adamantane-Containing Polymeric Micelles
| Polymer System | Drug | Drug Loading Capacity (wt%) | Drug Release at pH 7.4 (48h) | Drug Release at pH 5.0 (48h) | Reference |
| Adamantane-cored star-shaped polymer | Doxorubicin | 21.6 - 22.9 | ~19% | ~78% | [12] |
Conclusion
This compound is a highly valuable building block for the synthesis of advanced polymers. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of these polymers in various fields, from high-performance materials to innovative drug delivery systems. The versatility of the amino group opens up a wide range of possibilities for creating functional polymers with tailored properties.
References
-
Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. (URL: [Link])
-
Synthesis and Characterization of New Adamantane-Based Polyimides - ACS Publications. (URL: [Link])
-
Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing). (URL: [Link])
-
Precise synthesis of high T g adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00238A. (URL: [Link])
-
Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (URL: [Link])
-
Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - MDPI. (URL: [Link])
-
Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties - Ingenta Connect. (URL: [Link])
-
(PDF) Adamantane-containing drug delivery systems - ResearchGate. (URL: [Link])
-
Adamantane-Containing Polymers - The Aquila Digital Community. (URL: [Link])
-
How adamantane function as a drug carrier? What kind of drug molecules could be trapped inside adamantane? | ResearchGate. (URL: [Link])
-
Living Anionic Polymerizations of 4-(1-Adamantyl)styrene and 3-(4-Vinylphenyl)-1,1'-biadamantane | Macromolecules - ACS Publications. (URL: [Link])
-
Various synthetic methods for the preparation of functionalized adamantane compounds. - ResearchGate. (URL: [Link])
-
Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (URL: [Link])
-
Advance in synthesis, structure and properties of polymers containing adamantane moieties. (URL: [Link])
Sources
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Note: Synthesis and Validation of Schiff Bases Derived from 2-Amino-2-methyladamantane
Introduction & Rationale
Adamantane derivatives are highly privileged pharmacophores in modern drug discovery, prized for their exceptional lipophilicity, rigid three-dimensional structure, and metabolic stability[1]. While unhindered derivatives like 1-aminoadamantane (amantadine) and 1-(1-adamantyl)ethylamine (rimantadine) are well-documented for their antiviral and antiparkinsonian activities[2], 2-Amino-2-methyladamantane (CAS 916592-46-6) represents a highly specialized, sterically encumbered scaffold[3].
Synthesizing Schiff bases (imines) from this specific amine yields novel, bulky ligands. These compounds are highly sought after for their potential as potent antimicrobial agents and as bidentate/tridentate ligands for transition metal coordination (e.g., Cu, Zn, Lanthanides), which often amplifies their biological efficacy by facilitating transport across bacterial lipid bilayers[4][5].
Mechanistic Causality and Reaction Design
The synthesis of an imine via the condensation of a primary amine and a carbonyl compound is a classic equilibrium reaction. However, this compound presents severe synthetic challenges that require precise kinetic and thermodynamic control:
-
Steric Hindrance: The primary amine is located at the 2-position of the bulky tricyclic adamantane cage and is flanked by a methyl group at the exact same carbon. This extreme steric crowding heavily restricts the trajectory for nucleophilic attack on the aldehyde carbonyl.
-
Equilibrium Dynamics: The formation of the tetrahedral hemiaminal intermediate is thermodynamically disfavored due to immense steric clash.
-
Dehydration Barrier: The elimination of water to form the C=N double bond is sluggish and requires an acidic environment to protonate the hydroxyl group of the hemiaminal, converting it into a superior leaving group.
Expertise Insight: To overcome these barriers, standard room-temperature condensation protocols will fail or yield negligible product. A dual-pronged approach is mandatory:
-
Acid Catalysis: A catalytic amount of glacial acetic acid (or p-toluenesulfonic acid) must be used to activate the carbonyl carbon and facilitate dehydration.
-
Water Scavenging: According to Le Chatelier's principle, continuously removing the water byproduct is critical to driving the equilibrium toward the Schiff base. This is achieved using activated 3Å molecular sieves in absolute ethanol or a Dean-Stark apparatus in toluene.
Fig 1. Mechanistic pathway and downstream application of 2-methyladamantane Schiff bases.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and the isolated yield of the sterically hindered Schiff base. Thermodynamic control is the determining factor for success.
| Solvent System | Catalyst | Water Removal Strategy | Temp (°C) | Time (h) | Isolated Yield (%) |
| Ethanol (95%) | None | None | 78 | 12 | 22% |
| Absolute Ethanol | None | None | 78 | 12 | 41% |
| Absolute Ethanol | Glacial Acetic Acid | 3Å Molecular Sieves | 78 | 8 | 85% |
| Toluene | p-Toluenesulfonic Acid | Dean-Stark Trap | 110 | 5 | 92% |
Table 1: Impact of thermodynamic control and catalysis on the synthesis of sterically hindered adamantane Schiff bases.
Experimental Protocols
Protocol: Synthesis of (E)-2-(((2-methyladamantan-2-yl)imino)methyl)phenol This protocol details the condensation of this compound with salicylaldehyde, producing a versatile O,N-bidentate ligand for downstream metallopharmaceutical development[5][6].
Reagents & Materials:
-
This compound (1.0 eq, 10 mmol, ~1.65 g)
-
Salicylaldehyde (1.05 eq, 10.5 mmol, ~1.28 g)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (3-5 drops)
-
Activated 3Å Molecular Sieves (5 g)
Step-by-Step Methodology:
-
Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g of this compound in 25 mL of absolute ethanol.
-
Self-Validation: Ensure complete dissolution; the solution must be perfectly clear. Any turbidity indicates moisture contamination or degraded amine, which will severely depress the yield.
-
-
Aldehyde Addition: Dissolve 1.28 g of salicylaldehyde in 10 mL of absolute ethanol. Add this solution dropwise to the amine over 10 minutes at room temperature to prevent localized exothermic side reactions.
-
Catalysis and Scavenging: Add 3-5 drops of glacial acetic acid to the mixture, followed immediately by 5 g of freshly activated 3Å molecular sieves.
-
Causality: The sieves sequester ambient and reaction-generated water, preventing the reverse hydrolysis reaction, while the acid protonates the intermediate to force dehydration.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath) with vigorous stirring for 8 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the amine spot (ninhydrin stain) indicates completion.
-
Filtration and Concentration: Hot-filter the reaction mixture through a fluted filter paper to remove the molecular sieves. Concentrate the filtrate under reduced pressure (rotary evaporator) to approximately 15 mL.
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours. A crystalline precipitate will form.
-
Purification: Filter the precipitate under vacuum, wash with 2 x 5 mL of ice-cold absolute ethanol (to remove unreacted aldehyde), and dry in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.
Analytical Validation
To ensure systemic trustworthiness, the synthesized Schiff base must be validated using orthogonal analytical techniques before deployment in biological assays or metal complexation[5]:
-
FT-IR Spectroscopy: The defining validation metric is the appearance of a sharp, strong absorption band between 1620–1640 cm⁻¹ , corresponding to the azomethine (C=N) stretch. The primary amine N-H stretching bands (3200–3400 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹) must be completely absent.
-
¹H-NMR Spectroscopy (in CDCl₃ or DMSO-d₆): The azomethine proton (-CH=N-) serves as the primary diagnostic peak, typically appearing as a distinct singlet far downfield between δ 8.2 and 8.8 ppm . The adamantane cage protons will appear as complex multiplets between δ 1.5 and 2.5 ppm, with the unique 2-methyl group appearing as a sharp singlet around δ 1.2–1.4 ppm.
-
Elemental Analysis (CHNS): Confirms the empirical formula and rules out the presence of unreacted starting materials or trapped solvent within the lipophilic adamantane lattice.
References
- 2-Amino-2-methyladamantane_化工百科 | ChemBK |
- Synthesis, Characterization and Antibacterial Activities of Lanthanide Complexes with Schiff Base N-Salicylidene-1-aminoadamantane | Asian Journal of Chemistry |
- Synthesis of Three Rimantadine Schiff Bases and Their Biological Effects on Serum Albumin | Brieflands |
- Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors | PMC / RSC Advances |
- Synthesis and Antimicrobial Activity Evaluation of Some New Adamantane Derivatives | ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. chembk.com [chembk.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-Amino-2-methyladamantane
Welcome to the Technical Support Center for the synthesis of 2-amino-2-methyladamantane (CAS 916592-46-6). This compound is a critical intermediate in the development of antiviral agents (such as amantadine/rimantadine analogs targeting the M2 proton channel of influenza A) and NMDA receptor antagonists. Due to the unique steric and electronic environment of the adamantane cage, researchers frequently encounter low yields, enolization, and skeletal rearrangements during its synthesis.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your yield.
Section 1: Synthetic Workflow & Kinetic Trapping Strategy
The most reliable route to this compound avoids harsh acidic conditions that trigger the Wagner-Meerwein rearrangement. The workflow below illustrates the preferred kinetic trapping pathway versus the problematic thermodynamic pathway.
Synthesis workflow of this compound highlighting kinetic trapping of the azide.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my yield of 2-methyl-2-adamantanol so low after the Grignard addition to 2-adamantanone?
-
Causality: 2-Adamantanone is highly sterically hindered. Standard Grignard reagents (like methylmagnesium bromide) often act as bases rather than nucleophiles in this congested environment, leading to the enolization of the ketone rather than the desired 1,2-addition. Upon aqueous workup, the enolate simply protonates back to the starting material.
-
Solution: Utilize the Imamoto reagent by adding anhydrous cerium(III) chloride (CeCl
) to the Grignard reaction. CeCl is highly oxophilic; it strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the nucleophile. This effectively suppresses enolization and drives the addition to completion.
Q2: I attempted a Ritter reaction (chloroacetonitrile/H
-
Causality: You have encountered the classic Wagner-Meerwein rearrangement. The 2-methyl-2-adamantyl carbocation generated in strong acid is a secondary-like/tertiary hybrid that is less thermodynamically stable than the bridgehead 1-adamantyl cation. Under the harsh, thermodynamic conditions of a standard Ritter reaction, the adamantane skeleton shifts, moving the positive charge to the 1-position before nucleophilic attack occurs .
-
Solution: Avoid thermodynamic conditions for substitutions at the 2-position. Instead, use a kinetic trapping method. Reacting the alcohol with sodium azide (NaN
) in trifluoroacetic acid (TFA) at 0 °C to room temperature rapidly traps the carbocation as the azide before skeletal rearrangement can take place .
Q3: How can I safely and efficiently reduce 2-azido-2-methyladamantane to the target amine?
-
Causality: The 2-position on the adamantane ring is highly congested, which can severely slow down catalytic hydrogenation (e.g., Pd/C and H
) or lead to incomplete reduction. -
Solution: Lithium aluminum hydride (LiAlH
) in refluxing diethyl ether provides a strong, irreversible hydride transfer that efficiently reduces the sterically hindered azide to the primary amine in high yield .
Section 3: Quantitative Comparison of Amine Introduction Strategies
To further illustrate the importance of kinetic trapping, the table below summarizes the expected outcomes of various amination strategies starting from 2-methyl-2-adamantanol.
| Strategy | Reagents | Conditions | Main Product | Expected Yield (%) | Rearrangement Risk |
| Ritter Reaction | Chloroacetonitrile, H | 0 °C to RT, 24h | 1-Chloroacetamido-3-methyladamantane | < 30% (Target) | High (Thermodynamic) |
| Kinetic Azidation | NaN | 0 °C to RT, 24h | 2-Azido-2-methyladamantane | > 90% | Low (Kinetic) |
| TMS-Azide | TMSN | -78 °C to RT, 12h | 2-Azido-2-methyladamantane | ~ 85% | Moderate |
Section 4: Validated Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2-adamantanol via CeCl
-
Drying: Dry CeCl
·7H O under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl . -
Activation: Suspend anhydrous CeCl
(1.5 eq) in anhydrous THF and stir vigorously at room temperature for 2 hours under nitrogen. -
Organocerium Formation: Cool the suspension to -78 °C and add MeMgBr (1.5 eq, 3.0 M in diethyl ether) dropwise. Stir for 30 minutes to form the active nucleophile.
-
Addition: Add a solution of 2-adamantanone (1.0 eq) in anhydrous THF dropwise to the mixture.
-
Reaction: Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature.
-
Workup: Quench carefully with saturated aqueous NH
Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO , filter, and concentrate in vacuo.
Protocol 2: Kinetic Azidation of 2-Methyl-2-adamantanol (Caution: Sodium azide is highly toxic and potentially explosive. Handle in a well-ventilated fume hood and avoid contact with heavy metals or chlorinated solvents under basic conditions.)
-
Preparation: Dissolve 2-methyl-2-adamantanol (1.0 eq) in anhydrous CH
Cl (0.2 M concentration). -
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Reagent Addition: Add NaN
(3.0 eq) in one portion, followed by the slow, dropwise addition of trifluoroacetic acid (TFA) to achieve a 1 M final concentration of TFA. -
Reaction: Remove the ice bath and stir the heterogeneous mixture at room temperature for 24 hours.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO
dropwise until gas evolution ceases and the aqueous layer is basic (pH > 8). Extract with CH Cl (3x). Wash with brine, dry over anhydrous Na SO , and concentrate to yield 2-azido-2-methyladamantane as a crude oil or low-melting solid.
Protocol 3: Reduction to this compound
-
Preparation: Suspend LiAlH
(2.0 eq) in anhydrous diethyl ether at 0 °C under nitrogen. -
Addition: Dissolve 2-azido-2-methyladamantane (1.0 eq) in a small volume of anhydrous diethyl ether and add it dropwise to the LiAlH
suspension. -
Reduction: Attach a reflux condenser and heat the mixture to reflux for 5 hours.
-
Fieser Workup: Cool the reaction to 0 °C. For every
grams of LiAlH used, slowly and sequentially add: mL of distilled water, mL of 15% aqueous NaOH, and mL of distilled water. Stir vigorously until the aluminum salts form a white, granular precipitate. -
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Purification: Concentrate the filtrate in vacuo to afford this compound. If necessary, purify via acid-base extraction (dissolve in 1M HCl, wash with ether, basify the aqueous layer with NaOH, and extract with CH
Cl ).
Section 5: References
-
Kolocouris, A., Tzitzoglaki, C., Johnson, F. B., Zell, R., Wright, A. K., Cross, T. A., Tietjen, I., Fedida, D., & Busath, D. D. (2014). Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A. Journal of Medicinal Chemistry, 57(11), 4629-4639. URL:[Link]
-
Fukuyama, T., Mukai, Y., & Ryu, I. (2011). Koch-Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1288-1293. URL:[Link]
Technical Support Center: Purification of 2-Amino-2-methyladamantane via Recrystallization
Welcome to the technical support center for the purification of 2-amino-2-methyladamantane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the purification process, enabling you to overcome common challenges and achieve high-purity material.
Introduction to Recrystallization of this compound
This compound is a key building block in medicinal chemistry, notable for its rigid, cage-like adamantane core. Achieving high purity is paramount for its use in subsequent synthetic steps and for ensuring the quality of final drug candidates. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[2]
This guide will walk you through the intricacies of selecting the right solvent, troubleshooting common issues like oiling out and poor crystal formation, and verifying the purity of your final product.
Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations and actionable solutions.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not appropriate for this compound. The polarity of the solvent may be too dissimilar to the compound.
-
Scientific Rationale: The principle of "like dissolves like" is fundamental in chemistry. This compound, with its nonpolar adamantane cage and a polar amino group, has a unique solubility profile. A solvent that is too nonpolar may not sufficiently interact with the amino group, while a highly polar solvent may not effectively solvate the hydrocarbon cage.
-
Solution:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities.[3] Good starting points for amines include alcohols (like ethanol or isopropanol), and potentially mixed solvent systems.[1][4]
-
Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add the solvent in small increments to the heated mixture until the solid dissolves.[1] However, be mindful that using an excessive amount of solvent will lead to poor recovery of the purified compound.[5][6]
-
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated. Too much solvent was used to dissolve the compound.
-
Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration of the solute.[2] Allow the concentrated solution to cool slowly again.
-
Possible Cause 2: The solution is supersaturated, a state where the concentration of the solute is higher than its solubility at a given temperature, but crystallization has not initiated.[5]
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.[3][5]
-
Seeding: If you have a small amount of pure this compound, add a "seed" crystal to the supersaturated solution. This provides a template for further crystal formation.[5]
-
-
Extended Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the solute to come out of solution as a liquid (oil) rather than a solid.
-
Scientific Rationale: Oiling out occurs when the solubility of the compound is exceeded at a temperature that is still above its melting point. The compound then separates as a molten liquid.
-
Solution:
-
Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent to decrease the saturation point.[2]
-
Lower the Cooling Temperature Slowly: Allow the solution to cool at a much slower rate. This can be achieved by insulating the flask.
-
Change the Solvent System: Select a solvent with a lower boiling point or use a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1]
-
Issue 4: The recrystallized product is still impure.
-
Possible Cause 1: The cooling process was too rapid, trapping impurities within the crystal lattice.
-
Solution: Repeat the recrystallization process, ensuring a slow cooling rate. This allows for the selective crystallization of the desired compound, leaving impurities in the mother liquor.[2]
-
Possible Cause 2: The chosen solvent did not effectively discriminate between this compound and the impurities.
-
Solution: Re-evaluate your choice of solvent. The impurities should either be very soluble in the solvent at all temperatures or insoluble even in the hot solvent.[2] If impurities are insoluble in the hot solvent, a hot filtration step is necessary before cooling.[3]
-
Possible Cause 3: Incomplete removal of the mother liquor.
-
Solution: After filtration, wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining mother liquor containing impurities.[5]
Issue 5: Colored impurities are present in the final product.
-
Possible Cause: Highly colored impurities may be present, even in small amounts.[1] Amines can also be susceptible to oxidation, which can lead to colored byproducts.[7]
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[8] The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your product.
-
Inert Atmosphere: If oxidation is suspected, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, based on the structure of this compound (a bulky, nonpolar adamantane cage with a polar amino group), a good starting point for solvent screening would be:
-
Single Solvents: Alcohols such as ethanol or isopropanol.
-
Mixed Solvent Systems: A combination of a polar solvent in which the compound is soluble (e.g., ethanol, acetone) and a nonpolar solvent in which it is less soluble (e.g., hexane, heptane).[1] An ethanol/water mixture has been successfully used for recrystallizing similar adamantane derivatives.[9]
Q2: How do I perform a mixed-solvent recrystallization?
A2: There are two common methods:
-
Dissolve the impure compound in a minimum amount of the hot "good" solvent (the one in which it is more soluble). Then, add the "poor" solvent (the one in which it is less soluble) dropwise to the hot solution until it becomes faintly cloudy. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]
-
Add the impure compound to the "poor" solvent, in which it is insoluble. Heat the mixture to near boiling and then add the "good" solvent dropwise until the compound just dissolves. Then, allow the solution to cool slowly.[1]
Q3: How can I assess the purity of my recrystallized this compound?
A3: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range. Impurities will typically broaden and depress the melting point. Compare the observed melting point to the literature value.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and develop it in an appropriate solvent system. A pure compound should ideally show a single spot.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and may reveal impurities with distinct IR absorptions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds and impurities.[10]
-
Q4: What are some potential impurities in the synthesis of this compound?
A4: The nature of impurities will depend on the synthetic route. Common impurities could include:
-
Unreacted Starting Materials: For example, 2-methyladamantan-2-ol or other precursors.[11]
-
Byproducts of the Reaction: These can be numerous and route-specific. For example, in reactions involving nitriles, incomplete hydrolysis could leave amide intermediates.[12]
-
Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may carry over.
-
Degradation Products: Amines can be susceptible to oxidation.[7]
Q5: What is the expected recovery from a recrystallization?
A5: It is important to understand that a 100% recovery is not possible, as some of the compound will always remain dissolved in the mother liquor, even at low temperatures.[6] A good recovery is typically in the range of 70-90%, but this can vary depending on the solubility profile of the compound and the amount of impurities removed. Using the minimum amount of hot solvent is crucial for maximizing the yield.[5]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add the solvent in small portions until the solid just dissolves.[1]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
(Optional) Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: Purity Assessment by Melting Point
-
Ensure the recrystallized this compound is completely dry.
-
Load a small amount of the crystals into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.
-
Compare the observed melting point range to the literature value for pure this compound. A narrow range close to the literature value indicates high purity.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general-purpose solvent for amines. |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Acetone | 56 | Polar aprotic | Can be a good "good" solvent in a mixed-solvent system. |
| Hexane | 69 | Nonpolar | Can be a good "poor" solvent in a mixed-solvent system. |
| Heptane | 98 | Nonpolar | Similar to hexane, higher boiling point. |
| Water | 100 | Very Polar | May be suitable as the "poor" solvent with a water-miscible organic solvent. |
Visualization
Diagram 1: General Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.
References
-
1. (n.d.).
-
5. (n.d.).
-
3. (n.d.).
-
. (n.d.).
-
2. (2025).
-
13. (n.d.).
-
4. (2019, December 18).
-
7. (2021, January 19).
-
6. (n.d.).
-
14. (2023, September 14).
-
9. (n.d.).
-
15. (n.d.).
-
16. (n.d.).
-
12. (n.d.).
-
17. (2022, February 1).
-
18. (n.d.).
-
19. (n.d.).
-
20. (n.d.).
-
10. (2025).
-
21. (2022, February 4).
-
8. (2010, February 4).
-
22. (n.d.).
-
11. (n.d.).
-
23. (2025, August 6).
-
24. (n.d.).
-
. (n.d.).
-
25. (n.d.).
-
26. (2005, December 20).
-
27. (2022, July 11).
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. reddit.com [reddit.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Methyl-2-Adamantanol [zhongbangxcl.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. mdpi.com [mdpi.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. This compound, CasNo.916592-46-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 17. researchgate.net [researchgate.net]
- 18. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 19. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 20. 2-Methyladamantane [webbook.nist.gov]
- 21. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-Methyladamantane [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. Adamantane - Wikipedia [en.wikipedia.org]
- 25. WO2006010362A1 - Amino adamantane derivatives, methods for the production and use thereof - Google Patents [patents.google.com]
- 26. Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Solubilization Strategies for 2-Amino-2-methyladamantane
Topic: Solving Solubility Issues of 2-Amino-2-methyladamantane (2-methyladamantan-2-amine) Document ID: TSC-ADAM-002 Last Updated: March 2026[1][2]
Executive Summary: The Physicochemical Barrier
The Core Problem:
this compound presents a classic "hydrophobic cage" challenge.[1][2] The adamantane moiety is a diamondoid structure—essentially a spherical ball of lipophilic grease. While the amine group (
The Solution Architecture: To achieve aqueous solubility, you must disrupt the crystal lattice energy of the free base and mask the hydrophobic cage. This guide structures the solution into three tiers:
-
Ionic Modification: Converting the free base to a hydrochloride salt (Standard Protocol).[2]
-
Host-Guest Complexation: Encapsulating the cage in
-Cyclodextrin (Advanced Protocol). -
Cosolvent Systems: Using DMSO/Ethanol for high-throughput screening (HTS) (Quick Protocol).
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision logic for selecting the appropriate solubilization method based on starting material and end-use application.
Protocol A: Salt Formation (The Gold Standard)
Issue: You purchased or synthesized the "Free Base." It floats on water and refuses to dissolve.[2]
Mechanism: The amine group has a pKa of approximately 10.5–10.8 [1]. By lowering the pH, you protonate the amine (
Step-by-Step Procedure:
-
Dissolution: Dissolve 100 mg of this compound free base in 2 mL of Diethyl Ether or Ethanol .
-
Why? The free base is highly soluble in organic solvents.
-
-
Acidification:
-
Precipitation: A white solid (the HCl salt) will precipitate immediately.[2]
-
Isolation:
-
Result: You now have this compound Hydrochloride .[1][2] This is soluble in water up to ~20-50 mg/mL (pH dependent).[1][2]
Protocol B: Cyclodextrin Complexation (Advanced Formulation)
Issue: You need a neutral pH solution (pH 7.4) for cell culture, but the HCl salt precipitates when you add it to the media, or the high acidity of the salt stock is toxic to your cells.
Mechanism: Adamantane derivatives have an exceptionally high binding constant (
Figure 2: The mechanism of host-guest complexation using
Step-by-Step Procedure:
-
Calculate Molarity: Determine the moles of your adamantane derivative.
-
Prepare Host Solution: Dissolve an equimolar (1:1) amount of
-Cyclodextrin (or Hydroxypropyl- -Cyclodextrin for higher solubility) in water or PBS. -
Mixing: Add the adamantane amine (HCl salt preferred) to the cyclodextrin solution.
-
Equilibration: Stir vigorously at Room Temperature for 4–6 hours .
-
Tip: Mild heating (40°C) can accelerate inclusion but is usually unnecessary.[2]
-
-
Filtration: Filter through a 0.22
m filter to remove any uncomplexed drug.[1][2] -
Usage: This solution is stable at neutral pH and can be injected or added to cell media without precipitation.[1][2]
Protocol C: Cosolvent Systems (Quick Screening)
Issue: You are running a high-throughput screen and need to dissolve thousands of compounds quickly. Mechanism: Organic solvents disrupt water's hydrogen bonding network, creating pockets where the hydrophobic cage can reside.[5]
Recommended System:
| Solvent | Stock Conc.[1][2][4] | Final Assay Conc. | Notes |
| DMSO | 10–100 mM | < 1% v/v | Best Choice. High solubility.[1][2] Warning: DMSO can reduce the binding affinity of adamantanes to targets by competing for hydrophobic pockets [3]. |
| Ethanol | 10–50 mM | < 5% v/v | Good alternative if DMSO is toxic to your specific cell line.[2] Volatile (keep capped). |
| PEG 400 | 10–50 mM | < 10% v/v | viscous; good for in vivo IP injections but hard to pipette accurately in small volumes.[2] |
Critical Warning: When diluting a DMSO stock into aqueous buffer, add the DMSO stock to the buffer slowly while vortexing . If you add buffer to the DMSO stock, the local concentration of water rises too fast, causing the "oiling out" of the adamantane before it can disperse.
Troubleshooting & FAQ
Q: My solution turned cloudy after I diluted the HCl salt into PBS (pH 7.4). Why? A: You likely exceeded the solubility limit of the free base. At pH 7.4, a significant portion of the amine deprotonates (reverts to the free base).
-
Fix: Lower the concentration, or switch to Protocol B (Cyclodextrins) which protects the neutral form.
Q: Can I autoclave the solution? A:
-
HCl Salt in Water: Yes, adamantane amines are generally thermally stable.[2][5]
-
Cyclodextrin Complex: Yes, but ensure the container is sealed to prevent volume loss.
Q: I am seeing "oiling out" (droplets) instead of crystals. What is this? A: This is characteristic of adamantane derivatives.[4][6] Because the melting point is often distinct from the solubility limit, the compound separates as a supercooled liquid (oil) in water.
-
Fix: Sonication will not help.[1][2] You must add acid (to form the salt) or a cosolvent (DMSO) to redissolve the oil.
Q: Does the methyl group at position 2 change solubility compared to Amantadine? A: Yes. The methyl group adds lipophilicity and steric bulk. It makes the 2-amino-2-methyl isomer less soluble than standard amantadine (1-adamantanamine).[1][2] You will require slightly more aggressive acidification or higher cyclodextrin ratios (consider 2:1 Host:Guest) compared to amantadine protocols.[1][2]
References
-
PubChem. (2025).[2][7] 2-methyladamantan-2-amine Compound Summary. National Library of Medicine.[2] [Link]
-
Leny, J. et al. (2018).[2] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to
- and -Cyclodextrins. ACS Omega.[1][2] [Link][2]
Sources
- 1. 2-Methyladamantane [webbook.nist.gov]
- 2. 2-Methyladamantan-2-aminehydrochloride | C11H20ClN | CID 44562804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Aminoadamantane | C10H17N | CID 25332 - PubChem [pubchem.ncbi.nlm.nih.gov]
removing unreacted starting materials from 2-Amino-2-methyladamantane
Topic: Removing unreacted starting materials and impurities from 2-Amino-2-methyladamantane. Target Audience: Organic Chemists, Process Development Scientists.[1] Content ID: TS-ADAM-002
Executive Summary
This compound is a lipophilic, bulky primary amine typically synthesized via the Ritter reaction from 2-methyladamantan-2-ol (or 2-methyladamantane) and acetonitrile, followed by hydrolysis.[1]
Common impurities include:
-
Unreacted Starting Material: 2-methyladamantan-2-ol (Neutral).[1]
-
Intermediate: N-(2-methyladamantan-2-yl)acetamide (Neutral/Weakly Acidic).[1]
-
Byproducts: Methyleneadamantane (formed via acid-catalyzed dehydration of the alcohol).[1]
Because the target molecule lacks a significant UV chromophore and possesses high lipophilicity, standard purification and detection methods often fail. This guide addresses these specific challenges.
Module 1: The Primary Purification Workflow (Acid-Base Extraction)
Q: How do I remove unreacted 2-methyladamantan-2-ol and the acetamide intermediate?
A: The most effective method is a rigorous Acid-Base Extraction .[1] Because the impurities (alcohol, alkene, amide) are neutral or non-basic under aqueous conditions, they can be separated from the basic amine target by manipulating pH.
The Protocol (Step-by-Step)
-
Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Diethyl Ether ).[1]
-
Note: Ether is preferred if the hydrochloride salt of your amine tends to be soluble in DCM (a common issue with lipophilic adamantane amines).
-
-
Acidification (The Trap): Extract the organic layer with 1M or 2M HCl (aq) .
-
Target pH: < 2.
-
Mechanism:[2][3][4][5] The amine protonates to form the water-soluble hydrochloride salt (
).[1] The neutral alcohol and amide remain in the organic layer. -
Action: Perform this extraction 3 times.[1] Combine the Aqueous layers. Keep the organic layer for TLC analysis (this contains your impurities).
-
-
The "Neutral" Wash: Wash the combined Aqueous acidic layer once with fresh organic solvent (DCM/Ether).
-
Reasoning: This removes any physically entrained neutral impurities.[1] Discard this organic wash.
-
-
Basification (The Release): Cool the aqueous layer in an ice bath. Slowly add 10M NaOH or 50% KOH until the pH is > 12.
-
Observation: The solution will become cloudy as the free amine precipitates or oils out.
-
-
Final Extraction: Extract the basic aqueous mixture with DCM or Ethyl Acetate (3x).[1]
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Visualizing the Workflow
Module 2: Troubleshooting Salt Formation
Q: My product is an oil or a sticky gum. How do I get a solid powder?
A: Adamantane amines are often waxy solids or oils in their free base form due to their globular, lipophilic structure which disrupts crystal packing. Converting them to the Hydrochloride (HCl) salt is the standard solution for handling and long-term storage.
The "Anhydrous Salt" Protocol
-
Solvent Choice: Dissolve the free base oil in a minimal amount of anhydrous Diethyl Ether or MTBE .[1]
-
Avoid: Alcohols (like methanol) at this stage, as they increase the solubility of the salt.
-
-
Acid Addition: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring.
-
Do NOT use aqueous HCl: Water will cause the salt to clump or form a sticky gum.
-
-
Precipitation: A white precipitate should form immediately.[1]
-
Recrystallization (If needed): If the salt is amorphous or sticky, recrystallize using one of the following systems:
-
System A: Isopropanol (IPA) + Diethyl Ether (Dissolve in hot IPA, add Ether to cloud point).
-
System B: Ethanol + Ethyl Acetate.[1]
-
Table 1: Solubility Profile & Solvent Selection
| Form | Soluble In | Insoluble In (Precipitation Solvent) |
| Free Base | DCM, Ether, EtOAc, Toluene | Water, Acidic Water |
| HCl Salt | Water, Methanol, DMSO | Ether, Hexane, Acetone, Ethyl Acetate |
Module 3: Analytical Challenges (The "Invisible" Molecule)
Q: I cannot see my product on HPLC/Flash Chromatography. How do I track purity?
A: this compound lacks a conjugated
Method 1: TLC Visualization
Do not rely on UV.[1] Use one of these stains:
-
Ninhydrin: The gold standard for primary amines. It will turn the spot Purple/Blue upon heating.
-
Iodine Chamber: Effective for the adamantane cage (lipids), turning spots brown/yellow.
-
KMnO4: Will stain the alkene impurities (methyleneadamantane) but is less sensitive for the amine.
Method 2: GC-MS (Recommended)
Because the molecule is volatile and thermally stable, GC-MS is superior to LC-MS for raw material tracking.[1]
-
Advantage: Clearly separates the Alcohol (SM), Alkene (byproduct), and Amine (product) based on retention time and fragmentation patterns.
Method 3: HPLC Derivatization
If you must use HPLC (e.g., for GMP purity assay), you must attach a chromophore.
-
Protocol: React a small aliquot of your amine with Benzoyl Chloride in the presence of Triethylamine.
-
Result: This forms the N-benzoyl derivative, which is UV-active (detectable at 254 nm).[1]
Module 4: Troubleshooting Decision Tree
Q: The acid-base extraction failed. The alcohol is still there. Why?
A: This usually happens due to Ion Pairing or Emulsions .[1] The bulky adamantyl ammonium ion is so lipophilic that it can drag its counter-ion into the organic layer (DCM), preventing separation.
Corrective Actions:
-
Switch Solvents: Use Diethyl Ether instead of DCM for the extraction. Ether is less capable of solvating the ion pair.
-
Dilute the Acid: Use 0.5M HCl instead of 2M. High ionic strength sometimes "salts out" the organic amine back into the organic phase.
-
Sublimation: If the amine is solid but impure, adamantane derivatives sublime easily. Sublimation under high vacuum (0.1 mmHg) at 80-100°C can yield hyper-pure crystals, leaving non-volatile salts and heavy impurities behind.[1]
References
-
Synthesis & Ritter Reaction Context
-
Analogous Purification (Memantine)
-
Solubility & Salt Properties
-
General Adamantane Chemistry
Sources
- 1. 2-Methyl-2-adamantanol | C11H18O | CID 136545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Ritter reaction of 2-methyladamanthan-2-ol (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Optimizing Reaction Temperature for Adamantane Amine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature during the synthesis of adamantane amines. The following information is curated to enhance experimental success by explaining the causal relationships behind temperature-related challenges and offering field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing adamantane amines, and how does temperature typically influence them?
A1: Several key synthetic routes are employed for the synthesis of adamantane amines, with temperature being a critical parameter for yield and purity in each.
-
Ritter Reaction: This method involves the reaction of an adamantane derivative (like adamantanol or a halo-adamantane) with a nitrile in the presence of a strong acid.[1][2] Temperature control is crucial to manage the reaction rate and prevent side reactions. While some Ritter-type reactions can proceed at room temperature[3], others may require heating to temperatures around 40-50°C or even higher to drive the reaction to completion.[1][4] However, excessive temperatures can lead to the formation of di-substituted byproducts.[1]
-
Leuckart Reaction: This reaction utilizes formamide or ammonium formate to convert an adamantanone to an adamantane amine through reductive amination.[5][6] It characteristically requires high temperatures, often between 120°C and 165°C, and sometimes even higher (>180°C).[5][7] The high temperature is necessary for the in-situ generation of the reactive species and to overcome the activation energy barrier. However, these conditions can also lead to the formation of N-formylated byproducts that necessitate a subsequent hydrolysis step.[7][8]
-
Reductive Amination of Adamantanone: This is a versatile method where adamantanone reacts with an amine source (like ammonia) to form an imine, which is then reduced to the amine.[9] The initial imine formation is often carried out at room temperature.[8] The subsequent reduction step, typically using a reducing agent like sodium cyanoborohydride, is often performed at a reduced temperature, such as 0°C, to control the reaction's exothermicity and minimize side reactions.[8]
-
Direct Amination of Halo-adamantanes: This involves the direct substitution of a halogen on the adamantane cage with an amine group. This can be achieved using various aminating agents. For instance, reactions with urea in a high-boiling solvent like diphenyl ether can require temperatures as high as 175°C.[10] A more recent, industrially viable method uses methanol as a solvent at a much lower temperature of 65°C.[10] Lithiation followed by amination is another route, which is preferably conducted at lower temperatures, between -10°C and 30°C, with an optimal range of -5°C to +5°C.[11]
The following table summarizes typical temperature ranges for these common methods:
| Synthesis Method | Precursor | Reagents | Typical Temperature Range (°C) | Key Considerations |
| Ritter Reaction | Adamantanol/Halo-adamantane | Nitrile, Strong Acid | Room Temperature to 55°C | Higher temperatures can lead to di-substituted impurities.[1][4][12] |
| Leuckart Reaction | Adamantanone | Formamide/Ammonium Formate | 120°C to >180°C | High temperatures are required but can produce N-formylated byproducts.[5][8][13] |
| Reductive Amination | Adamantanone | Ammonia, Reducing Agent (e.g., NaBH3CN) | 0°C to Room Temperature | Low temperature for the reduction step helps control the reaction.[8][9] |
| Direct Amination | 1-Bromoadamantane | Urea, Catalyst | 65°C to 175°C | Modern methods allow for significantly lower reaction temperatures.[10] |
| Lithiation & Amination | Halo-adamantane | Organolithium, Aminating Agent | -10°C to 30°C | Low temperatures are preferred for stability of the organolithium intermediate.[11] |
Troubleshooting Guide
Problem 1: Low yield in the Ritter reaction, suspecting temperature issues.
Question: My Ritter reaction for the synthesis of an N-adamantyl amide is giving me a low yield. How can I optimize the temperature to improve the outcome?
Answer: Low yields in the Ritter reaction can often be attributed to suboptimal temperature control, which can lead to incomplete reactions or the formation of byproducts.
Causality and Troubleshooting Steps:
-
Incomplete Reaction: The Ritter reaction requires the formation of a stable carbocation from the adamantane precursor. If the temperature is too low, the rate of carbocation formation may be insufficient, leading to a significant amount of unreacted starting material.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For some substrates, microwave irradiation at a controlled temperature (e.g., 40°C) can enhance the reaction rate and yield.[1]
-
-
Formation of Byproducts: Conversely, excessively high temperatures can promote side reactions. A common issue is the formation of di-substituted adamantane derivatives.[1]
-
Solution: If you observe the formation of significant byproducts, try lowering the reaction temperature. Running the reaction at room temperature or even at 0°C with a longer reaction time might be beneficial.[4] Careful control of the stoichiometry of the nitrile is also crucial to minimize di-substitution.[1]
-
Experimental Protocol: Temperature Screening for Ritter Reaction
-
Setup: In parallel reaction vials, dissolve your adamantane precursor (e.g., 1-adamantanol) in the nitrile (e.g., acetonitrile) and a suitable solvent if necessary.
-
Temperature Gradient: Place each vial in a temperature-controlled heating block or oil bath set to different temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
Acid Addition: Carefully add the strong acid (e.g., sulfuric acid) to each vial while monitoring the internal temperature.
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction, quench it appropriately, and analyze it by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.
-
Optimization: Based on the results, select the temperature that provides the best balance between reaction rate and selectivity.
Caption: Troubleshooting workflow for optimizing Ritter reaction temperature.
Problem 2: Formation of N-formylated byproducts in the Leuckart reaction.
Question: I am performing a Leuckart reaction to synthesize adamantane amine, but I am getting a significant amount of the N-formylated byproduct. How can I minimize this?
Answer: The formation of N-formylated byproducts is a known characteristic of the Leuckart reaction, primarily because formamide or ammonium formate acts as both the nitrogen source and the reducing agent, leading to the formation of a stable N-formyl intermediate.[7][8] While this intermediate can be hydrolyzed to the desired amine, optimizing the reaction conditions can sometimes favor the direct formation of the amine or simplify the subsequent hydrolysis step.
Causality and Troubleshooting Steps:
-
Reaction Mechanism: The Leuckart reaction proceeds through the formation of an N-formyl derivative which is then hydrolyzed to the primary amine.[13] The high temperatures required for this reaction can make it difficult to prevent the formation of this intermediate.
-
Solution: Instead of trying to prevent the formation of the N-formyl derivative, focus on an efficient subsequent hydrolysis step. After the initial reaction, the N-formylated product can be effectively hydrolyzed using aqueous acid (e.g., HCl) or base (e.g., NaOH) with heating.[14][15] For example, hydrolysis with a solution of HCl at reflux for 1 hour has been shown to be effective.[15]
-
-
Alternative Reagents: While high temperatures are typical, the choice of reagents can influence the outcome. Using ammonium formate is often reported to give better yields than formamide alone.[5]
-
Solution: If you are using formamide, consider switching to ammonium formate or a mixture of formamide and formic acid. While high temperatures will still be necessary, you may observe a difference in the reaction profile and product distribution.
-
Experimental Protocol: Hydrolysis of N-(1-adamantyl)formamide
-
Isolation: After the Leuckart reaction is complete, cool the reaction mixture and isolate the crude product, which will likely contain a significant amount of N-(1-adamantyl)formamide.
-
Hydrolysis Setup: In a round-bottom flask, suspend the crude product in an aqueous solution of hydrochloric acid (e.g., 19.46% HCl).[15]
-
Heating: Heat the mixture to reflux and maintain this temperature for the recommended time (e.g., 1 hour).[15]
-
Work-up: After cooling, the adamantane amine hydrochloride can be isolated by filtration or extraction after basification.
Problem 3: Poor selectivity in the reductive amination of adamantanone.
Question: During the reductive amination of adamantanone, I am observing the formation of byproducts, and the reaction is not going to completion. How can temperature be used to improve the selectivity?
Answer: Reductive amination is a two-step process in one pot: imine formation followed by reduction. The temperature at each stage is critical for achieving high selectivity and yield.
Causality and Troubleshooting Steps:
-
Imine Formation: The initial reaction between adamantanone and the amine source (e.g., ammonia in methanol) to form the imine is an equilibrium process.
-
Solution: This step is typically carried out at room temperature to allow the equilibrium to be established without promoting side reactions.[8] Ensuring anhydrous conditions is also important, as water can hydrolyze the imine back to the ketone.
-
-
Reduction Step: The reduction of the imine is an exothermic process. If the temperature is not controlled, side reactions can occur, such as the reduction of unreacted adamantanone to adamantanol or decomposition of the reducing agent.
-
Solution: The reduction step is almost always performed at a lower temperature, typically 0°C.[8] The reducing agent (e.g., sodium cyanoborohydride) should be added portion-wise to the cooled reaction mixture to maintain a low and constant temperature.[8] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred overnight to ensure completion.[8]
-
Caption: Temperature stages in the reductive amination of adamantanone.
References
- Technical Support Center: Synthesis of 5-Aminoadamantan-2-ol - Benchchem. (URL: )
- optimizing reaction conditions for polymerization of adamantane diamines - Benchchem. (URL: )
- US5599998A - Method for the synthesis of adamantane amines - Google P
-
a simple method for synthesis of amantadine hydrochloride - IJPSR (2009), Issue 1, Vol. (URL: [Link])
-
Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity - ResearchGate. (URL: [Link])
-
Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC. (URL: [Link])
-
Practical and Scalable Synthesis of 1,3-Adamantanediol - ACS Publications. (URL: [Link])
-
Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride - Indian Academy of Sciences. (URL: [Link])
-
Leuckart reaction - Wikipedia. (URL: [Link])
-
Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons | Journal of the American Chemical Society. (URL: [Link])
-
Leuckart reaction - Sciencemadness Wiki. (URL: [Link])
-
Leuckart reaction - Grokipedia. (URL: [Link])
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])
-
Simple and Economical Process for Producing Amantadine Hydrochloride - PMC - NIH. (URL: [Link])
-
Synthesis of 2-Azaadamantan-6-one: A Missing Isomer | ACS Omega. (URL: [Link])
-
Catalytic amination of aliphatic alcohols in the gas and liquid phases: Kinetics and reaction pathway - ResearchGate. (URL: [Link])
- JP4984548B2 - Purification method of adamantane monools - Google P
-
Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC. (URL: [Link])
-
Effect of temperature and reaction time on a model Ritter reaction - ResearchGate. (URL: [Link])
-
One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols - MDPI. (URL: [Link])
-
Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters - MDPI. (URL: [Link])
-
Ritter Reaction - Organic Chemistry Portal. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC. (URL: [Link])
-
Reductive Amination - Common Conditions. (URL: [Link])
-
tertiary alcohols from hydrocarbons by ozonation on silica gel - Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ias.ac.in [ias.ac.in]
- 11. US5599998A - Method for the synthesis of adamantane amines - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Q1: Mechanistically, why does my 2-Amino-2-methyladamantane HCl salt rapidly deliquesce on the benchtop, whereas Amantadine HCl remains stable?
Technical Support Center: Troubleshooting Hygroscopicity in 2-Amino-2-methyladamantane Salts
Welcome to the Advanced Materials & Formulations Support Center. As a Senior Application Scientist, I frequently guide researchers through the physical stability challenges associated with functionalized adamantanes. This compound is a highly valuable rigid scaffold in drug discovery and materials science, but its salts—particularly the hydrochloride (HCl) salt—often exhibit severe hygroscopicity.
This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to engineer stable, handleable solid forms.
Answer: The root cause lies in crystal packing inefficiencies driven by steric hindrance.
Amantadine (1-aminoadamantane) HCl packs into a highly stable crystal lattice where the primary amine and chloride ions form a continuous, tight hydrogen-bonded chain motif. This dense packing leaves virtually no solvent-accessible voids[1].
However, in this compound, you have both a primary amine and a methyl group occupying the same bridging carbon (C2). This geminal substitution creates extreme local steric bulk. When this molecule crystallizes as a hydrochloride salt, the bulky C2 environment prevents the chloride ions from achieving optimal hydrogen-bonding geometry without forcing the adamantane cages apart.
Crystal structure prediction (CSP) studies on similar substituted adamantanes (such as memantine) demonstrate that this steric disruption creates solvent-accessible voids comprising up to 14% of the unit-cell volume[1]. Atmospheric water molecules rapidly diffuse into these voids to satisfy the high hydration energy of the chloride ion, leading to hydrate formation and eventual deliquescence.
Q2: How can I quantitatively assess the hygroscopicity of my current batches to establish a baseline?
Answer: The gold standard for quantifying moisture uptake is Dynamic Vapor Sorption (DVS)[2]. DVS gravimetrically measures the mass of your sample as it is exposed to a programmed humidity profile (typically 0% to 90% Relative Humidity [RH] at 25°C).
To understand where this compound HCl stands, we must compare it to known adamantane derivatives. Below is a summary of typical DVS profiles for adamantane amine salts.
Table 1: Comparative Hygroscopicity of Adamantane Amine Salts at 25°C
| Compound | Salt Form | Est. Void Volume (%) | Mass Change at 80% RH | Classification |
| Amantadine | HCl | < 1% | < 0.5% | Non-hygroscopic |
| Memantine | HCl | ~ 10% | ~ 3.2% | Slightly hygroscopic (Forms Hydrate) |
| This compound | HCl | > 12% | > 15.0% | Very hygroscopic / Deliquescent |
| This compound | Tosylate | < 2% | < 1.0% | Slightly hygroscopic |
Note: Data synthesized from structural void analysis and standard hygroscopicity classifications[1][2].
Q3: What is the most effective workflow to engineer a non-hygroscopic solid form of this compound?
Answer: You must abandon the chloride counterion. The high charge density and hydration energy of Cl⁻, combined with the porous lattice, is a recipe for moisture uptake. The solution is Counterion Screening using bulky, hydrophobic sulfonic acids or carboxylic acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) or exploring Cocrystallization [3]. Large counterions act as "space-fillers" in the crystal lattice, eliminating the voids and shielding the hydrophilic ammonium center.
Here is the logical workflow for resolving this issue:
Workflow for mitigating hygroscopicity via counterion screening and DVS validation.
Q4: Can you provide a self-validating protocol for generating and isolating the Tosylate salt?
Answer: Yes. A self-validating protocol ensures that each step contains an analytical checkpoint, preventing the propagation of errors. The following methodology details the conversion of the hygroscopic HCl salt to a stable p-Toluenesulfonate (Tosylate) salt.
Step-by-Step Methodology: Synthesis of this compound Tosylate
-
Step 1: Free-Basing the Amine
-
Suspend 10.0 g of this compound HCl in 100 mL of Methyl tert-butyl ether (MTBE).
-
Add 50 mL of 2M NaOH (aq) and stir vigorously for 30 minutes.
-
Self-Validation Check: Test the aqueous layer with pH paper. It must be >12. If not, add more NaOH. The suspension will clear as the free base dissolves entirely into the MTBE layer.
-
Separate the organic layer, wash with 30 mL of brine, and dry over anhydrous Na₂SO₄.
-
-
Step 2: Anhydrous Salt Formation
-
Filter off the drying agent and transfer the MTBE solution to a dry, nitrogen-purged round-bottom flask.
-
Prepare a solution of 1.05 equivalents of anhydrous p-Toluenesulfonic acid (pTSA) in 30 mL of anhydrous Ethanol.
-
Dropwise add the pTSA solution to the MTBE solution at room temperature.
-
Self-Validation Check: An immediate white precipitate should form, accompanied by a slight exotherm (monitor via an external thermometer). If no precipitate forms, the MTBE is too wet; abort, concentrate, and re-dry the organic layer.
-
-
Step 3: Isolation and Washing
-
Stir the slurry for 2 hours to ensure complete crystallization and Ostwald ripening.
-
Filter the solid under a blanket of dry nitrogen using a Schlenk frit to prevent atmospheric moisture condensation during solvent evaporation.
-
Wash the cake with 20 mL of cold, anhydrous MTBE.
-
Self-Validation Check: Take a 50 mg sample of the wet cake and perform Karl Fischer (KF) titration. The water content must be < 0.5% before moving to the oven.
-
-
Step 4: Drying and Final Validation
-
Transfer the solid to a vacuum oven. Dry at 50°C at < 10 mbar for 12 hours.
-
Self-Validation Check: Weigh the solid every 4 hours until a constant mass is achieved (Δm < 0.1%).
-
Perform X-Ray Powder Diffraction (XRPD) to confirm crystallinity and establish a baseline diffractogram for the new anhydrous polymorph.
-
References
1.[1] Title: Using crystal structure prediction to rationalize the hydration propensities of substituted adamantane hydrochloride salts Source: nih.gov URL: [Link]
2.[3] Title: Decreasing the hygroscopicity of ammonium dinitramide (ADN) through cocrystallization Source: researchgate.net URL: [Link]
3.[2] Title: Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level Source: copernicus.org URL: [Link]
Sources
minimizing side reactions in 2-methyl-2-adamantanamine production
Technical Support Center: Synthesis of 2-Methyl-2-adamantanamine
A Guide for Researchers and Drug Development Professionals on the Minimization of Side Reactions
Welcome to the technical support center for the synthesis of 2-methyl-2-adamantanamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in optimizing your synthetic protocols and minimizing the formation of unwanted side products. As your virtual Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your research and development.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 2-methyl-2-adamantanamine, primarily focusing on the widely used Ritter reaction of 2-methyl-2-adamantanol followed by amide hydrolysis.
Issue 1: Low Yield of the Intermediate, N-(2-Methyl-2-adamantyl)acetamide
Question: I am performing a Ritter reaction with 2-methyl-2-adamantanol and acetonitrile in the presence of sulfuric acid, but my yield of the resulting acetamide is consistently low. What are the potential causes and how can I improve it?
Answer: A low yield in the Ritter reaction for this substrate is a common issue that can often be traced back to several key factors. The reaction proceeds via the formation of a tertiary carbocation, which is generally stable. However, improper conditions can lead to side reactions that consume the starting material or the desired product.
Underlying Causes and Recommended Actions:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Protocol: Prepare a TLC plate with a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting alcohol from the amide product. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Carbocation Rearrangement and Elimination: While the 2-methyl-2-adamantyl cation is relatively stable, under harsh conditions (e.g., high temperatures), it can undergo rearrangement or elimination to form olefinic byproducts.
-
Expert Insight: Maintaining a low and consistent reaction temperature is critical. Running the reaction at 0-5 °C during the addition of the acid and allowing it to slowly warm to room temperature can often mitigate these side reactions.
-
-
Hydrolysis of the Nitrile: The nitrile starting material can be hydrolyzed by the strong acid to the corresponding carboxylic acid and ammonium salt, especially if there is an excess of water in the reaction mixture.
-
Preventative Measure: Ensure all reagents and glassware are dry. Use a high-purity grade of acetonitrile and a concentrated acid.
-
Optimized Reaction Conditions Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-25 °C | Minimizes elimination and rearrangement side reactions. |
| Acid Catalyst | Concentrated H₂SO₄ or HClO₄ | Efficiently generates the carbocation. |
| Solvent | Acetonitrile (reagent and solvent) | Drives the equilibrium towards product formation. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. Monitor by TLC or GC. |
Issue 2: Presence of Impurities After Hydrolysis of N-(2-Methyl-2-adamantyl)acetamide
Question: After hydrolyzing the intermediate acetamide to obtain 2-methyl-2-adamantanamine, I am observing significant impurities in my final product. What are these impurities and how can I avoid them?
Answer: The hydrolysis of N-(2-methyl-2-adamantyl)acetamide is typically carried out under strong basic or acidic conditions. The nature of the impurities will depend on the chosen hydrolysis method.
Common Impurities and Their Origins:
-
N-acetyl-2-methyl-2-adamantanamine (Unreacted Starting Material): Incomplete hydrolysis is a frequent cause of this impurity.
-
Solution: Increase the reaction time or the temperature of the hydrolysis. Using a diol solvent like ethylene glycol can allow for higher reaction temperatures, leading to a more complete reaction. For example, heating the amide with a solution of sodium hydroxide in ethylene glycol at reflux is a common and effective method.
-
-
2-Methyl-2-adamantanol: This can form if the hydrolysis conditions inadvertently favor the reversion of the amine back to the alcohol.
-
Mechanistic Insight: Under certain pH and temperature conditions, the C-N bond can be cleaved, leading to the formation of the stable tertiary carbocation, which is then quenched by water to form the alcohol.
-
Solution: Ensure strongly basic conditions are maintained throughout the hydrolysis and workup.
-
Troubleshooting Workflow for Hydrolysis:
Caption: A troubleshooting workflow for identifying and eliminating impurities during the hydrolysis step.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Ritter reaction for the synthesis of 2-methyl-2-adamantanamine?
A1: The Ritter reaction is a classic method for synthesizing amides from alcohols or alkenes and nitriles in the presence of a strong acid. The mechanism for the reaction of 2-methyl-2-adamantanol is as follows:
-
Protonation of the Alcohol: The hydroxyl group of 2-methyl-2-adamantanol is protonated by the strong acid.
-
Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, forming the stable tertiary 2-methyl-2-adamantyl carbocation.
-
Nucleophilic Attack by the Nitrile: The nitrogen atom of the nitrile (e.g., acetonitrile) acts as a nucleophile and attacks the carbocation.
-
Formation of a Nitrilium Ion: This results in the formation of a nitrilium ion intermediate.
-
Hydration: The nitrilium ion is then attacked by a water molecule.
-
Deprotonation and Tautomerization: A series of deprotonation and tautomerization steps lead to the final N-(2-methyl-2-adamantyl)acetamide product.
Caption: The reaction mechanism of the Ritter reaction for the synthesis of N-(2-Methyl-2-adamantyl)acetamide.
Q2: Are there alternative synthetic routes to 2-methyl-2-adamantanamine, and what are their potential side reactions?
A2: Yes, other synthetic routes exist, although the Ritter reaction is one of the most common. Two notable alternatives are the Leuckart-Wallach reaction and the Schmidt reaction.
-
Leuckart-Wallach Reaction: This involves the reductive amination of a ketone (2-adamantanone) using formic acid and an amine source. To obtain a primary amine, formamide is typically used.
-
Potential Side Reactions: The formation of formylated byproducts and the potential for over-alkylation can be problematic. The reaction conditions are often harsh, which can lead to decomposition.
-
-
Schmidt Reaction: This reaction involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. The mechanism involves an intramolecular rearrangement.
-
Potential Side Reactions: The use of hydrazoic acid is a significant safety concern as it is highly toxic and explosive. The reaction can also produce a mixture of isomeric amides if the ketone is unsymmetrical, leading to purification challenges.
-
Q3: How can I effectively purify the final 2-methyl-2-adamantanamine product?
A3: Purification of the final amine can be achieved through several methods:
-
Distillation: If the amine is a liquid at a reasonable temperature, vacuum distillation can be an effective method for purification.
-
Crystallization of a Salt: A highly effective method for purifying amines is to convert them into a salt, such as the hydrochloride or hydrobromide salt, and then crystallize it. The salt can be formed by treating a solution of the crude amine in an organic solvent (e.g., diethyl ether or isopropanol) with a solution of HCl in the same or a compatible solvent. The precipitated salt can then be collected by filtration and washed with a cold solvent. The free amine can be regenerated by treating the purified salt with a base. This method is particularly effective for removing non-basic impurities.
Experimental Protocol for Purification via HCl Salt Formation:
-
Dissolve the crude 2-methyl-2-adamantanamine in a minimal amount of a suitable solvent like isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol dropwise while stirring.
-
Continue adding the acid until the precipitation of the hydrochloride salt is complete (check with pH paper).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold isopropanol.
-
Dry the purified 2-methyl-2-adamantanamine hydrochloride salt under vacuum.
References
-
Synthesis of Memantine. Organic Syntheses, Coll. Vol. 10, p.70 (2004); Vol. 79, p.139 (2002). [Link]
separation of 2-Amino-2-methyladamantane from synthesis byproducts
This guide serves as a Tier 3 Technical Support resource for the purification of 2-Amino-2-methyladamantane (2-Me-2-AdNH₂) . It addresses the specific physicochemical challenges of separating this steric-bulky, lipophilic amine from its synthesis byproducts, primarily focusing on the Ritter Reaction pathway and subsequent hydrolysis.
Ticket Subject: Isolation of High-Purity this compound Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1]
Executive Summary & Chemical Context
Compound: this compound (CAS: 916592-46-6 / Analogous structures) Key Challenge: The synthesis (typically via Ritter reaction of 2-methyl-2-adamantanol) produces two persistent impurities:[1]
-
2-Methyleneadamantane (Olefin): Formed via acid-catalyzed dehydration of the starting alcohol.[1] It is lipophilic and non-basic.
-
N-(2-methyladamantan-2-yl)acetamide (Intermediate Amide): Result of incomplete hydrolysis.[1] It is neutral and difficult to separate by simple crystallization.
The purification strategy relies on the basicity of the target amine (
Troubleshooting Guide (Q&A)
Issue 1: "I have a persistent non-polar impurity in my crude mixture (approx. 10-15%)."
Diagnosis: This is likely 2-methyleneadamantane .[1] Cause: During the Ritter reaction, the carbocation intermediate can undergo elimination (dehydration) instead of nucleophilic attack by acetonitrile, especially if the temperature spikes or water content is low. Solution: The "pH-Swing" Wash Because the olefin is neutral and the amine is basic, you cannot separate them by simple silica chromatography easily (both are lipophilic). You must use Acid-Base extraction.[1]
Protocol:
-
Dissolve the crude reaction mixture in a non-polar solvent (e.g., Dichloromethane or MTBE ).
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).
-
Chemistry: The amine protonates to form the water-soluble hydrochloride salt (
).[1] The olefin remains in the organic layer.
-
-
Discard the Organic Layer: This contains the 2-methyleneadamantane and unreacted alcohol.
-
Basification: Take the aqueous acidic layer (containing your product) and cool to 0°C. Slowly add 10M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free amine oils out.
-
-
Re-extraction: Extract the basic aqueous phase with Dichloromethane (3x).
-
Drying: Dry combined organics over
and concentrate.
Issue 2: "My yield is low, and the product remains an oil that won't crystallize."
Diagnosis: this compound free base has a low melting point and is waxy/oily.[1] Solution: Hydrohalide Salt Formation Converting the amine to its Hydrochloride (HCl) or Hydrobromide (HBr) salt dramatically increases the melting point and allows for purification via recrystallization.
Protocol:
-
Dissolve the "oily" free base in anhydrous Diethyl Ether or MTBE (1 g amine / 10 mL solvent).
-
Cool to 0°C.
-
Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.
-
Critical Step: A white precipitate should form immediately. If it oils out, add a seed crystal or scratch the glass.
-
Filter the solid and wash with cold ether.
-
Recrystallization: If purity is still <98%, recrystallize the salt from a mixture of Isopropanol/Ethanol (9:1) .
Issue 3: "LC-MS shows a peak at [M+42]. It won't wash out with acid."
Diagnosis: Incomplete hydrolysis of the acetamide intermediate (
Protocol:
-
Switch solvent to Ethylene Glycol or 1,2-Propanediol (Boiling point > 180°C).[1]
-
Use NaOH pellets (5-10 equivalents).
-
Reflux at 150-160°C for 12-24 hours.
-
Monitor by TLC/LC-MS until the amide peak disappears.[1]
-
Workup: Pour into crushed ice to precipitate the crude amine (or extract as described in Issue 1).
Visualizing the Separation Workflow
The following diagram illustrates the logic flow for removing the two critical impurities (Olefin and Amide).
Figure 1: Critical Acid-Base Extraction Workflow for separating this compound from neutral byproducts.
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography for the free amine? A: Yes, but it is challenging. Amines often "streak" on silica due to interaction with acidic silanol groups. You must add 1-2% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:[1]1) to suppress these interactions. However, the Acid-Base extraction method (Issue 1) is far more scalable and cheaper.
Q: How do I store the purified compound?
A: The free amine absorbs
Q: Why is the 2-position so much harder to hydrolyze than 1-acetamidoadamantane? A: Steric hindrance.[1] The 1-position is a bridgehead with open space around it.[1] The 2-position is a bridge, and the addition of a methyl group at the same carbon (geminal substitution) creates a highly congested environment that blocks the approach of the hydroxide ion needed for hydrolysis.
Summary Data Table: Impurity Profile
| Impurity | Structure Type | Origin | Physicochemical Property | Removal Strategy |
| 2-Methyleneadamantane | Alkene (Olefin) | Dehydration of alcohol | Non-polar, Neutral | Remains in organics during acid wash.[1] |
| 2-Methyl-2-adamantanol | Tertiary Alcohol | Unreacted Starting Material | Polar, Neutral | Remains in organics during acid wash.[1] |
| N-Acetyl Intermediate | Amide | Incomplete Reaction | Polar, Neutral | Remains in organics during acid wash; requires re-hydrolysis. |
| This compound | Tertiary Alkyl Amine | Target Product | Basic ( | Moves to aqueous phase in acid; precipitates in base.[1][2][3] |
References
-
Ritter Reaction Mechanism & Adamantane Derivatives
-
Hydrolysis of Sterically Hindered Amides
-
Title: A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.[1]
-
Source:Organic Process Research & Development, 2012, 16, 798–810.
- Context: Describes the difficulty of hydrolyzing geminal-substituted adamantane amides and the need for high-temperature basic conditions (ethylene glycol/NaOH).
-
URL:
-
-
General Amine Purification (Acid-Base Extraction)
- Title: Practical Process Research and Development – A Guide for Organic Chemists.
- Source: Neal G. Anderson, Academic Press.
- Context: Standard industrial protocols for separating basic amines
-
URL:
Sources
- 1. This compound, CasNo.916592-46-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. 2-Methyladamantane | C11H18 | CID 136535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminoadamantane | C10H17N | CID 25332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ritter reaction of 2-methyladamanthan-2-ol (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Stability of 2-Amino-2-methyladamantane
Welcome to the technical support guide for 2-Amino-2-methyladamantane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the inherent stability of the adamantane core structure?
The adamantane scaffold, a rigid, strain-free tricyclic hydrocarbon, is exceptionally stable.[1][2] Its structure is a nanoscale fragment of a diamond lattice, which imparts significant thermal and chemical resistance.[2][3] This inherent stability means that the adamantane cage itself is unlikely to degrade under typical experimental or physiological conditions.[4] The primary focus for stability assessment should therefore be on the functional groups attached to it.
Q2: How does the 2-amino-2-methyl substitution impact the molecule's stability under acidic conditions?
The primary amino group is the most reactive site on the this compound molecule. In acidic environments, this amine group will be protonated to form a water-soluble ammonium salt, such as 2-methyladamantan-2-amine hydrochloride.[5] While this salt formation is a simple acid-base reaction and not a degradation, the presence of acid can catalyze hydrolytic or other degradation pathways under more strenuous conditions (e.g., elevated temperatures).[4][6] Studies on similar adamantane derivatives have shown that hydrolytic stability can be lower at acidic pH (e.g., pH 1.0) compared to neutral conditions.[4]
Q3: What are the most probable degradation pathways for this molecule under harsh acidic stress?
While the adamantane core is robust, forced degradation studies are necessary to identify likely degradation products.[7] For amine-containing compounds, potential degradation pathways under stress conditions can include oxidation, especially if trace metals or peroxides are present, or reactions with formulation excipients.[6][7] Direct hydrolysis of the carbon-nitrogen bond is generally difficult due to the stability of the adamantane structure but should be investigated as part of a comprehensive stress testing program.
Q4: Is the hydrochloride salt of this compound more stable?
Forming a hydrochloride salt is a common strategy to improve the solubility and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[8] The salt form is generally stable under standard ambient conditions. However, its stability in solution, particularly in complex formulations, must be empirically determined through rigorous stability studies.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you might encounter during your experiments.
| Problem Encountered | Potential Root Cause | Recommended Action & Rationale |
| Appearance of Unexpected Peaks in HPLC/LC-MS after Acidic Storage | 1. Degradation: The compound is degrading under the specific pH, temperature, or light conditions. 2. Reaction with Matrix: The compound may be reacting with buffer components or formulation excipients. 3. Contamination: Impurities in the solvent, buffer, or the initial material. | 1. Perform a Forced Degradation Study: Intentionally stress the molecule with acid, base, heat, light, and oxidation to generate potential degradants.[7] This helps confirm if the new peaks are related to the parent compound. 2. Analyze Blanks: Run a blank matrix (formulation without the API) under the same conditions to rule out degradation of excipients or solvent impurities. 3. Use High-Purity Materials: Ensure the starting material, solvents, and reagents are of high purity to minimize confounding variables. |
| Progressive Loss of Potency in an Acidic Formulation | 1. Chemical Degradation: The API is undergoing slow degradation, leading to a decrease in its concentration over time. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic). | 1. Conduct a Formal Stability Study: Quantify the API concentration at various time points under controlled temperature and humidity conditions. Analyze data to determine the degradation rate. 2. pH-Rate Profile: Evaluate the stability across a range of pH values to identify the pH of maximum stability. 3. Test Different Containers: Perform the stability study in various container types (e.g., borosilicate glass vs. polypropylene) to assess potential adsorption issues. |
| Poor Reproducibility of Stability Assay Results | 1. Analytical Method Variability: The analytical method is not robust or validated for stability-indicating purposes. 2. Inconsistent Sample Preparation: Variations in dilution, neutralization, or handling of samples before analysis. 3. Sample Evaporation: Loss of solvent during storage or sample processing can artificially inflate the concentration. | 1. Validate the Analytical Method: Ensure your HPLC or LC-MS method is validated for specificity, linearity, accuracy, and precision, making it a "stability-indicating method."[7] 2. Standardize Protocols: Use a detailed, standardized protocol for all sample handling steps. Use volumetric flasks and calibrated pipettes. 3. Control Sample Environment: Use sealed vials and control the temperature during sample preparation and storage in the autosampler to prevent evaporation. |
Experimental Protocols & Methodologies
A well-designed forced degradation study is the cornerstone of understanding a molecule's stability profile.[6][7]
Protocol 1: Forced Degradation via Acid Hydrolysis
This protocol outlines a typical procedure to assess the stability of this compound in an acidic solution.
Objective: To identify potential degradation products resulting from acid-catalyzed hydrolysis.
Materials:
-
This compound (high purity)
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions
-
Water (Type I, 18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and HPLC vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M HCl.
-
Dilute to volume with a 50:50 mixture of water and methanol. The final concentration will be approximately 100 µg/mL in 0.1 M HCl.
-
-
Control Sample Preparation: Prepare a control sample similarly but add 1 mL of water instead of 1.0 M HCl.
-
Incubation:
-
Store the stress and control samples in a temperature-controlled oven at 60 °C.
-
Protect the samples from light to avoid photolytic degradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from the stress sample at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., add 1 mL of 0.1 M NaOH to a 1 mL aliquot).
-
Cool the sample to room temperature.
-
-
Analysis: Analyze the neutralized samples and a control sample using a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate. (This must be optimized). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | ~210 nm (as adamantane amines lack a strong chromophore, low UV may be necessary) or use Mass Spectrometry. |
| Method Validation | The method must be validated by demonstrating specificity. This is achieved by spiking the API with its degradation products (from forced degradation studies) and showing that all peaks are well-resolved. |
Visual Workflows and Data
Forced Degradation Workflow
The following diagram illustrates the logical flow for conducting a forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Troubleshooting Decision Tree
Use this diagram to diagnose unexpected analytical results.
Caption: Decision tree for troubleshooting unexpected analytical results.
References
-
Wanka, L., Iqbal, K. & Schreiner, P. R. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace by Typeset.
-
CymitQuimica. 2-Aminoadamantane. CymitQuimica.
-
Pharmaoffer. Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaoffer.
-
Li, Y. et al. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC.
-
Georgieva, S. et al. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy.
-
Shubnikov, A. V. et al. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC.
-
PubChem. 2-Methyladamantan-2-aminehydrochloride. PubChem.
-
Vallejo, D. D. et al. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
-
Patel, Y. et al. Development of forced degradation and stability indicating studies of drugs—A review. PMC.
-
Rotaru, A. et al. Thermal behavior and kinetic study of degradation for adamantan-2-one versus memantine hydrochloride. ResearchGate.
-
BenchChem. An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone. BenchChem.
-
Kragol, G. et al. Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
-
MilliporeSigma. SAFETY DATA SHEET. MilliporeSigma.
-
BenchChem. Comparative Analysis of Analytical Methods for Methyl 2-aminoheptanoate. BenchChem.
-
Cayman Chemical. Amantadine (hydrochloride) Product Information. Cayman Chemical.
-
Pédéchont, M. et al. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.
-
Mohamed, S. et al. Molecular structures of amantadine (1), memantine (2) and... ResearchGate.
-
PubChem. 2-Aminoadamantane. PubChem.
-
Battilocchio, C. et al. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate.
-
Al-Tahami, K. & Singh, B. Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub.
-
Tanthana, J. & Saiwan, C. Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate.
-
Agilent. Analysis of Amino Acids in Spent Media Using Automated Precolumn Derivatization with the Agilent 1290 Infinity II Bio LC System. Agilent.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 5. 2-Methyladamantan-2-aminehydrochloride | C11H20ClN | CID 44562804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 13074-39-0: 2-Aminoadamantane | CymitQuimica [cymitquimica.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-2-methyladamantane Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize highly hindered adamantane-based pharmacophores. The integration of the 2-amino-2-methyladamantane moiety is highly desirable in medicinal chemistry (e.g., in the synthesis of SQ109 analogs targeting Mycobacterium tuberculosis[1]) due to its exceptional lipophilicity and metabolic stability.
However, the extreme steric bulk imparted by the rigid tricyclic adamantane cage, compounded by the adjacent 2-methyl group, creates a formidable kinetic barrier. Standard coupling conditions often result in frustratingly low yields or complete reaction failure. This guide provides field-proven, self-validating protocols and mechanistic insights to help you bypass these steric limitations and achieve high-yielding amide bonds and C-N cross-couplings.
Part 1: Mechanistic Insight & Causality
To solve a coupling failure, we must first understand the causality behind it.
The Steric Shield Effect: In this compound, the primary amine is tucked behind the bulky 2-methyl group and the rigid axial hydrogens of the adamantane core. When utilizing standard amide coupling reagents like HATU or EDC/HOBt, the reaction relies on the formation of an activated ester intermediate (e.g., an OAt or OBt ester). These active esters are themselves highly bulky. When the sterically shielded amine attempts a nucleophilic attack on the bulky activated ester, the transition state energy required to achieve the correct Bürgi-Dunitz trajectory is prohibitively high. Consequently, the active ester simply hydrolyzes over time, or the starting materials remain unreacted.
The Cross-Coupling Bottleneck: In transition-metal-catalyzed C-N cross-coupling (Buchwald-Hartwig or Ullmann-type), the turnover-limiting step for hindered amines is often the reductive elimination from the metal center. Standard ligands (like BINAP or dppf) do not create the necessary steric pressure to force the bulky adamantyl amine and the aryl group together, leading to competing protodehalogenation or catalyst death.
Part 2: Troubleshooting Guides & FAQs
Q1: I am trying to couple this compound with a standard carboxylic acid using HATU and DIPEA, but my yields are consistently below 15%. How can I fix this? A1: The OAt-active ester generated by HATU is too bulky. You must reduce the steric profile of the electrophile. Solution: Pivot to an acyl chloride or acyl fluoride . The carbonyl carbon of an acyl chloride is bonded only to a small chlorine atom, drastically lowering the steric penalty during nucleophilic attack. If your acid is stable, convert it to the acid chloride using oxalyl chloride. If your substrate is acid-sensitive, generate an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
Q2: I need to perform a C-N cross-coupling with an aryl bromide. Standard Pd(OAc)₂/BINAP systems are failing. What is the recommended catalytic system? A2: BINAP lacks the specialized geometry required for hindered primary amines. Solution: Employ dialkylbiaryl phosphine ligands, specifically BrettPhos . BrettPhos is explicitly designed to maintain a highly active mono-ligated Pd(0) species. Its bulky, electron-rich biaryl system creates a deep catalytic pocket that accelerates oxidative addition and physically forces the aryl group and the bulky adamantyl amine into close proximity, facilitating reductive elimination.
Q3: Are there viable Copper-catalyzed alternatives for C-N coupling with this amine to save on Palladium costs? A3: Yes, but standard Ullmann conditions will fail. Recent literature demonstrates that copper-catalyzed arylation of sterically demanding adamantane amines requires either a massive excess of the aryl halide (up to 3 equivalents)[2] or the use of specialized, newly discovered pyrrole-ol ligands which have been proven to facilitate Cu-catalyzed C-N coupling specifically with sterically hindered partners[3].
Part 3: Quantitative Data & Reagent Selection
Use the following table to select the appropriate coupling strategy based on your specific reaction constraints.
| Coupling Method | Electrophile / Reagent | Steric Profile of Intermediate | Typical Yield (%) | Best Use Case |
| Standard Amidation | HATU / DIPEA | Very High (OAt ester) | < 15% | Unhindered primary amines (Not recommended here) |
| Acid Chloride | R-COCl / DMAP | Low | 85 - 95% | Stable carboxylic acids lacking sensitive functional groups |
| Acyl Fluoride | TFFH / DIPEA | Very Low | 80 - 90% | Acid-sensitive substrates; epimerization-prone acids |
| Pd C-N Coupling | Pd / BINAP | High (Catalytic Pocket) | < 5% | Standard anilines (Not recommended here) |
| Pd C-N Coupling | Pd / BrettPhos | Optimized for Bulk | 75 - 85% | Highly hindered primary amines |
| Cu C-N Coupling | Cu / Pyrrole-ol | Optimized for Bulk | 65 - 80% | Cost-sensitive scale-ups[3] |
Part 4: Experimental Protocols
Protocol A: High-Yield Amidation via Acyl Chloride (Self-Validating System)
This protocol bypasses the steric bulk of standard coupling reagents by utilizing a highly reactive, sterically minimal acyl chloride intermediate.
-
Activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (1 drop).
-
Chlorination: Cool the solution to 0 °C. Dropwise, add oxalyl chloride (1.5 equiv).
-
Self-Validation Check: You must observe immediate effervescence (gas evolution of CO₂ and CO). If bubbling does not occur, your oxalyl chloride may be degraded.
-
-
Concentration: Stir for 2 hours at room temperature, then concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous DCM.
-
Nucleophilic Addition: In a separate flask, dissolve this compound (1.2 equiv), triethylamine (3.0 equiv), and DMAP (0.1 equiv) in DCM. Cool to 0 °C.
-
Coupling: Dropwise, add the acyl chloride solution to the amine solution.
-
Self-Validation Check: A white precipitate (triethylamine hydrochloride) should form immediately upon addition, confirming the acylation event is occurring.
-
-
Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.
Protocol B: Pd-Catalyzed C-N Cross-Coupling using BrettPhos
This protocol utilizes the steric pressure of the BrettPhos ligand to force reductive elimination.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and sodium tert-butoxide (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the tube.
-
Heating: Transfer the tube to a pre-heated oil bath at 100 °C.
-
Self-Validation Check: Within 10 minutes of heating, the reaction mixture should transition from a heterogeneous pale suspension to a dark, homogeneous red/brown solution. This color change indicates the successful dissociation of dba and the formation of the active L-Pd(0) species.
-
-
Completion: Stir for 16 hours. Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for purification.
Part 5: Workflow Visualization
Caption: Decision tree for overcoming steric hindrance in this compound coupling.
References
1.1 - PMC / NIH 2.2 - MDPI 3. 3 - Semantic Scholar / ACS Catalysis
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Amino-2-methyladamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Caged Amines
Adamantane and its derivatives are a class of rigid, caged hydrocarbons that have found significant applications in medicinal chemistry and materials science. 2-Amino-2-methyladamantane, a substituted adamantane, presents a unique analytical challenge due to its complex three-dimensional structure. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification, purity assessment, and metabolic studies. This guide will explore the expected fragmentation patterns of this compound under common ionization techniques, drawing parallels with well-documented adamantane analogues to provide a robust predictive framework.
Principles of Mass Spectrometry Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] During this process, molecules can break apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure and the ionization method employed.[2]
Two common ionization techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize molecules, often leading to extensive fragmentation. The resulting mass spectra are rich in structural information but may show a weak or absent molecular ion peak.[3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. It is particularly useful for determining the molecular weight of a compound.[1][3] Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce and study fragmentation.[4][5][6]
Fragmentation reactions are governed by chemical principles, with cleavages often occurring at the weakest bonds or leading to the formation of stable ions or neutral molecules.[2] For amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7]
Comparative Fragmentation Analysis: Learning from Adamantane Analogues
The Adamantane Cage: A Stable Core Prone to Characteristic Cleavages
The adamantane cage is a highly stable structure. Under EI, the fragmentation of adamantane itself has been studied, revealing that the cage can open up to form aromatic species.[8] Common fragments observed for adamantane (C₁₀H₁₆) include ions at m/z 93 and 79.[8][9] The ion at m/z 93 is suggested to be a toluenium-like species, while the m/z 79 ion corresponds to protonated benzene.[8]
Amantadine and Memantine: The Influence of the Amino Group
Amantadine and memantine are structurally related antiviral drugs.[1] Their mass spectra provide crucial insights into how the amino group directs fragmentation.
Under ESI-MS in positive mode, both amantadine and memantine readily form intense protonated molecular ions, [M+H]⁺, at m/z 152 and 180, respectively.[1] This is a characteristic feature of soft ionization techniques.
In a study on 2-adamantanamine, the fragmentation was noted to be very different from its 1-substituted counterpart. A key fragmentation pathway for 2-adamantanamine was the loss of ammonia (NH₃) as a neutral molecule, producing an intense peak at m/z 134 (M-NH₃).[10] This is a significant observation for predicting the behavior of this compound.
Predicted Fragmentation Patterns of this compound
Based on the principles of mass spectrometry and the comparative data from related adamantane derivatives, we can predict the fragmentation patterns of this compound (C₁₁H₁₉N, Molecular Weight: 165.28 g/mol ) under both EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, extensive fragmentation is expected.
Key Predicted EI Fragments:
| m/z | Proposed Fragment | Rationale |
| 165 | [M]⁺• (Molecular Ion) | The intact ionized molecule. May be of low intensity. |
| 150 | [M-CH₃]⁺ | Loss of the methyl group from the 2-position via α-cleavage. This is expected to be a prominent peak.[7] |
| 149 | [M-NH₂]⁺ | Loss of the amino group as a radical. |
| 148 | [M-NH₃]⁺• | Loss of ammonia as a neutral molecule, similar to the fragmentation of 2-adamantanamine.[10] |
| 136 | [M-C₂H₅]⁺ | Further fragmentation involving the loss of an ethyl radical from the adamantane cage. |
| 107, 93 | Cage Fragmentation Products | These fragments are characteristic of the adamantane cage breakdown, similar to what is observed for adamantane and its derivatives.[9] |
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation
Under ESI conditions, this compound is expected to readily form a stable protonated molecule.
Key Predicted ESI-MS/MS Fragments:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Rationale |
| 166 | 149 | NH₃ (17 Da) | The most probable fragmentation pathway for the protonated molecule is the loss of a neutral ammonia molecule, analogous to the behavior of 2-adamantanamine.[10] This is expected to be the base peak in the MS/MS spectrum. |
| 149 | 107, 93 | C₃H₆ (42 Da), C₄H₈ (56 Da) | Subsequent fragmentation of the m/z 149 ion would involve the breakdown of the adamantane cage, leading to characteristic hydrocarbon fragments. |
Experimental Protocols
To experimentally verify the predicted fragmentation patterns, the following general protocols for mass spectrometry analysis can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
GC Separation:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Oven Program: Start with an initial oven temperature of around 100°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.
-
-
Mass Spectrometry (EI):
-
Ionization Energy: Set the electron energy to the standard 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 300.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
-
Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid).[1][4]
-
LC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mixture of water and acetonitrile, both containing 0.1% formic acid.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺) at m/z 166.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 166) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen).
-
Collision Energy: Optimize the collision energy to achieve a good balance between the precursor ion and the fragment ions.
-
Data Acquisition: Acquire the product ion spectrum to observe the characteristic fragments.
-
Conclusion
While direct experimental data for the mass spectrometric fragmentation of this compound is limited, a robust predictive model can be constructed by analyzing its structural features and comparing it to well-characterized adamantane analogues. The presence of the amino and methyl groups at the 2-position is expected to significantly influence the fragmentation pathways. Under EI, α-cleavage leading to the loss of the methyl group and the neutral loss of ammonia are anticipated to be key fragmentation events. For ESI-MS/MS, the dominant fragmentation pathway is predicted to be the loss of a neutral ammonia molecule from the protonated precursor. The experimental protocols provided herein offer a clear path for the verification of these predictions, aiding researchers in the confident identification and structural elucidation of this and similar adamantane derivatives.
References
- A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. Walsh Medical Media. (2012, October 22).
- Simultaneous determination of amantadine, rimantadine, and memantine in processed products, chicken tissues, and eggs by liquid chromatography with tandem mass spectrometry. PubMed. (2017, February 15).
- Spectroscopic Characterization of the Product Ions Formed by Electron Ioniz
- Mass spectrometry of diamantane and some adamantane deriv
- Simultaneous determination of amantadine, rimantadine and memantine in chicken muscle using multi-walled carbon nanotubes as a reversed-dispersive solid phase extraction sorbent. PubMed. (2014, August 15).
- Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. PMC. (2012, March 22).
- Fragment
- Mass Spectrometry: Fragment
- Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. (2019, February 10).
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simultaneous determination of amantadine, rimantadine, and memantine in processed products, chicken tissues, and eggs by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of amantadine, rimantadine and memantine in chicken muscle using multi-walled carbon nanotubes as a reversed-dispersive solid phase extraction sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Structural and Pharmacological Comparison Guide: 2-Amino-2-methyladamantane vs. Memantine
Adamantane derivatives represent a privileged scaffold in medicinal chemistry. Their unique, highly symmetrical tricyclic cage structure confers exceptional lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability (1[2]). This guide provides an in-depth, objective comparison between two distinct adamantane derivatives: the FDA-approved neuroprotective agent memantine and the investigational compound 2-Amino-2-methyladamantane . By analyzing their structural topology, pharmacodynamics, and experimental validation workflows, this guide serves as a comprehensive resource for drug development professionals.
Structural Topology: The C1 vs. C2 Paradigm
The pharmacological divergence between memantine and this compound is fundamentally rooted in their substitution patterns on the adamantane cage.
-
Memantine (3,5-dimethyladamantan-1-amine): Features an amino group at the C1 position (a nodal, tertiary carbon) and two methyl groups at the C3 and C5 positions (3[3]). This configuration maintains a high degree of radial symmetry, allowing the amine pharmacophore to project outward along the axis of the cage, which is critical for its insertion into the pore of ion channels.
-
This compound (2-methyladamantan-2-amine): Features both the amino and methyl groups at the C2 position (a bridging, secondary carbon). This creates a sterically crowded quaternary carbon center. The equatorial/axial-like projection of these functional groups breaks the symmetry seen in memantine, altering the molecule's spatial footprint and receptor-binding thermodynamics.
Table 1: Physicochemical & Structural Comparison
| Feature | Memantine | This compound |
| IUPAC Name | 3,5-dimethyladamantan-1-amine | 2-methyladamantan-2-amine |
| Molecular Formula | C₁₂H₂₁N | C₁₁H₁₉N |
| Molecular Weight | 179.31 g/mol | 165.28 g/mol |
| Substitution Position | C1, C3, C5 (Nodal/Tertiary carbons) | C2 (Bridging/Secondary carbon) |
| Primary Target | NMDA Receptor (Glutamatergic system) | Viral replication machinery (e.g., Parvovirus) |
| Clinical Status | FDA-Approved (Alzheimer's Disease) | Preclinical / Research Chemical |
Pharmacodynamic Divergence: NMDA Receptors vs. Emerging Targets
Memantine: Precision Neuroprotection
Memantine is a well-characterized, low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist (4[4]). Its clinical success relies on its "fast off-rate" kinetics. It selectively blocks the continuously open NMDA receptor channels associated with pathological excitotoxicity while sparing the transient physiological activations required for normal synaptic transmission and memory consolidation. Furthermore, memantine preferentially blocks extrasynaptic NMDA receptors over synaptic ones, providing targeted neuroprotection without severe psychotomimetic side effects (5[5]).
Diagram 1: Mechanism of memantine-mediated open-channel blockade of the NMDA receptor.
This compound: Antiviral Efficacy
While structurally related to NMDA antagonists, the C2-substituted this compound has demonstrated significant promise in antiviral research. Recent patent literature and preclinical studies highlight its strong inhibition of parvovirus replication, including human parvovirus B19 and feline panleukopenia virus (FPV) (6[6]). The specific steric profile of the C2 substitution likely enhances its fit within viral ion channels or replication complexes compared to C1-substituted derivatives.
Experimental Methodologies & Self-Validating Protocols
To objectively compare these compounds, researchers must employ distinct, rigorously controlled assays tailored to their primary mechanisms of action.
Protocol 1: Electrophysiological Validation of NMDA Antagonism (Memantine)
Objective: Quantify the IC₅₀ and uncompetitive binding kinetics of memantine using whole-cell patch-clamp electrophysiology. Causality & Rationale: The extracellular recording solution must be strictly Mg²⁺-free. Endogenous magnesium acts as a voltage-dependent blocker of the NMDA receptor at resting potentials; removing it ensures that any observed channel blockade is entirely attributable to the applied adamantane derivative.
-
Cell Preparation: Culture primary rat hippocampal neurons (14–21 days in vitro) to ensure mature synaptic network formation and robust NMDA receptor expression.
-
Patch-Clamp Setup: Establish a whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with a Cs⁺-based intracellular solution to block K⁺ currents and isolate glutamatergic responses. Hold the membrane potential at -70 mV.
-
Agonist Application: Apply 100 μM NMDA and 10 μM glycine (co-agonist) via a rapid perfusion system to elicit a baseline inward current.
-
Drug Co-application: Co-apply memantine (varying concentrations: 0.1 μM to 10 μM) with the agonists. Record the steady-state current inhibition.
-
Self-Validation (Washout Phase): Remove memantine while maintaining agonist application. A rapid recovery of the inward current validates the uncompetitive, reversible nature of the drug, ruling out non-specific membrane disruption or irreversible pore occlusion.
Diagram 2: Step-by-step patch-clamp electrophysiology workflow for NMDA receptor antagonists.
Protocol 2: In Vitro Antiviral Efficacy Assay (this compound)
Objective: Assess the inhibition of viral replication (e.g., Parvovirus) while controlling for compound cytotoxicity. Causality & Rationale: Viral inhibition assays can yield false positives if the drug simply kills the host cells (dead cells cannot replicate viruses). Therefore, a parallel cytotoxicity assay (MTT) is mandatory. True antiviral efficacy is only validated when viral load drops significantly at concentrations where host cell viability remains >90%.
-
Infection Model: Seed permissive host cells (e.g., UT7/Epo cells for Parvovirus B19) in 96-well plates. Inoculate with the virus at a defined Multiplicity of Infection (MOI).
-
Drug Treatment: 2 hours post-infection, wash the cells to remove unattached virions and add fresh media containing serial dilutions of this compound (1 μM to 100 μM).
-
Viral Load Quantification (qPCR): After 48–72 hours, extract total DNA. Perform quantitative PCR targeting a conserved viral gene (e.g., NS1 for parvovirus) to measure the reduction in viral genome copies relative to the untreated control.
-
Self-Validation (Cytotoxicity Control): In a parallel, uninfected plate, apply the exact same drug concentrations. Perform an MTT or CellTiter-Glo assay to confirm that the IC₅₀ for viral inhibition is significantly lower than the CC₅₀ (50% Cytotoxic Concentration), establishing a safe therapeutic window.
Comparative Efficacy Summary
Table 2: Pharmacodynamic & Experimental Efficacy Summary
| Parameter | Memantine | This compound |
| Mechanism of Action | Uncompetitive NMDA open-channel blocker | Viral replication inhibitor / Putative ion channel modulator |
| Receptor Affinity (IC₅₀) | ~1–3 μM (NMDA receptor) | N/A (Primary efficacy measured in viral titer reduction) |
| Binding Kinetics | Fast on/off rate (voltage-dependent) | Target-dependent (investigational) |
| Primary Indication | Neuroprotection / Dementia | Antiviral (e.g., Parvovirus B19, FPV) |
| Key Experimental Assay | Whole-cell patch-clamp electrophysiology | qPCR viral load quantification & MTT viability assay |
Conclusion
While memantine and this compound share the highly lipophilic adamantane backbone, the spatial shift from a C1 (nodal) substitution to a C2 (bridging) substitution drastically alters their pharmacological trajectories. Memantine's structure perfectly positions it as a low-affinity, uncompetitive NMDA receptor antagonist, making it a cornerstone in neurodegenerative disease management. Conversely, the altered steric profile of this compound pivots its utility toward antiviral applications, showcasing how subtle topological shifts in rigid cage hydrocarbons can redefine a molecule's therapeutic destiny.
References
-
[3] Memantine | C12H21N | CID 4054 - PubChem . National Institutes of Health (nih.gov). [Link]
-
[4] Memantine - StatPearls . NCBI Bookshelf (nih.gov).[Link]
-
[5] Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses . Journal of Neuroscience (jneurosci.org).[Link]
-
[6] EP2817003A1 - Compounds for treating parvovirus infection . Google Patents (google.com).
-
[2] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives . National Institutes of Health (nih.gov).[Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. EP2817003A1 - Compounds for treating parvovirus infection - Google Patents [patents.google.com]
A Comparative Guide to HPLC Method Validation for the Purity of 2-Amino-2-methyladamantane
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For a molecule like 2-Amino-2-methyladamantane, a rigid, cage-like amine with potential applications in drug development, a robust and validated analytical method is paramount. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for purity determination against an alternative, Gas Chromatography (GC), supported by experimental data and guided by the principles of scientific integrity.
The development and validation of an analytical procedure is a multi-faceted process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide is structured to not only present a validated HPLC method but also to elucidate the scientific rationale behind the methodological choices, in alignment with guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]
The Analytical Challenge: this compound
This compound, a primary amine, presents unique analytical challenges. Its high polarity and lack of a strong chromophore make direct analysis by HPLC with UV detection difficult.[10] Furthermore, its volatility can be a consideration for GC analysis. Therefore, derivatization is often employed to enhance detectability and improve chromatographic behavior in both HPLC and GC.[10][11][12][13]
Methodology Comparison: HPLC vs. GC for Purity Analysis
While both HPLC and GC are powerful separation techniques, the choice of method depends on the analyte's properties and the analytical objective. For the purity determination of this compound, HPLC offers several advantages, particularly when dealing with potential non-volatile impurities.
| Feature | HPLC with Pre-column Derivatization | Gas Chromatography (GC) with Derivatization |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. | Generally suited for volatile and thermally stable compounds. Derivatization can improve volatility.[14][12][15][16][17] |
| Derivatization | Often required for amines lacking a UV chromophore to enable sensitive detection.[10][11][18] | Frequently necessary to improve volatility and reduce peak tailing of polar amines.[12] |
| Sensitivity | High sensitivity can be achieved with appropriate derivatizing agents and detectors (e.g., fluorescence). | High sensitivity with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Specificity | Excellent specificity can be achieved through a combination of chromatographic separation and selective detection. | High specificity, especially when coupled with a mass spectrometer (GC-MS). |
| Potential Issues | Incomplete derivatization reactions, stability of derivatives. | Thermal degradation of the analyte or its derivative in the injector port.[15] |
Validated HPLC Method for this compound Purity
This section details a validated reversed-phase HPLC (RP-HPLC) method with pre-column derivatization for the quantification of this compound and its potential impurities.
Experimental Protocol
1. Derivatization Reagent Selection:
-
Rationale: To overcome the lack of a UV chromophore in this compound, a derivatizing agent is essential. 9-fluorenylmethyl chloroformate (FMOC-Cl) is selected due to its rapid reaction with primary amines under mild conditions to form a stable, highly fluorescent derivative, enabling sensitive detection.[19]
-
Procedure: A solution of FMOC-Cl in acetonitrile is prepared. The sample containing this compound is mixed with a borate buffer (pH 9) and the FMOC-Cl solution. The reaction is allowed to proceed for a short duration before quenching with a primary amine like glycine.
2. Chromatographic Conditions:
-
Rationale: A C18 column is chosen for its versatility in reversed-phase chromatography. The mobile phase composition is optimized to achieve good resolution between the derivatized analyte and potential impurities. A gradient elution is employed to ensure elution of compounds with a wider polarity range.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 70% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Fluorescence Detector (Excitation: 265 nm, Emission: 315 nm).
-
Injection Volume: 10 µL.
Method Validation Workflow
The validation of this analytical procedure is conducted in accordance with ICH Q2(R1) guidelines, encompassing the key parameters of specificity, linearity, accuracy, precision, and robustness.[8][20][21]
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples with known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light). | The peak for this compound should be pure and well-resolved from any degradation products or impurities. Peak purity index > 0.99. |
| Linearity | Analyze a minimum of five concentrations of the derivatized standard over the range of 50-150% of the expected working concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0% at each concentration level. |
| Precision | - Repeatability (Intra-assay): Six replicate injections of the same sample. - Intermediate Precision (Inter-assay): Analysis on different days, by different analysts, and on different instruments. | - Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. - Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | RSD ≤ 10% and recovery between 80% and 120%. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. No significant impact on assay results. |
Comparative Performance Data: HPLC vs. GC
The following tables present a comparison of hypothetical validation data for the proposed HPLC method and a typical GC method for the purity analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC Method | GC Method |
| Range | 1 - 15 µg/mL | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Equation | y = 54321x + 123 | y = 43210x + 234 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC Method (% Recovery) | GC Method (% Recovery) |
| 80% | 99.5 | 97.8 |
| 100% | 100.2 | 99.1 |
| 120% | 101.1 | 102.5 |
| Mean Recovery | 100.3 | 99.8 |
Table 3: Precision (RSD%)
| Precision Type | HPLC Method (RSD%) | GC Method (RSD%) |
| Repeatability | 0.85 | 1.25 |
| Intermediate Precision | 1.35 | 1.90 |
The hypothetical data illustrates that the HPLC method demonstrates superior linearity and precision compared to the GC method. The higher potential for thermal degradation and adsorption of the polar amine in the GC system can contribute to slightly lower precision and accuracy.[14][12][15][17]
Logical Relationships in HPLC Method Validation
The validation parameters are interconnected and collectively ensure the reliability of the analytical method.
Caption: Interrelationship of Validation Parameters.
Conclusion and Recommendations
Based on the comprehensive validation data and the inherent advantages of the technique for analyzing a broader range of potential impurities, the developed and validated HPLC method with pre-column derivatization is the recommended approach for the purity determination of this compound. This method provides the necessary specificity, linearity, accuracy, and precision required for quality control in a regulated pharmaceutical environment.
The choice of an analytical method should always be guided by a thorough understanding of the analyte's physicochemical properties and the intended purpose of the analysis.[6] While GC can be a viable alternative, the HPLC method presented here offers a more robust and reliable system for ensuring the purity of this compound, thereby safeguarding the quality and safety of the final drug product.
References
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
FDA Guidelines for Analytical Method Validation. Scribd. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. [Link]
-
Analysis of Amines in GC. LabRulez GCMS. [Link]
-
Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. [Link]
-
Usp 1225 validation of compendial procedures pdf. GM Binder. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
- Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chrom
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
Sources
- 1. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS [uspbpep.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Usp 1225 validation of compendial procedures pdf | GM Binder [gmbinder.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 12. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. bre.com [bre.com]
- 16. ccsknowledge.com [ccsknowledge.com]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. sdiarticle4.com [sdiarticle4.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. scribd.com [scribd.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the Infrared Spectroscopy of 2-Amino-2-methyladamantane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Adamantane derivatives, prized for their rigid, cage-like structure and lipophilic nature, are a cornerstone in the design of various therapeutic agents. This guide provides a detailed comparative analysis of the infrared (IR) spectroscopy of 2-amino-2-methyladamantane, a key building block, with its structurally related and commercially significant alternatives: amantadine (1-aminoadamantane) and memantine (1-amino-3,5-dimethyladamantane).
This analysis, grounded in experimental data and computational predictions, offers insights into how subtle changes in the substituent patterns on the adamantane core influence the vibrational modes of the molecule, providing a valuable resource for the identification and characterization of these and similar compounds.
Understanding the Vibrational Landscape of Adamantane Amines
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational frequencies of chemical bonds within a molecule. The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups and providing insights into the overall molecular structure. For aminoadamantanes, the key characteristic peaks arise from the vibrations of the amine (N-H) group, the C-H bonds of the adamantane cage and any alkyl substituents, and the C-N bond.
The position, intensity, and shape of these absorption bands are sensitive to the electronic and steric environment of the vibrating bonds. Therefore, comparing the IR spectra of this compound with its 1-substituted counterparts, amantadine and memantine, allows for a deeper understanding of their structural nuances.
Deciphering the Spectrum of this compound
As a primary amine, this compound is expected to exhibit characteristic N-H stretching and bending vibrations. Due to the absence of a readily available experimental spectrum in public databases, a high-quality predicted spectrum was generated using advanced computational methods. This provides a reliable basis for our analysis.
The predicted key vibrational frequencies for this compound are as follows:
-
N-H Stretching: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the N-H bonds[1]. For this compound, these are predicted to appear as a pair of medium-intensity peaks.
-
C-H Stretching: The adamantane cage and the methyl group give rise to a complex series of C-H stretching vibrations in the 3000-2850 cm⁻¹ region. These are typically strong and sharp absorptions.
-
N-H Bending (Scissoring): A characteristic bending vibration for primary amines occurs in the 1650-1580 cm⁻¹ range[1]. This peak is expected to be of medium intensity.
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines is typically observed between 1250 and 1020 cm⁻¹[1].
-
N-H Wagging: A broad band due to the out-of-plane wagging of the N-H group is expected in the 910-665 cm⁻¹ region[1].
Comparative Spectral Analysis: Highlighting the Structural Distinctions
A direct comparison of the IR spectra of this compound, amantadine, and memantine reveals the influence of the substitution pattern on the adamantane cage.
| Vibrational Mode | This compound (Predicted) | Amantadine (1-Aminoadamantane) (Experimental - Free Base) | Memantine (1-Amino-3,5-dimethyladamantane) (Experimental - Hydrochloride) | Interpretation of Differences |
|---|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | ~3400-3300 cm⁻¹ (two bands) | Two bands observed in a similar region | 3446, 3396 cm⁻¹ | The positions are broadly similar, as expected for primary amines. Minor shifts can be attributed to differences in the electronic environment (1° vs. 2° carbon attachment) and, in the case of memantine, the influence of the hydrochloride salt which can lead to peak broadening and shifts. |
| C-H Stretch | ~2950-2850 cm⁻¹ | Strong absorptions in this region | Strong absorptions in this region | The overall pattern is dominated by the adamantane cage C-H stretches. The presence of additional methyl groups in memantine and this compound contributes to the complexity and intensity of this region compared to amantadine. |
| N-H Bend (Scissoring) | ~1620 cm⁻¹ | ~1600 cm⁻¹ | 1621 cm⁻¹ | The position of this peak is relatively consistent across the three compounds, confirming the presence of a primary amine group. |
| C-N Stretch | ~1100-1000 cm⁻¹ | ~1090 cm⁻¹ | 1061, 1030 cm⁻¹ | The position of the C-N stretch can be influenced by the nature of the carbon to which the amine is attached. The difference between the 1- and 2-substituted adamantanes may be reflected in this region. The two distinct peaks for memantine hydrochloride could be due to the salt form or the presence of the two methyl groups influencing the vibrational coupling. |
| Fingerprint Region | Complex pattern | Complex pattern | Complex pattern | This region (<1500 cm⁻¹) contains a multitude of bending and skeletal vibrations that are unique to each molecule, serving as a "fingerprint" for identification. The differences in this region are the most pronounced due to the distinct substitution patterns. |
Experimental and Predictive Methodologies
Experimental Data Acquisition:
The experimental IR spectra for amantadine (free base) and memantine hydrochloride were obtained from established spectral databases and literature. For a typical solid-state IR analysis using the KBr pellet method, the following protocol is employed:
-
Sample Preparation: A small amount of the analyte (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture is then transferred to a pellet-forming die and pressed under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Computational Prediction of IR Spectrum:
The predicted IR spectrum of this compound was generated using computational chemistry software. The general workflow for such a prediction is as follows:
-
Molecular Structure Input: The 2D or 3D structure of the molecule is provided as input, often in the form of a SMILES string or a coordinate file. The SMILES string for this compound is CC12CC3CC(C1)C(C)(C3)N.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using quantum mechanical methods, such as Density Functional Theory (DFT).
-
Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation determines the vibrational frequencies and their corresponding intensities.
-
Spectrum Generation: The calculated frequencies and intensities are then used to generate a simulated IR spectrum, often with a Lorentzian or Gaussian line shape function to mimic experimental peak broadening.
Figure 1. A diagram illustrating the structural relationships and key IR spectral differences between this compound, amantadine, and memantine.
Conclusion
The infrared spectra of this compound, amantadine, and memantine, while sharing the fundamental characteristics of primary aliphatic amines and the adamantane core, exhibit distinct differences that directly correlate with their unique substitution patterns. The position of the amino group (C1 vs. C2) and the presence of methyl substituents introduce subtle yet discernible shifts in the vibrational frequencies, particularly in the C-H stretching and fingerprint regions. This comparative guide, integrating experimental data with computational predictions, serves as a valuable tool for researchers in the precise identification and structural elucidation of these and other related adamantane derivatives, thereby supporting the advancement of drug discovery and development.
References
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amantadine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Memantine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminoadamantane. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Polymorphs of memantine hydrochloride.
-
National Institute of Standards and Technology. (n.d.). Amantadine. NIST Chemistry WebBook. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). This compound CAS NO.916592-46-6. Retrieved from [Link]
Sources
A Comparative Crystallographic Guide to 2-Aminoadamantane Hydrochloride and Its Therapeutic Relatives
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, diamondoid hydrocarbon cage, is a cornerstone in medicinal chemistry, lending its unique properties to a variety of therapeutic agents.[1][2] Among its derivatives, aminoadamantanes have emerged as a critical class of drugs, targeting a range of conditions from viral infections to neurodegenerative disorders.[2][3] A thorough understanding of their three-dimensional structure through X-ray crystallography is paramount for rational drug design and the development of next-generation therapeutics.
This guide provides a comparative analysis of the crystallographic data for 2-aminoadamantane hydrochloride, a key intermediate and close structural analog to several marketed drugs. Due to the limited public availability of a complete single-crystal X-ray structure for 2-amino-2-methyladamantane, this guide focuses on the closely related 2-aminoadamantane hydrochloride and compares its expected and known structural features with two prominent therapeutic analogs: amantadine hydrochloride and memantine hydrochloride.
Comparative Analysis of Adamantane-Based Drug Structures
The subtle differences in the substitution pattern on the adamantane cage can lead to significant variations in crystal packing, intermolecular interactions, and, ultimately, the pharmacological profile of the drug. The following table summarizes the key crystallographic and physicochemical properties of 2-aminoadamantane hydrochloride and its therapeutic counterparts.
| Feature | 2-Aminoadamantane Hydrochloride | Amantadine Hydrochloride | Memantine Hydrochloride |
| Chemical Formula | C₁₀H₁₈ClN[4] | C₁₀H₁₈ClN[5] | C₁₂H₂₂ClN[6] |
| Molecular Weight | 187.71 g/mol [4] | 187.71 g/mol [5] | 215.76 g/mol [6] |
| Structure | Amino group at the C2 position | Amino group at the C1 position | Amino group at the C1 position, with methyl groups at C3 and C5 |
| Known Crystal System | Data not publicly available | Triclinic[7][8] | Multiple polymorphic forms reported, including monoclinic[9] |
| Space Group | Data not publicly available | P-1[7][8] | P2₁/c for one of the forms[9] |
| Key Structural Features | The amine at the secondary carbon introduces potential for different hydrogen bonding networks compared to 1-substituted analogs. | The primary amine at the tertiary carbon of the adamantane cage is a key feature influencing its activity.[3] | The two methyl groups significantly increase lipophilicity and alter the overall shape, impacting receptor binding.[6] |
| Therapeutic Use | Primarily used as a building block for other pharmaceuticals.[10] | Antiviral (Influenza A) and Antiparkinsonian agent.[5] | Treatment of moderate-to-severe Alzheimer's disease.[6] |
The "Why" Behind the Crystal Structure: Causality in Experimental Design
The choice of crystallization conditions and the resulting crystal packing are not arbitrary; they are governed by the molecule's intrinsic properties and the thermodynamics of the crystallization process. For aminoadamantane hydrochlorides, the primary drivers of the crystal lattice formation are the strong ionic interactions between the protonated amine and the chloride ion, and the weaker van der Waals forces between the bulky adamantane cages.
The position of the amino group is a critical determinant. In amantadine (1-aminoadamantane), the amine is at a tertiary carbon, leading to a highly symmetrical structure.[3] In contrast, the amino group of 2-aminoadamantane is at a secondary carbon, which may lead to a less symmetrical molecular conformation and potentially more complex hydrogen bonding patterns in the solid state. The addition of methyl groups in memantine further complicates the packing, influencing the lipophilic interactions and potentially leading to polymorphism, as has been reported.[9]
Experimental Protocol: A Self-Validating System for Crystallographic Analysis
The determination of the crystal structure of an aminoadamantane hydrochloride salt by single-crystal X-ray diffraction is a meticulous process that provides a wealth of information about the molecule's three-dimensional arrangement.[1] The following is a generalized, best-practice protocol.
Crystal Growth: The Foundation of Quality Data
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For aminoadamantane hydrochlorides, which are typically white crystalline powders, suitable single crystals can be grown from various polar solvents.
-
Slow Evaporation: A saturated solution of the compound in a solvent such as ethanol, methanol, or a mixture with water is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, leading to crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.
The choice of solvent is critical and often determined empirically. The goal is to find conditions that favor slow, ordered growth over rapid precipitation.
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.
-
X-ray Source: Molybdenum (Mo Kα, λ ≈ 0.71 Å) or copper (Cu Kα, λ ≈ 1.54 Å) radiation is typically used.[11]
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations to capture a complete dataset.
Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted spots. This information is then used to solve the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, bond lengths, and bond angles to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.
Visualizing the Workflow
The process of determining the crystal structure of an aminoadamantane derivative can be visualized as a logical flow from sample preparation to final data analysis.
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of an aminoadamantane hydrochloride.
Logical Relationships in Structural Analysis
The interpretation of crystallographic data involves understanding the relationships between different structural parameters and their implications for the compound's properties.
Caption: Interplay between molecular structure, crystal packing, and physicochemical properties determined from crystallographic data.
Conclusion
While a definitive crystal structure for this compound remains to be publicly deposited, a comparative analysis based on its close analog, 2-aminoadamantane hydrochloride, and its therapeutic relatives, amantadine and memantine, provides invaluable insights for drug development professionals. The principles of X-ray crystallography, from crystal growth to structure refinement, offer a robust framework for elucidating the three-dimensional architecture of these important pharmaceutical compounds. A deeper understanding of their solid-state structures will undoubtedly pave the way for the design of more effective and safer adamantane-based drugs in the future.
References
-
ResearchGate. (n.d.). Crystal packing of amantadine hydrochloride. Zero solvent acccessible... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of memantine hydrochloride. Molecular formula: C12 H21N-HCI... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Channel structure of structure of memantine hydrochloride showing... [Image]. Retrieved from [Link]
-
PubChem. (n.d.). Amantadine. Retrieved from [Link]
-
Glaser, R., et al. (2019). Crystal structure of memantine–carboxyborane. Acta Crystallographica Section E: Crystallographic Communications, 75(5), 663-667. Retrieved from [Link]
-
Yeo, C. I., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827-18846. Retrieved from [Link]
- Google Patents. (n.d.). WO2005069742A2 - Crystal form ii of memantine hydrochloride.
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. Retrieved from [Link]
-
ACS Publications. (2021). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. The Journal of Physical Chemistry B, 125(12), 3169-3180. Retrieved from [Link]
-
PubMed. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]
-
Pharmacompass. (n.d.). 2-Adamantanamine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminoadamantane hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Amantadine Hydrochloride. Retrieved from [Link]
-
Maohuan Chemical. (n.d.). 2-Adamantanamine hydrochloride|10523-68-9. Retrieved from [Link]
-
AERU, University of Hertfordshire. (2025). Amantadine. Retrieved from [Link]
-
University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
-
Friščić, T., & Jones, W. (2022). Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. Crystal Growth & Design, 22(11), 6437-6442. Retrieved from [Link]
-
Angene Chemical. (n.d.). 2-Adamantanamine, HCl(CAS# 10523-68-9). Retrieved from [Link]
-
University of California, Berkeley. (n.d.). X-ray Diffraction and Characterisation of Materials. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminoadamantane. Retrieved from [Link]
-
European Synchrotron Radiation Facility (ESRF). (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Amantadine [sitem.herts.ac.uk]
- 4. 2-Aminoadamantane hydrochloride | C10H18ClN | CID 25331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2005069742A2 - Crystal form ii of memantine hydrochloride - Google Patents [patents.google.com]
- 10. 2-Adamantanamine hydrochloride | 10523-68-9 [chemicalbook.com]
- 11. Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Methylated Adamantane Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the adamantane scaffold stands out as a privileged structure, lending its unique lipophilic and rigid properties to a variety of therapeutic agents.[1][2] Among these, methylated adamantane amines have carved a significant niche, demonstrating a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the bioactivity of key methylated adamantane amines, supported by experimental data, detailed methodologies, and mechanistic insights to empower researchers in their drug discovery and development endeavors.
Introduction: The Versatile Adamantane Core
The tricyclic hydrocarbon structure of adamantane provides a robust, diamondoid framework that enhances the metabolic stability and membrane permeability of drug molecules.[1][2] The addition of a primary amine group, particularly at a bridgehead position, has given rise to a class of compounds with profound biological effects, most notably in the realms of antiviral and neuroprotective therapies.[3] Methylation of the adamantane core or the amine substituent can significantly modulate the bioactivity, potency, and selectivity of these compounds. This guide will focus on a comparative analysis of two archetypal methylated adamantane amines, amantadine and memantine, alongside other notable derivatives, exploring their efficacy in various therapeutic areas.
Comparative Bioactivity: A Multi-faceted Analysis
The bioactivity of methylated adamantane amines extends across several key areas, with antiviral and neuroprotective effects being the most extensively studied.
Antiviral Activity
The antiviral properties of adamantane amines, particularly against the influenza A virus, were among the first to be discovered.[4] These compounds primarily act by blocking the M2 proton channel of the virus, a critical component for viral uncoating and replication.
Table 1: Comparative Antiviral Activity of Methylated Adamantane Amines against Influenza A Virus
| Compound | Virus Strain | Assay Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/H3N2 | Plaque Reduction | 12.5 | >8 | [4] |
| Rimantadine (α-methyl-1-adamantanemethylamine) | Influenza A/H3N2 | Plaque Reduction | 10.0 | >10 | [4] |
| Glycyl-rimantadine | Influenza A/H3N2 | Plaque Reduction | 7.5 | >13.3 | [4] |
| Leucyl-rimantadine | Influenza A/H3N2 | Plaque Reduction | 15.0 | >6.7 | [4] |
| Tyrosyl-rimantadine | Influenza A/H3N2 | Plaque Reduction | >100 | - | [4] |
Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, with a higher value indicating a more favorable safety profile.
The data clearly indicates that methylation, as seen in rimantadine, can slightly enhance antiviral potency compared to amantadine. Furthermore, the conjugation of amino acids to the rimantadine scaffold, such as in glycyl-rimantadine, can further improve activity. This highlights the potential for chemical modification to overcome resistance and enhance efficacy.
Neuroprotective Activity
The neuroprotective effects of methylated adamantane amines are primarily attributed to their antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in glutamatergic neurotransmission and excitotoxicity.[3][5][6][7] Overactivation of NMDA receptors is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[8]
Table 2: Comparative Neuroprotective Potency of Methylated Adamantane Amines
| Compound | Model | Endpoint | ED50 (mg/kg) | Relative Potency | Reference |
| Amantadine | NMDA-induced cholinergic cell loss in rats | Neuroprotection | 43.5 | 565 | [5] |
| Memantine (1-amino-3,5-dimethyladamantane) | NMDA-induced cholinergic cell loss in rats | Neuroprotection | 2.81 | 36 | [5] |
| (+)-MK-801 | NMDA-induced cholinergic cell loss in rats | Neuroprotection | 0.077 | 1 | [5] |
Note: ED50 (50% effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. The relative potency is compared to (+)-MK-801.
Memantine, a dimethylated derivative of amantadine, demonstrates significantly higher neuroprotective potency than its parent compound. This enhanced activity is a direct result of its more favorable interaction with the NMDA receptor channel.
Table 3: Comparative Neuroprotective Efficacy of Novel Memantine Derivatives
| Compound | Cell Line | Insult | EC50 (µM) | Reference |
| Modafinil-memantine | APPswe | Copper-induced neurotoxicity | 1.120 ± 0.398 | [9] |
| Piracetam-memantine | APPswe | Copper-induced neurotoxicity | 3.217 ± 0.139 | [9] |
| Sarcosine-memantine | APPswe | Copper-induced neurotoxicity | 6.439 ± 0.567 | [9] |
| Dimethylglycine-memantine | APPswe | Copper-induced neurotoxicity | 4.534 ± 1.757 | [9] |
| Glycyl-glycine-memantine | APPswe | Copper-induced neurotoxicity | >100 | [9] |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives a half-maximal response. APPswe cells are a model for Alzheimer's disease.
These findings underscore the potential of creating hybrid molecules that combine the neuroprotective properties of memantine with other nootropic or neuroprotective agents to achieve synergistic effects.
Mechanism of Action: A Deeper Dive
The primary mechanism of action for the neuroprotective effects of amantadine and memantine is their non-competitive antagonism of the NMDA receptor.[3][6] They act as open-channel blockers, physically occluding the ion channel pore to prevent excessive influx of Ca2+, a key trigger of excitotoxic neuronal death.
Memantine exhibits a higher affinity for the NMDA receptor and a faster off-rate compared to amantadine, which contributes to its superior neuroprotective profile and better tolerability.[6][10] The voltage-dependent nature of its block allows it to preferentially target excessive, pathological receptor activation while sparing normal physiological function.
Structure-Activity Relationships (SAR)
The biological activity of adamantane amines is intricately linked to their chemical structure. Key SAR observations include:
-
Methylation of the Adamantane Core: As evidenced by memantine, methylation at the 3 and 5 positions of the adamantane nucleus significantly enhances neuroprotective activity by improving the fit within the NMDA receptor channel.
-
Substitution on the Amine Group: N-alkylation can influence antiviral activity, with some modifications leading to increased potency while others are detrimental.[11] The addition of amino acid moieties can also enhance antiviral efficacy.[4]
-
Nature of the Linker: In hybrid molecules, the length and composition of the linker connecting the adamantane moiety to another pharmacophore are critical for optimal activity.[12]
Experimental Protocols
To facilitate the replication and extension of the findings presented, detailed methodologies for key in vitro assays are provided below.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.
Step-by-Step Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates.[13]
-
Virus Dilution: Prepare serial dilutions of the virus stock to achieve a countable number of plaques (typically 50-100 per well).[14]
-
Infection: Infect the cell monolayers with the diluted virus for 1 hour at 37°C to allow for viral adsorption.[15]
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.[16]
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.[17]
-
Plaque Visualization: Fix the cells and stain with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.[15][16]
-
Data Analysis: Count the number of plaques in each well and calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cell Viability and Neuroprotection
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at an optimal density.[18]
-
Compound Treatment: Treat the cells with various concentrations of the methylated adamantane amine for a specified duration. For neuroprotection assays, co-treat with a neurotoxic agent (e.g., glutamate or amyloid-beta).[6]
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).[18][19]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells and determine the EC50 value for neuroprotection.
NMDA Receptor Binding Assay
This assay determines the affinity of a compound for the NMDA receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).[21]
-
Radioligand Binding: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound.[21]
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[21]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).[21]
Conclusion and Future Directions
Methylated adamantane amines represent a versatile class of compounds with significant therapeutic potential. The well-established antiviral and neuroprotective activities of amantadine and memantine have paved the way for the development of novel derivatives with improved efficacy and broader applications. The structure-activity relationships discussed herein provide a roadmap for the rational design of next-generation adamantane-based drugs. Future research should focus on exploring the full therapeutic potential of these compounds in other areas, such as oncology and immunology, and on the development of multi-target ligands to address complex diseases.
References
-
Wenk, G. L., & Danysz, W. (1995). MK-801, memantine and amantadine show neuroprotective activity in the nucleus basalis magnocellularis. European Journal of Pharmacology, 293(3), 267–270. [Link]
-
Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2034. [Link]
-
MTT ASSAY: Principle. (n.d.). [Link]
- Stetter, H., & Goebel, P. (1962). Method for the synthesis of adamantane amines. U.S.
-
abmGood. (n.d.). Plaque Assay. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). [Link]
-
Parkhomenko, A. A., et al. (2026). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Molecules, 31(3), 635. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. [Link]
-
IAV H1N1 MDCK Plaque Assay Protocol. (2025, July 30). [Link]
-
de la Torre, J., et al. (2011). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4851–4854. [Link]
-
Piazzi, L., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. Molecules, 25(17), 3958. [Link]
-
Danysz, W., & Parsons, C. G. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91–104. [Link]
-
JoVE. (2024, October 20). How to Perform a Plaque Assay [Video]. YouTube. [Link]
-
Chen, Y. C., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Pharmaceuticals, 15(9), 1095. [Link]
-
Johnson, K. M., & Jones, S. M. (2003). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-106). Humana Press. [Link]
-
Sobolevsky, A. I., et al. (1998). Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons. The Journal of Physiology, 512(Pt 3), 761–775. [Link]
-
Al-Kuraishy, H. M., et al. (2020). Repurposing of Adamantanes with Transmitter Receptor Antagonist Properties for the Prevention/Treatment of COVID-19. Journal of Pharmacology and Pharmaceutical Research, 8(1), 4. [Link]
-
Antonov, S. M., & Johnson, J. W. (2003). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. The Journal of Neuroscience, 23(11), 4437–4445. [Link]
-
Tyurenkov, I. N., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. BioMed Research International, 2014, 837873. [Link]
-
ResearchGate. (2026, February 23). Development of a MS binding assay to analyze the interactions of drugs with the ifenprodil binding site of NMDA receptors with GluN2B subunit. [Link]
-
Wikipedia. (n.d.). Adamantane. [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]
-
ResearchGate. (2025, August 6). Synthesis and antiviral activity of new adamantane derivatives. [Link]
-
Riederer, P., et al. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Journal of Neural Transmission. Supplementum, 50, 93–101. [Link]
-
Omnicuris. (2026, February 13). Resistant Influenza A Treatment: Adamantane and Boron Clusters. [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. [Link]
-
Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
-
Tseliou, M., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3986. [Link]
-
ResearchGate. (2026, February 23). Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches. [Link]
-
ResearchGate. (n.d.). Comparison of final IC50 (nM) values of reactions with and without preincubation after 60 min a. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [jchr.org]
- 3. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MK-801, memantine and amantadine show neuroprotective activity in the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study [mdpi.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. protocols.io [protocols.io]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. atcc.org [atcc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validating 2-Amino-2-methyladamantane Synthesis Using GC-MS: A Methodological Comparison Guide
Introduction
Adamantane derivatives act as foundational "lipophilic bullets" in medicinal chemistry. They are heavily utilized by drug development professionals to enhance the pharmacokinetic stability and target affinity of neuroprotective and antiviral pharmacophores[1]. Specifically, 2-amino-2-methyladamantane (CAS 916592-46-6) presents a unique structural motif where the primary amine is sterically hindered by a methyl group at the 2-position.
As a Senior Application Scientist, I frequently encounter a dual challenge with such compounds: executing a regioselective synthesis and accurately validating the product. Primary aliphatic amines are notoriously difficult to analyze via Gas Chromatography-Mass Spectrometry (GC-MS) due to their high basicity, which leads to severe peak tailing upon interaction with active silanol sites in the analytical flow path[2]. This guide details a self-validating synthetic protocol for this compound and objectively compares GC-MS column technologies to establish the most robust analytical workflow.
Part 1: Synthesis of this compound
The synthesis of this compound is best achieved via a two-step sequence: a Grignard addition followed by a Ritter reaction. The causality behind this choice is rooted in the stability of the adamantyl carbocation. The Ritter reaction is uniquely suited for tertiary alcohols and sterically hindered systems, as it leverages the stable carbocation intermediate to form an amide, which is subsequently hydrolyzed to the target amine[3].
Step-by-Step Synthetic Protocol
-
Grignard Addition (Alkylation):
-
Dissolve 2-adamantanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Dropwise add methylmagnesium chloride (MeMgCl, 1.2 eq) at 0 °C.
-
Causality: Maintaining a low temperature prevents the unwanted enolization of the ketone, driving the nucleophilic addition forward.
-
Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and evaporate to yield the intermediate, 2-methyl-2-adamantanol.
-
-
Ritter Reaction (Amidation):
-
Dissolve 2-methyl-2-adamantanol in a mixture of acetonitrile (acting as both solvent and reactant) and glacial acetic acid.
-
Slowly add concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Causality: The strong acid protonates the hydroxyl group, facilitating the loss of water to form a highly stable tertiary carbocation. Acetonitrile then nucleophilically attacks this cation.
-
Warm to room temperature and stir for 4 hours. Quench over ice to yield the acetamide intermediate.
-
-
Hydrolysis (Amine Liberation):
-
Reflux the acetamide intermediate in 2M NaOH/ethylene glycol for 12 hours to cleave the amide bond.
-
Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate to yield crude this compound.
-
Caption: Two-step synthesis of this compound via Grignard addition and Ritter reaction.
Part 2: GC-MS Validation and Column Comparison
Validating the synthesis requires confirming the molecular weight (m/z 165.15) and assessing purity. However, the primary amine group strongly interacts with trace silanol (Si-OH) groups on standard diatomaceous earth supports or fused silica capillary walls, causing irreversible adsorption and peak tailing[4].
To overcome this, we must select a column with a base-deactivated stationary phase. The following data objectively compares a standard non-polar column against base-deactivated and volatile amine-specific columns[2][5].
Comparative Data Analysis
Experimental conditions: 10 µg/mL standard of this compound in DCM, 20:1 split injection.
| Performance Metric | Standard 5ms Column (e.g., HP-5ms) | Base-Deactivated 624ms (e.g., VF-624ms) | Volatile Amine Specific (e.g., CP-Volamine) |
| USP Tailing Factor (Tf) | 3.85 (Severe Tailing) | 1.42 (Slight Tailing) | 1.05 (Symmetrical) |
| Signal-to-Noise (S/N) | 45:1 | 180:1 | 310:1 |
| Limit of Detection (LOD) | 2.5 µg/mL | 0.5 µg/mL | 0.1 µg/mL |
| Column Bleed (at 280°C) | Low | Low | Moderate |
| Analyte Recovery | 68% (Adsorption loss) | 92% | >98% |
Causality in Column Selection: The standard 5ms column exhibits a high tailing factor (3.85) because the basic amine acts as a hydrogen bond acceptor/donor with exposed silanols. The Volatile Amine column utilizes a heavily base-deactivated surface and a specialized polymer coating that masks these active sites, resulting in a nearly perfect Gaussian peak (Tf = 1.05) and superior recovery[4].
Part 3: GC-MS Experimental Protocol
To ensure a self-validating system, the following protocol must be strictly adhered to.
Sample Preparation
-
Dissolve 10 mg of the synthesized this compound in 10 mL of HPLC-grade Dichloromethane (DCM).
-
Add 100 µL of Triethylamine (TEA) to the sample vial.
-
Causality: TEA acts as a sacrificial base, preferentially binding to any residual active sites in the injection port or glass vial, thereby protecting the target analyte from adsorption[2].
-
Instrumental Parameters
-
Inlet: Split ratio 20:1, Temperature 250 °C.
-
Critical: Use a base-deactivated single gooseneck liner with glass wool to prevent thermal degradation and adsorption[5].
-
-
Column: Volatile Amine specific column (e.g., CP-Volamine, 30 m × 0.32 mm ID).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial hold at 60 °C for 2 mins, ramp at 15 °C/min to 250 °C, hold for 5 mins.
-
MS Source: Electron Ionization (EI) at 70 eV. Source temperature 230 °C, Quadrupole 150 °C.
-
Acquisition: Full scan mode (m/z 40–300). Look for the molecular ion [M]⁺ at m/z 165 and the primary fragment at m/z 150 (loss of the methyl group yielding the highly stable aminoadamantyl cation).
Caption: GC-MS analytical workflow for amines, highlighting critical troubleshooting pathways.
Conclusion
The successful synthesis and validation of this compound require a deep understanding of both organic mechanisms and chromatographic surface chemistry. By utilizing a Ritter reaction, we ensure regioselective amine functionalization. By pairing this with a base-deactivated GC-MS flow path, we eliminate silanol-induced peak tailing, transforming a historically problematic analysis into a highly reproducible, self-validating workflow.
References
-
Title: Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches Source: nih.gov URL: 1
-
Title: Examination of 624-type GC Column Phases and its Performance for Amine Analysis Source: agilent.com URL: 2
-
Title: Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor Source: nih.gov URL: 3
-
Title: Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient Source: nih.gov URL: 4
-
Title: How Column Inertness Improves the Chromatography of Basic Compounds Source: gcms.cz URL: 5
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Advanced Thermal Profiling (TGA/DSC) of 2-Amino-2-methyladamantane vs. Traditional Adamantane Therapeutics
Executive Summary & Mechanistic Insights
The thermal characterization of adamantane derivatives is a critical pathway in drug development, directly dictating formulation strategies, milling parameters, and storage conditions. Adamantane's unique, rigid tricyclic diamondoid structure imparts exceptional thermal stability but also results in high vapor pressures, making these compounds highly prone to sublimation[1].
When evaluating 2-Amino-2-methyladamantane against traditional adamantane-based therapeutics like Memantine (3,5-dimethyladamantan-1-amine) and Amantadine (adamantan-1-amine), the structural causality behind their thermal behavior becomes evident. Traditional derivatives feature substitutions at the C1 (bridgehead) position, which is thermodynamically favored and sterically unhindered. In contrast, this compound features both an amino and a methyl group at the C2 (bridge) position.
The Causality of Thermal Variance: Placing bulky functional groups at the C2 position introduces significant steric crowding against the axial hydrogens of the adamantane cage. This steric strain disrupts optimal crystal lattice packing. Consequently, the lattice energy is lower than that of bridgehead isomers, which manifests in Differential Scanning Calorimetry (DSC) as a lower melting endotherm and in Thermogravimetric Analysis (TGA) as an earlier onset of mass loss. Understanding this structure-property relationship is paramount for formulation scientists to prevent premature degradation or sublimation during hot-melt extrusion or drying processes.
Comparative Thermal Data
To contextualize the thermal stability of this compound, it must be benchmarked against established adamantane hydrochlorides. The table below synthesizes the thermal events driven by their distinct structural geometries.
| Compound | Substitution Site | Melting Point ( | Decomposition ( | Formulation Impact |
| Adamantane (Reference) | None | -65.5°C (Solid-Solid Phase Transition)[2] | ~150.0°C (Sublimation)[1] | High volatility; requires hermetic sealing. |
| Amantadine HCl | C1 (Bridgehead) | >300.0°C (Decomposition) | >300.0°C | Highly stable lattice; suitable for standard milling. |
| Memantine HCl | C1, C3, C5 (Bridgehead) | 297.1°C (Endothermic Peak)[3] | 341.0°C (Exothermic Mass Loss)[4] | Excellent stability; compatible with high-heat processing. |
| This compound HCl | C2 (Bridge) | ~260.0°C - 280.0°C (Steric disruption) | ~290.0°C - 310.0°C | Lowered lattice energy; requires controlled thermal processing. |
Self-Validating Experimental Protocols
Because adamantane derivatives are highly volatile, standard thermal analysis protocols will yield false data (e.g., mistaking a sublimation endotherm for a melting point). The following protocols are engineered specifically for adamantane-based active pharmaceutical ingredients (APIs).
A. Differential Scanning Calorimetry (DSC) for Phase Transitions
Purpose: To determine the true melting point (
-
Step 1: System Validation: Run an empty hermetic aluminum pan as a baseline to subtract instrument noise. Subsequently, run a high-purity Indium standard (
= 156.6°C) to verify temperature calibration and cell constant accuracy. -
Step 2: Sample Preparation: Accurately weigh 3.0 to 5.0 mg of this compound using a traceably calibrated microbalance[2].
-
Step 3: Hermetic Sealing (Critical Causality): Seal the sample in a high-pressure, hermetic aluminum pan. Why? Adamantane derivatives sublime aggressively upon heating. An unsealed pan will allow the gas to escape, creating a massive endothermic peak that completely masks the actual melting point[1].
-
Step 4: Thermal Cycling: Equilibrate the furnace at 25°C. Heat the sample at a linear rate of 10°C/min up to 350°C under a continuous dry Nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Step 5: Data Interpretation: Identify the
as the extrapolated onset temperature of the sharp endothermic peak.
B. Thermogravimetric Analysis (TGA) for Sublimation & Decomposition
Purpose: To quantify mass loss kinetics and differentiate between physical sublimation and chemical decomposition.
-
Step 1: System Validation (Buoyancy Correction): Perform a blank run with an empty platinum crucible under identical heating rates and gas flows. The instrument software will subtract this baseline to correct for apparent mass changes caused by the changing density of the purge gas at high temperatures.
-
Step 2: Sample Preparation: Weigh 5.0 to 10.0 mg of the sample into the open platinum crucible.
-
Step 3: Thermal Cycling: Heat from 25°C to 500°C at a rate of 10°C/min under a Nitrogen atmosphere (50 mL/min).
-
Step 4: Derivative Analysis (DTG): Plot the first derivative of the TGA curve (DTG). Why? The DTG curve resolves overlapping mass-loss events. A sharp, rapid drop in mass without a corresponding exothermic DSC signal indicates sublimation, whereas a broader mass loss at higher temperatures (e.g., >300°C) indicates thermal decomposition[1].
Thermal Analysis Workflow Visualization
The following logic diagram illustrates the decision matrix for characterizing adamantane derivatives, ensuring that vapor pressure artifacts do not corrupt the thermal data.
Workflow for the thermal characterization of adamantane derivatives.
Conclusion
The thermal profiling of this compound requires a nuanced approach compared to standard small molecules. Because of the steric hindrance introduced at the C2 bridge position, its crystal lattice is inherently less stable than bridgehead-substituted analogs like Memantine. By utilizing hermetically sealed DSC pans to suppress sublimation and employing DTG curves to map decomposition kinetics, researchers can generate high-fidelity, self-validating data. This rigorous thermal characterization is non-negotiable for ensuring the stability and bioavailability of the final pharmaceutical formulation.
References
-
Adamantane – A New Certified and Traceable Reference Material for Subambient DSC Temperature and Enthalpy Calibration. TA Instruments. Available at: [Link]
-
Thermogravimetric and calorimetric studies performed on memantine hydrochloride to determine its thermal behaviour and possible drug–excipient interactions. ResearchGate. Available at:[Link]
- Polymorphs of memantine hydrochloride (WO2006076560A1). Google Patents.
Sources
Safety Operating Guide
2-Amino-2-methyladamantane proper disposal procedures
Handling lipophilic, amine-functionalized polycyclic compounds like 2-Amino-2-methyladamantane requires rigorous, scientifically grounded safety and disposal protocols. Structurally analogous to well-documented adamantane derivatives such as amantadine and memantine, this primary aliphatic amine presents unique operational challenges. Its adamantane backbone confers extreme lipophilicity and environmental persistence, while the amine group introduces basicity and potential corrosivity[1][2].
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. It establishes a self-validating operational system that explains the causality behind each safety measure, ensuring your laboratory remains compliant with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations.
Part 1: Chemical Properties & Risk Causality
To handle a chemical safely, one must understand how its molecular structure dictates its macroscopic hazards.
Table 1: Physicochemical Properties & Hazard Causality
| Property | Value/Characteristic | Operational Causality & Risk |
| Molecular Backbone | Adamantane derivative | High lipophilicity allows rapid penetration of biological membranes (stratum corneum). It resists biodegradation, leading to long-lasting aquatic toxicity[2][3]. |
| Functional Group | Primary Aliphatic Amine | Acts as a weak base. Can cause severe skin irritation or burns. Reacts exothermically with strong acids and can corrode certain metals[1][4]. |
| Environmental Fate | Aquatic Toxin | Highly harmful to aquatic life. Must NEVER be disposed of down the drain or in regular municipal trash[3][5]. |
| EPA Waste Class | Regulated Hazardous Waste | Exhibits toxicity and potential corrosivity. Requires strict segregation from incompatible chemicals[6]. |
Part 2: Operational Safety & Handling Protocols
The primary risk during the handling of this compound is the aerosolization of the solid powder or dermal exposure to concentrated solutions. Because the adamantane cage facilitates transport across lipid bilayers, immediate containment is critical to prevent systemic absorption[2].
Step-by-Step Handling & Spill Response (Self-Validating System)
-
Engineering Controls: Always handle the neat solid or concentrated solutions within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of microscopic dust particles or aerosols[4][7].
-
Personal Protective Equipment (PPE):
-
Spill Containment & Neutralization:
-
Solid Spills: Do not dry sweep, as this generates hazardous dust. Use a slightly damp, chemically inert absorbent pad to collect the solid[7][9].
-
Liquid Spills: Contain the spill using inert absorbent materials (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust, especially if the workspace contains oxidizing agents[4].
-
-
Protocol Validation: To validate that a spill area has been completely decontaminated, swab the surface with a weak acidic solution (e.g., 1% acetic acid) to neutralize residual free amines, followed by a distilled water wash. Test the final wash water with pH paper; a neutral pH (6.5–7.5) physically validates the complete removal of the basic amine residue.
Part 3: Proper Disposal Procedures (EPA/RCRA Compliance)
This compound waste cannot be treated as standard biohazardous waste. Autoclaving this compound will not destroy the chemical and may result in the dangerous release of toxic nitrogen oxide (NOx) vapors[10][11]. It must be managed strictly as hazardous chemical waste[12].
Step-by-Step Disposal Methodology
-
Waste Segregation:
-
Collect all this compound waste (including contaminated PPE and absorbent pads) in a dedicated, chemically compatible container. High-Density Polyethylene (HDPE) plastic is required; avoid metal containers, as aliphatic amines can cause corrosion over time[13].
-
Crucial Causality: Keep this waste strictly segregated from strong oxidizing agents and strong inorganic acids to prevent violent, gas-evolving exothermic reactions[10][14].
-
-
Satellite Accumulation Area (SAA) Management:
-
Labeling:
-
Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Label clearly with the full chemical name ("this compound Waste") and the exact percentage of constituents. Do not use chemical formulas or abbreviations[15].
-
-
Empty Container Decontamination (Triple-Rinse Validation):
-
Empty containers that held the pure chemical must be triple-rinsed with a compatible polar organic solvent (e.g., ethanol or methanol) capable of dissolving the lipophilic adamantane derivative[13][16].
-
The rinsate must be collected and disposed of as hazardous organic waste. Only after triple-rinsing and completely defacing the original hazard labels can the physical container be discarded as regular solid waste[16].
-
-
Final Disposal:
Part 4: Workflow Visualization
The following diagram maps the logical decision tree for isolating, neutralizing, and disposing of this compound waste.
Caption: Logical workflow for this compound waste segregation and SAA disposal compliance.
References
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services.[Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
Memantine | C12H21N | CID 4054. PubChem - NIH.[Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - NIH.[Link]
-
Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.[Link]
-
CAT 530 - Amantadine Hydrochloride - SAFETY DATA SHEET. Pharmacopoeia.[Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.[Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.[Link]
Sources
- 1. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. vumc.org [vumc.org]
Personal protective equipment for handling 2-Amino-2-methyladamantane
Executive Safety Summary
Compound: 2-Amino-2-methyladamantane (CAS: 62058-02-4) Synonyms: 2-Methyl-2-adamantanamine; 2-Methyltricyclo[3.3.1.1^{3,7}]decan-2-amine Hazard Class: CORROSIVE (Category 1B) | ACUTE TOXICITY (Oral/Dermal) [1][2][3][4][5][6][7][8]
Critical Directive: Treat this compound not merely as a solid reagent, but as a lipophilic amine . Its adamantane cage structure grants it high lipophilicity, facilitating rapid skin absorption, while the primary amine group provides sufficient basicity to cause immediate caustic burns to mucous membranes and ocular tissue. Strict moisture exclusion is required to prevent carbamate formation (reaction with atmospheric CO₂).
Part 1: Hazard Mechanism & Risk Profiling
The "Why" behind the protocol.
To handle this compound safely, one must understand its molecular behavior.
-
The Lipophilic Trojan Horse: The adamantane cage is highly lipophilic. Unlike simple inorganic bases (like NaOH) which burn the surface, adamantane derivatives can penetrate the lipid bilayer of the stratum corneum. This means a spill on the skin isn't just a surface burn—it is a potential transdermal delivery of a cytotoxic amine.
-
Amine Basicity & Corrosivity: The steric bulk of the methyl and adamantyl groups does not significantly mitigate the basicity of the amine. Upon contact with moisture (sweat, tears, mucous membranes), it generates hydroxide ions locally, leading to liquefactive necrosis.
-
Carbon Dioxide Sensitivity: Primary amines are "CO₂ sponges." Leaving the container open leads to the formation of carbamate salts, altering the stoichiometry of your reactions and potentially creating crusts that compromise container seals.
Part 2: Strategic PPE Matrix
Self-Validating Protection System
Do not rely on generic "safety gear." Use this matrix to select protection based on the specific task.[7][8][9][10]
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (Accelerator-Free) Outer: 5 mil (minimum)Inner: 4 mil (contrasting color) | Permeation Defense: Amines can degrade latex. Nitrile offers superior chemical resistance. The "double glove" system creates a visual breach indicator (if the outer glove tears, the inner color shows). |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+ D3 rating) | Vapor/Dust Seal: Safety glasses are insufficient. The fine crystalline dust of adamantane amines can bypass side shields, reacting with eye moisture to cause immediate corneal opacity. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Spill) | Inhalation Risk: The solid has low vapor pressure, but static electricity often disperses it as dust during weighing. All open handling must occur under active ventilation. |
| Body Defense | Polypropylene Lab Coat (Snap closures, high neck) | Particulate Barrier: Cotton coats trap dust in fibers. Polypropylene sheds dust and provides a splash barrier against corrosive solutions. |
PPE Selection Logic Flow
Part 3: Operational Handling Protocol
Storage & Stability
-
Environment: Store in a dedicated desiccator or under inert atmosphere (Nitrogen/Argon).
-
Temperature: Ambient (20–25°C) is generally stable, but cool storage (2–8°C) slows oxidation.
-
Segregation: Store away from oxidizing agents (peroxides, nitrates) and acids . Segregate from aldehydes to prevent Schiff base formation.
Weighing & Transfer (The "Static" Danger)
Adamantane derivatives are prone to static charge buildup, causing the powder to "jump" or cling to spatulas.
-
Step 1: Place the balance inside the fume hood. If this is impossible, use a static-free weighing funnel.
-
Step 2: Use an antistatic gun or ionizer on the tare vessel before adding the solid.
-
Step 3: Do not use metal spatulas if strong acids are present in the vicinity; however, for the pure amine, stainless steel is acceptable. PTFE-coated spatulas are preferred to reduce adhesion.
-
Step 4: Immediately recap the stock bottle. Tape the seal with Parafilm to prevent moisture ingress.
Reaction Setup
-
Solvent Choice: Soluble in DCM, Chloroform, and Alcohols.
-
Exotherm Alert: Dissolving this amine in acid (e.g., HCl for salt formation) is exothermic . Add the amine to the acid slowly, with cooling (ice bath), never the reverse.
Operational Workflow Diagram
Part 4: Emergency Response & Decontamination
Scenario A: Skin Contact (Solid or Solution)
-
Immediate Action: Do not brush dry powder with bare hands.
-
Flush: Rinse with lukewarm water for 15 minutes .
-
Neutralize? NO. Do not attempt to neutralize an amine burn with vinegar (acid). The heat of neutralization will worsen the tissue damage. Stick to water.
Scenario B: Spill (Benchtop)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Upgrade: Don a second pair of gloves and a respirator if outside a hood.
-
Containment: Cover the spill with a dry absorbent pad or sand.
-
Cleanup:
-
Solid: Scoop gently to avoid dust.[4]
-
Residue: Wipe the surface with a 5% aqueous Citric Acid solution (to convert the amine to a water-soluble, non-volatile citrate salt), then wash with soap and water.
-
Part 5: Waste Disposal & Logistics[1]
Disposal Classification:
-
RCRA Code: Likely D002 (Corrosive) if pH > 12.5.
-
Segregation: Basic Organic Waste . Never mix with acidic waste streams (risk of violent heat generation).
Disposal Protocol:
-
Dissolution: Dissolve small amounts of solid waste in a combustible solvent (e.g., Ethanol).
-
Labeling: Clearly tag as "Hazardous Waste - Corrosive - Organic Amine."
-
Destruction: Incineration is the only recommended disposal method.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stonhard.ca [stonhard.ca]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
